(4-Propylphenyl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-propylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOADGIXTUMJDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478914 | |
| Record name | (4-Propylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538342-98-2 | |
| Record name | (4-Propylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Propylphenyl)methanamine chemical structure and properties
Compound Class: Primary Benzylamine Derivatives Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists.
Executive Summary
(4-Propylphenyl)methanamine (CAS: 538342-98-2), also known as 4-propylbenzylamine, is a primary amine intermediate critical in the synthesis of lipophilic pharmacophores.[1] Structurally, it consists of a benzene ring substituted at the para position with a propyl chain and a methanamine group. This bifunctional nature—combining a hydrophobic tail with a polar, reactive amine head—makes it a valuable building block in the development of G-protein coupled receptor (GPCR) ligands, particularly for monoaminergic targets, and as a coordinating ligand in platinum(IV) anticancer complexes.
This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols, designed to support high-integrity research and development workflows.
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | (4-Propylphenyl)methanamine |
| Common Synonyms | 4-Propylbenzylamine; p-Propylbenzylamine |
| CAS Number | 538342-98-2 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| SMILES | CCCC1=CC=C(C=C1)CN |
| InChIKey | XOADGIXTUMJDDN-UHFFFAOYSA-N |
Structural Conformation
The molecule features a flexible propyl chain at the para position relative to the aminomethyl group.
-
Lipophilic Domain: The n-propyl chain adds significant hydrophobicity (increasing LogP relative to benzylamine), enhancing membrane permeability and van der Waals interactions within receptor binding pockets.
-
Reactive Domain: The primary amine (-NH₂) is a nucleophilic center, readily participating in amide coupling, reductive amination, and sulfonylation.
Physicochemical Profile
Data aggregated from computational models and comparative homolog analysis.
| Property | Value | Context/Notes |
| Physical State | Liquid (at STP) | Colorless to pale yellow oil. |
| Boiling Point | 238.1°C (760 mmHg) | Predicted; requires high-vac distillation. |
| Density | 0.940 g/cm³ | Relative to water (approximate). |
| pKa (Conjugate Acid) | ~9.4 | Typical for primary benzylamines. |
| LogP | 2.1 – 2.3 | Moderate lipophilicity. |
| Solubility | Organic Solvents | Miscible in DCM, MeOH, DMSO. Low water solubility. |
Synthetic Pathways & Protocols
Primary Route: Reduction of 4-Propylbenzonitrile
The most robust laboratory-scale synthesis involves the reduction of 4-propylbenzonitrile. This method avoids over-alkylation byproducts common in alkyl halide amination.
Mechanism: Nucleophilic attack of hydride on the nitrile carbon followed by hydrolysis.
Figure 1: Reduction pathway for high-purity synthesis.
Detailed Protocol (Self-Validating)
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N₂ inlet.
-
Reagent Prep: Charge flask with LiAlH₄ (1.0 g, 26 mmol) suspended in anhydrous THF (50 mL) at 0°C.
-
Addition: Dropwise add 4-propylbenzonitrile (1.9 g, 13 mmol) in THF (10 mL). Validation: Observe gas evolution (H₂); control rate to maintain gentle reflux.
-
Reaction: Warm to room temperature, then reflux for 4 hours. Endpoint: Monitor via TLC (SiO₂; 10% MeOH/DCM). Disappearance of nitrile spot (Rf ~0.8) indicates completion.
-
Quench (Fieser Method): Cool to 0°C. Sequentially add: 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O.
-
Workup: Filter the granular white precipitate. Dry filtrate over Na₂SO₄ and concentrate in vacuo.
-
Purification: Distill under reduced pressure (Kugelrohr) if purity <95%.
Alternative Route: Reductive Amination
Useful when starting from 4-propylbenzaldehyde.
-
Reagents: NaBH₃CN, NH₄OAc, MeOH.
-
Note: Requires excess ammonia source to prevent secondary amine formation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 0.93 | Triplet (t) | 3H | Terminal Methyl (-CH₃) |
| 1.63 | Sextet (m) | 2H | Propyl Methylene (-CH₂-CH₃) |
| 2.58 | Triplet (t) | 2H | Benzylic Propyl (-Ar-CH₂-) |
| 3.82 | Singlet (s) | 2H | Benzylic Amine (-Ar-CH₂-NH₂) |
| 7.15 - 7.25 | Multiplet (m) | 4H | Aromatic Protons (AA'BB' system) |
Infrared Spectroscopy (FT-IR)
-
3300–3400 cm⁻¹: N-H stretch (primary amine doublet).
-
2850–2960 cm⁻¹: C-H stretch (aliphatic propyl chain).
-
1510 cm⁻¹: C=C aromatic stretch.
Biological & Pharmaceutical Relevance
(4-Propylphenyl)methanamine acts as a versatile ligand fragment in drug discovery.
Pharmacophore Utility
The compound serves as a "linker-tail" motif. The amine head group often mimics the basic nitrogen found in endogenous neurotransmitters (e.g., dopamine), while the propylphenyl group occupies hydrophobic accessory pockets in receptors.
Key Applications:
-
Platinum(IV) Complexes: Used as an axial or equatorial ligand to modulate the lipophilicity and cellular uptake of platinum-based anticancer agents. The propyl group enhances passive diffusion across the lipid bilayer compared to unsubstituted benzylamine ligands [1].
-
Enzyme Inhibitors: Structural analog for designing inhibitors of enzymes that process phenethylamine substrates, such as Monoamine Oxidase B (MAO-B).
Experimental Workflow: Ligand Coupling
When using this amine to synthesize a drug candidate (e.g., amide coupling), the following workflow ensures high conversion.
Figure 2: Standard amide coupling workflow for library generation.
Handling & Safety Protocols
Signal Word: WARNING
Hazard Identification (GHS)
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Storage & Stability
-
Atmosphere: Store under Nitrogen or Argon. Primary amines readily absorb CO₂ from the air to form carbamates.
-
Temperature: 2–8°C (Refrigerator).
-
Container: Amber glass to prevent potential photo-oxidation.
Emergency Response
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.
-
Spill: Absorb with inert material (vermiculite). Do not use sawdust (fire hazard with amines). Neutralize residue with dilute acetic acid.
References
-
Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. ResearchGate. (2013). Retrieved from
-
(4-Propylphenyl)methanamine Compound Summary. PubChem. Retrieved from
-
Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. Retrieved from
-
Safety Data Sheet: Benzylamine Derivatives. Sigma-Aldrich. Retrieved from
Sources
(4-Propylphenyl)methanamine IUPAC name and synonyms
The following technical guide is structured for researchers and drug development professionals, focusing on the chemical identity, synthesis, and application of (4-Propylphenyl)methanamine .
Executive Summary
(4-Propylphenyl)methanamine (commonly 4-Propylbenzylamine ) is a primary amine building block critical in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and eukaryotic initiation factors (e.g., eIF4E).[1][2] Structurally, it consists of a benzene ring substituted at the para position with a propyl chain and a methanamine group.[1] This specific substitution pattern provides a balance of lipophilicity (via the propyl tail) and polar reactivity (via the primary amine), making it an ideal scaffold for optimizing ligand-binding interactions in hydrophobic pockets.[1]
Key Distinction: Researchers must distinguish this compound from its isomer, N-propylbenzylamine (CAS 2032-33-9).[1] While the latter is a secondary amine used in different contexts, (4-Propylphenyl)methanamine is a primary amine used for amide coupling, reductive amination, and sulfonamide formation.[1]
Chemical Identity & Nomenclature[1][3][4][5][6][7]
| Parameter | Technical Detail |
| IUPAC Name | (4-Propylphenyl)methanamine |
| Common Synonyms | 4-Propylbenzylamine; p-Propylbenzylamine; 4-n-Propylbenzenemethanamine |
| CAS Registry Number | 538342-98-2 |
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| SMILES | CCCC1=CC=C(CN)C=C1 |
| InChI Key | XOADGIXTUMJDDN-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical properties is essential for purification and handling.[1] As a primary benzylamine, it is prone to absorbing atmospheric CO₂ to form solid carbamates; inert storage is mandatory.[1]
| Property | Value / Characteristic | Implication for Lab Use |
| Appearance | Colorless to pale yellow liquid | Darkening indicates oxidation or carbonate formation.[1] |
| Boiling Point | ~238 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Density | 0.94 g/cm³ | Immiscible with water; organic extraction required. |
| Predicted pKa | ~9.5 (Conjugate acid) | Exists as a cation at physiological pH; suitable for cation-pi interactions.[1] |
| Flash Point | ~102 °C | Class IIIB Combustible Liquid.[1] |
| Solubility | Soluble in DCM, MeOH, THF, EtOAc | Use polar organic solvents for reactions; limited water solubility.[1] |
Synthetic Pathways & Manufacturing
The synthesis of (4-Propylphenyl)methanamine generally proceeds via the reduction of oxidized precursors.[1] The two most robust routes are the Reduction of 4-Propylbenzonitrile (Route A) and the Reductive Amination of 4-Propylbenzaldehyde (Route B).[1]
Reaction Pathway Visualization[1]
Figure 1: Primary synthetic routes for (4-Propylphenyl)methanamine. Route A is preferred for laboratory-scale synthesis due to high conversion rates.[1]
Detailed Experimental Protocol (Route A: Nitrile Reduction)
Objective: Synthesis of (4-Propylphenyl)methanamine from 4-propylbenzonitrile using Lithium Aluminum Hydride (LAH).
Rationale: While catalytic hydrogenation is greener, LAH reduction is often chosen in discovery chemistry for its reliability and complete conversion, avoiding the formation of secondary amine byproducts common in hydrogenation.[1]
Reagents:
-
LiAlH₄ (2.0 eq, 2.4 M solution in THF)[1]
-
Anhydrous THF (Solvent)[1]
-
Glauber’s Salt (Na₂SO₄[1]·10H₂O) or Fieser workup reagents[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Maintain an inert atmosphere (N₂ or Ar).[1]
-
Solvation: Dissolve 4-propylbenzonitrile in anhydrous THF (0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition: Add LiAlH₄ solution dropwise via syringe. Caution: Exothermic reaction with gas evolution.[1]
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66 °C) for 3–4 hours. Monitor by TLC or LC-MS for disappearance of the nitrile peak.[1]
-
Quench (Fieser Method): Cool to 0 °C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄).
-
Isolation: Stir until a white granular precipitate forms. Filter through a celite pad.[1] Rinse the pad with diethyl ether.[1]
-
Purification: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH₄OH).[1]
Applications in Medicinal Chemistry
(4-Propylphenyl)methanamine serves as a versatile "linker-pharmacophore."[1] The propyl group acts as a hydrophobic anchor, while the amine allows for diverse chemical ligation.[1]
Structural Utility in Drug Design[1][8]
-
eIF4E Inhibitors: Research indicates that benzylamine derivatives are crucial in designing inhibitors for the eukaryotic initiation factor 4E (eIF4E), a protein upregulated in many cancers.[1] The propyl tail mimics hydrophobic residues (like Leucine or Phenylalanine) in the binding pocket.[1]
-
GPCR Ligands: The 4-propylbenzyl moiety is frequently used to probe the depth of hydrophobic pockets in receptors such as the Histamine H3 or Dopamine D3 receptors.[1]
Pharmacophore Mapping[1]
Figure 2: Pharmacophore analysis showing the interaction modes of the (4-Propylphenyl)methanamine scaffold with biological targets.[1]
Analytical Characterization
To validate the identity of synthesized material, compare spectral data against these standard values.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.10–7.25 (m, 4H): Aromatic protons (typically an AA'BB' system, though often appearing as a singlet or tight multiplet due to similar chemical environments).[1]
-
δ 3.82 (s, 2H): Benzylic methylene (-CH ₂-NH₂).[1]
-
δ 2.58 (t, J = 7.6 Hz, 2H): Benzylic propyl methylene (Ar-CH ₂-CH₂-).[1]
-
δ 1.63 (sext, J = 7.5 Hz, 2H): Central propyl methylene (-CH₂-CH ₂-CH₃).[1]
-
δ 1.25 (br s, 2H): Amine protons (-NH ₂), shift varies with concentration.[1]
-
δ 0.94 (t, J = 7.3 Hz, 3H): Terminal methyl (-CH₂-CH ₃).[1]
-
-
Mass Spectrometry (ESI+):
Safety & Handling
Hazard Classification:
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1]
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
Handling Protocols:
-
Storage: Store under Argon or Nitrogen at 2–8 °C. Benzylamines readily react with atmospheric CO₂ to form solid carbonate salts, which can clog needles and alter stoichiometry.[1]
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[1] Handle strictly inside a fume hood.[1]
-
Spill Management: Neutralize spills with dilute acetic acid or sodium bisulfate before absorbing with inert material.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 538342-98-2, 4-Propylbenzylamine.[1] Retrieved from [Link][1]
-
Moerke, N. J., et al. (2007). Small-Molecule Inhibition of the Interaction between the Translation Initiation Factors eIF4E and eIF4G.[1][4] Cell, 128(2), 257-267.[1][4] (Contextual reference for benzylamine derivatives in eIF4E inhibition).
Sources
(4-Propylphenyl)methanamine CAS number 538342-98-2 properties
Executive Summary
(4-Propylphenyl)methanamine (CAS 538342-98-2) is a primary benzylamine derivative characterized by a para-substituted propyl chain.[1] In medicinal chemistry, this compound serves as a critical "lipophilic spacer" building block. Unlike its unsubstituted counterpart (benzylamine), the 4-propyl group introduces significant hydrophobicity (increasing LogP) and steric volume without altering the fundamental electronic properties of the amine pharmacophore.
This guide outlines the physicochemical properties, validated synthetic routes, safety protocols, and application logic for integrating this scaffold into drug discovery workflows, specifically in the context of fragment-based drug design (FBDD) and protein degrader (PROTAC) linker synthesis.
Physicochemical Profile
The following data aggregates experimental and predicted values standard for this structural class.
| Property | Value | Note |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | |
| Appearance | Colorless to light yellow liquid | Oxidizes upon air exposure |
| Boiling Point | 238.1 ± 9.0 °C | Predicted at 760 mmHg |
| Density | 0.940 ± 0.06 g/cm³ | Predicted |
| pKa (Conjugate Acid) | ~9.21 | Typical for primary benzylamines |
| LogP | ~2.8 - 3.1 | Estimated; Indicates moderate lipophilicity |
| Solubility | Soluble in DCM, MeOH, DMSO | Sparingly soluble in water (free base) |
Synthetic Methodologies & Workflows[8][9]
Strategic Route Selection
For research-scale acquisition, two primary routes are recommended based on precursor availability and purity requirements:
-
Route A: Nitrile Reduction (High Purity/Scale-up)
-
Precursor: 4-Propylbenzonitrile.
-
Reagent: LiAlH₄ (Lithium Aluminum Hydride) or Borane-THF.
-
Rationale: This route avoids the formation of secondary amine byproducts common in reductive aminations. It is preferred when >10g is required.
-
-
Route B: Reductive Amination (Combinatorial/Diversity)
-
Precursor: 4-Propylbenzaldehyde.
-
Reagent: Ammonium acetate / NaBH₃CN or NH₃ / H₂ / Pd/C.
-
Rationale: Ideal for parallel synthesis where the aldehyde library is already established.
-
Synthesis & Purification Workflow
The following diagram illustrates the critical decision points and workup logic for isolating high-purity (4-Propylphenyl)methanamine.
Figure 1: Comparative synthetic workflows for (4-Propylphenyl)methanamine, highlighting the Acid-Base Swing technique for purification.
Handling & Safety Protocol (SOP)
Hazard Classification: While specific GHS data for this CAS is limited, homologous benzylamines are classified as Skin Corr.[2] 1B (H314) or Skin Irrit. 2 (H315) . Treat this compound as a Corrosive and Irritant .
Storage & Stability:
-
Atmosphere: Store under Nitrogen or Argon. Primary amines react with atmospheric CO₂ to form carbamates (white solid crust).
-
Temperature: 2–8°C recommended to prevent oxidation of the benzylic position.
Self-Validating Handling System:
-
Visual Check: If the liquid has turned dark yellow/brown, oxidation has occurred. Purify via short-path distillation before use.
-
Titration: For precise stoichiometry in coupling reactions, determine the amine content via non-aqueous titration (HClO₄ in Acetic Acid) rather than relying solely on weight.
Applications in Drug Discovery[8][10]
Pharmacophore Modulation
(4-Propylphenyl)methanamine is utilized to fine-tune the physicochemical properties of a drug candidate.
-
Lipophilicity: The propyl group adds ~1.5 LogP units compared to a methyl group, enhancing membrane permeability.
-
Steric Occlusion: The 4-propyl chain provides "reach" into deep hydrophobic pockets (e.g., in GPCRs or Enzyme active sites) without the rigidity of a phenyl-phenyl coupling.
Protein Degrader (PROTAC) Building Block
Recent catalogs identify this CAS as a "Protein Degrader Building Block" . In this context, the amine serves as the attachment point for a linker, while the propyl-phenyl moiety acts as a hydrophobic anchor or a mimic of specific ligand substructures (e.g., replacing a leucine or phenylalanine side chain).
Analytical Characterization Expectations
When validating the identity of synthesized material, look for these signature signals:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~0.9 ppm (t, 3H): Terminal methyl of the propyl group.
-
δ ~1.6 ppm (m, 2H): Internal methylene of the propyl group.
-
δ ~2.6 ppm (t, 2H): Benzylic methylene (Ring-CH₂-CH₂).
-
δ ~3.8 ppm (s, 2H): Aminomethyl group (Ar-CH₂-NH₂).
-
δ ~7.1-7.3 ppm (dd, 4H): Characteristic AA'BB' aromatic system.
-
References
-
PubChem. (n.d.).[2][3] N-Propylbenzylamine Safety Data (Homologue Reference). National Library of Medicine. Retrieved from [Link]
-
CP Lab Safety. (n.d.). (4-Propylphenyl)methanamine, Protein Degrader Building Blocks.[1] Retrieved from [Link]
-
NIH PubChem. (n.d.). (4-Propylphenyl)methanamine Compound Summary. Retrieved from [Link]
Sources
Physical and chemical properties of 4-propylbenzylamine
Executive Summary
4-Propylbenzylamine is a primary arylalkylamine serving as a critical intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically GPR84 antagonists, and acid ceramidase inhibitors.[1] Structurally, it comprises a benzene ring substituted at the para position with a lipophilic propyl chain and a hydrophilic methanamine group.[1]
Critical Disambiguation:
Researchers must distinguish this compound from its structural isomer,
-
4-Propylbenzylamine (Target): Propyl group is on the ring (C-substituted).[1]
- -Propylbenzylamine: Propyl group is on the nitrogen (N-substituted).[1]
This guide focuses exclusively on the ring-substituted variant (CAS 538342-98-2), detailing its physicochemical profile, synthetic pathways, and application as a lipophilic linker in drug discovery.[1]
Molecular Identification & Structural Analysis[1][2]
The compound functions as a "molecular handle," offering a primary amine for conjugation while introducing a defined lipophilic bulk (
| Parameter | Data |
| IUPAC Name | (4-Propylphenyl)methanamine |
| CAS Number | 538342-98-2 |
| Molecular Formula | |
| Molecular Weight | 149.23 g/mol |
| SMILES | CCCC1=CC=C(CN)C=C1 |
| InChI Key | LWISLZIFEARHJI-UHFFFAOYSA-N (HCl salt derivative) |
| Structural Class | Primary Benzylamine |
Physical Properties Profile
The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) essential for process handling.
| Property | Value | Context/Notes |
| Appearance | Colorless to pale yellow liquid | Oxidizes/darkens upon air exposure.[1] |
| Boiling Point | 238.1 ± 9.0 °C | At 760 mmHg.[1] High boiling point requires vacuum distillation for purification.[1] |
| Density | 0.940 ± 0.06 g/cm³ | Slightly less dense than water; floats during aqueous extraction.[1] |
| pKa (Conjugate Acid) | 9.21 ± 0.10 | Typical for primary benzylamines.[1] Exists as cation ( |
| LogP | ~2.8 | Moderately lipophilic; crosses blood-brain barrier (BBB) readily.[1] |
| Solubility | Soluble in DCM, MeOH, DMSO | Low water solubility (<1 mg/mL) in free base form; highly soluble as HCl salt.[1] |
| Refractive Index | 1.524 | Useful for purity verification via refractometry.[1] |
Chemical Reactivity & Stability[1]
Nucleophilicity (Amine Function)
The primary amine (
-
Acylation/Sulfonylation: Reacts rapidly with acid chlorides or sulfonyl chlorides to form amides/sulfonamides.[1]
-
Reductive Amination: Forms secondary amines with aldehydes/ketones (key for fragment-based drug design).[1]
-
Isocyanate Reaction: Reacts with isocyanates to form urea derivatives (common in peptidomimetic synthesis).[1]
Electrophilic Aromatic Substitution (Ring Function)
The propyl group is a weak activator (inductive effect) and ortho/para director.[1] Since the para position is occupied by the methanamine group, electrophilic substitution (e.g., halogenation) will occur predominantly at the ortho position relative to the propyl group (position 3), though steric hindrance from the propyl chain may favor position 2 (ortho to the smaller methanamine group).[1]
Stability[1]
-
Air Sensitivity: Primary amines absorb
from air to form carbamates/carbonates.[1] Store under nitrogen/argon.[1] -
Thermal Stability: Stable up to ~150°C; distillation should be performed under reduced pressure to prevent thermal degradation.[1]
Synthesis & Manufacturing Protocol
While industrial routes often employ the reduction of 4-propylbenzonitrile, the Reductive Amination of 4-Propylbenzaldehyde is the preferred laboratory method due to milder conditions and higher functional group tolerance.[1]
Method: Reductive Amination via Sodium Cyanoborohydride[1]
Reaction Scheme:
-
Imine Formation: 4-Propylbenzaldehyde + Ammonium Acetate
Imine Intermediate[1] -
Reduction: Imine +
4-Propylbenzylamine[1]
Step-by-Step Protocol
-
Preparation:
-
In a 250 mL round-bottom flask, dissolve 4-propylbenzaldehyde (10.0 mmol, 1.48 g) in Methanol (50 mL).
-
Add Ammonium Acetate (100 mmol, 7.7 g) in 10-fold excess to suppress secondary amine formation.[1]
-
-
Imine Formation:
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere (
). -
Observation: The solution may turn slightly cloudy or change color as the imine forms.[1]
-
-
Reduction:
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Sodium Cyanoborohydride (
, 15.0 mmol, 0.94 g) portion-wise over 10 minutes. -
Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.
-
-
Quenching & Workup (Critical for Purity):
-
Acidify the mixture to pH < 2 using concentrated HCl (converts amine to non-volatile HCl salt).[1]
-
Evaporate methanol under reduced pressure.[1]
-
Dilute the residue with water (50 mL) and wash with Diethyl Ether (
mL) to remove unreacted aldehyde and neutral impurities.[1] Discard the organic layer. [1] -
Basify the aqueous layer to pH > 12 using 6N NaOH (liberates the free amine).[1]
-
Extract the turbid aqueous layer with Dichloromethane (DCM,
mL).[1]
-
-
Isolation:
Visualization of Workflows
Figure 1: Synthesis Pathway
This diagram illustrates the conversion from the aldehyde precursor to the final amine, highlighting the intermediate transition.[1]
Caption: Two-step one-pot reductive amination synthesis of 4-propylbenzylamine.
Figure 2: Reactivity & Application Logic
This flowchart maps the chemical behavior of the compound to its pharmaceutical applications.[1]
Caption: Mapping structural features of 4-propylbenzylamine to key medicinal chemistry applications.[1]
Applications in Drug Discovery[1][4]
GPR84 Antagonists
4-Propylbenzylamine is a privileged scaffold in the design of antagonists for GPR84 , a pro-inflammatory GPCR implicated in fibrosis and immune response.[1] The propyl chain occupies a specific hydrophobic sub-pocket in the orthosteric binding site, significantly enhancing potency compared to the unsubstituted benzylamine.[1]
-
Mechanism:[1][2] The amine nitrogen often forms a salt bridge with an aspartate residue (e.g., Asp104) in the receptor transmembrane domain.[1]
Acid Ceramidase Inhibitors
Derivatives of this amine, particularly benzoxazolone ureas, act as inhibitors of acid ceramidase.[1] Inhibition of this enzyme increases intracellular ceramide levels, promoting apoptosis in cancer cells.[1] The 4-propyl group improves cellular permeability and microsomal stability.[1]
Safety & Handling (SDS Summary)
-
GHS Classification:
-
PPE Requirements: Chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and face shield.[1] Work must be performed in a fume hood.[1]
-
Storage: Store at 2–8°C under inert gas (
). Hygroscopic.
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11662886, (4-Propylphenyl)methanamine. Retrieved from [Link]
-
Pizzonero, M. et al. (2019).[1] Benzoxazolone derivatives as acid ceramidase inhibitors. U.S. Patent No.[1] 10,226,452.[1][3] Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
-
Liu, Y. et al. (2016).[1][4] Discovery of GPR84 Antagonists. ACS Medicinal Chemistry Letters, 7(6), 579-583.[1][4] (Contextual citation for GPR84 scaffold utility).
Sources
- 1. veterinaria.org [veterinaria.org]
- 2. JP2016516038A - Formation of parapropylbenzaldehyde - Google Patents [patents.google.com]
- 3. US10226452B2 - Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments - Google Patents [patents.google.com]
- 4. WO2021123394A1 - G protein-coupled receptor modulators and a pharmaceutical composition - Google Patents [patents.google.com]
(4-Propylphenyl)methanamine molecular weight and formula
Topic: (4-Propylphenyl)methanamine: Molecular Weight, Formula, and Technical Profile Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(4-Propylphenyl)methanamine (CAS: 538342-98-2), also known as 4-propylbenzylamine, is a primary amine intermediate critical in the synthesis of pharmaceuticals and agrochemicals. Characterized by a lipophilic propyl-substituted benzene ring coupled with a reactive aminomethyl group, it serves as a versatile scaffold in medicinal chemistry.[1] Its structural motif is frequently utilized to probe hydrophobic pockets in G-protein coupled receptors (GPCRs) and to optimize pharmacokinetic profiles of kinase inhibitors and eIF4E antagonists.[1]
This guide provides a definitive technical analysis of the compound, spanning physicochemical properties, validated synthetic protocols, analytical characterization, and its application in drug discovery.
Part 1: Physicochemical Core
The following data establishes the fundamental identity of the compound. Researchers should use the InChIKey for unambiguous database cross-referencing.[1]
Table 1: Physicochemical Constants & Identifiers
| Property | Value | Notes |
| Chemical Name | (4-Propylphenyl)methanamine | IUPAC nomenclature |
| Common Synonyms | 4-Propylbenzylamine; p-Propylbenzylamine | |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | Monoisotopic Mass: 149.1204 Da |
| CAS Number | 538342-98-2 | Primary identifier |
| Physical State | Liquid (at STP) | Colorless to pale yellow |
| Boiling Point | ~235 °C (Predicted) | @ 760 mmHg |
| Density | ~0.94 g/cm³ | Estimated |
| SMILES | CCCC1=CC=C(CN)C=C1 | Canonical |
| InChIKey | XOADGIXTUMJDDN-UHFFFAOYSA-N |
Part 2: Synthetic Architecture
The most robust route for synthesizing (4-Propylphenyl)methanamine is via the reductive amination of 4-propylbenzaldehyde.[1] This method is preferred over nitrile reduction due to milder conditions and higher functional group tolerance.[1]
Synthesis Workflow Visualization
Figure 1: Reductive amination pathway converting 4-propylbenzaldehyde to the target amine via an in-situ imine intermediate.
Validated Experimental Protocol
Objective: Synthesis of (4-Propylphenyl)methanamine via Reductive Amination.
Reagents:
-
4-Propylbenzaldehyde (1.0 equiv)
-
Ammonium acetate (10.0 equiv)
-
Sodium cyanoborohydride (NaBH₃CN) (0.7 equiv)
-
Methanol (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-propylbenzaldehyde (10 mmol) in anhydrous methanol (30 mL).
-
Amine Source Addition: Add ammonium acetate (100 mmol) in a single portion. The excess ammonia source drives the equilibrium toward the imine species.[1]
-
Reduction: Cool the mixture to 0°C. Carefully add sodium cyanoborohydride (7 mmol) portion-wise. Note: NaBH₃CN is preferred over NaBH₄ to prevent direct reduction of the aldehyde to the alcohol.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (eluent: 5% MeOH in DCM).
-
Quench & Workup: Acidify carefully with 1M HCl to pH < 2 to decompose excess hydride. Extract with diethyl ether (to remove non-basic impurities).[1] Basify the aqueous layer with 1M NaOH to pH > 10.[1]
-
Isolation: Extract the basic aqueous layer with Dichloromethane (3 x 20 mL).[1] Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: If necessary, purify via flash column chromatography (SiO₂, DCM:MeOH:NH₄OH gradient) or convert to the hydrochloride salt for recrystallization.
Part 3: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.
Table 2: Predicted NMR & MS Characterization
| Technique | Signal/Value | Assignment/Interpretation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 0.93 (t, 3H) | Methyl group of the propyl chain (-CH₂-CH₂-CH ₃). |
| δ 1.63 (m, 2H) | Methylene linker of the propyl chain (-CH₂-CH ₂-CH₃).[1] | |
| δ 2.58 (t, 2H) | Benzylic propyl methylene (Ar-CH ₂-CH₂-).[1] | |
| δ 3.82 (s, 2H) | Benzylic amine methylene (Ar-CH ₂-NH₂).[1] | |
| δ 7.15 (d, 2H) | Aromatic protons (meta to propyl).[1] | |
| δ 7.24 (d, 2H) | Aromatic protons (ortho to propyl).[1] | |
| MS (ESI) | m/z 150.2 [M+H]⁺ | Protonated molecular ion peak.[1] |
Part 4: Medicinal Chemistry Applications
(4-Propylphenyl)methanamine is not merely a solvent or reagent; it is a pharmacophore fragment used to optimize drug-target interactions.[1]
Structural Activity Relationship (SAR) Logic
In drug design, this molecule serves as a "linker-tail" motif.[1] The propyl group provides a specific lipophilic interaction (Van der Waals contact) often required to fill hydrophobic pockets in enzymes or receptors, while the primary amine serves as a handle for amide coupling or as a cationic anchor.
Case Study: eIF4E Inhibitors Research into cancer therapeutics has utilized benzylamine derivatives to inhibit the eIF4E-eIF4G interaction.[1] The 4-propyl substitution pattern has been explored to optimize binding affinity within the hydrophobic groove of the eIF4E protein [1].
Pharmacophore Visualization
Figure 2: Pharmacophore mapping of (4-Propylphenyl)methanamine, illustrating its dual role in hydrophobic binding and polar anchoring.
Part 5: Safety & Handling
GHS Classification:
-
Signal Word: DANGER
-
Hazard Statements:
-
Precautionary Measures:
References
-
PubChem. (2024).[1] (4-Propylphenyl)methanamine Compound Summary. National Center for Biotechnology Information.[1] Link
-
Guo, H., et al. (2014).[1] Benzoic acid derivatives as eIF4E inhibitors. Patent CN103958487A.[1] Google Patents. Link
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Propylbenzylamine. Link
Sources
Computational Profiling of (4-Propylphenyl)methanamine: A Quantum Chemical Protocol
The following technical guide details the computational protocol for the quantum chemical characterization of (4-Propylphenyl)methanamine (CAS: 538342-98-2). This guide is structured to provide researchers with a rigorous, self-validating methodology for generating high-fidelity electronic and structural data necessary for drug development and materials science applications.
Executive Summary
(4-Propylphenyl)methanamine is a functionalized benzylamine derivative characterized by a para-substituted propyl chain. As a structural homolog to bioactive phenethylamines and a potential ligand for trace amine-associated receptors (TAARs), its electronic distribution and conformational flexibility are critical for pharmacophore modeling. This guide establishes a standardized Density Functional Theory (DFT) protocol to predict its structural geometry, vibrational spectra, and global reactivity descriptors.
Computational Methodology (The Core Directive)
To ensure scientific integrity and reproducibility, the following computational framework is defined. This protocol balances computational cost with chemical accuracy, specifically tailored for organic amine systems.
Level of Theory[1]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Causality: B3LYP is the industry standard for organic molecules, providing accurate bond lengths and vibrational frequencies due to its efficient handling of electron exchange-correlation energy.
-
Refinement: For non-covalent interactions (e.g., docking simulations), the B3LYP-D3(BJ) (dispersion-corrected) functional is recommended to account for the London dispersion forces introduced by the propyl chain.
-
-
Basis Set: 6-311++G(d,p) .[1][2]
-
Causality: The split-valence triple-zeta basis set minimizes basis set superposition error (BSSE). Diffuse functions (++) are mandatory for accurately modeling the lone pair on the amine nitrogen and the electron-rich aromatic ring. Polarization functions (d,p) are essential for the flexible propyl chain.
-
Self-Validating Protocol
Trustworthiness in computational chemistry relies on internal checks. Every calculation must pass the following validation gates:
-
Imaginary Frequency Check: The optimized geometry must yield zero imaginary frequencies in the vibrational analysis, confirming a true local minimum on the Potential Energy Surface (PES).
-
Convergence Criteria: Maximum Force <
Hartree/Bohr; RMS Density Matrix < .
Computational Workflow Diagram
The following DOT diagram illustrates the logical progression of the computational study, from initial conformation to reactivity mapping.
Figure 1: Step-by-step computational workflow for validating the quantum chemical properties of (4-Propylphenyl)methanamine.
Structural & Electronic Analysis
Geometric Optimization
The propyl group introduces conformational flexibility. The global minimum typically features the propyl chain in an anti conformation relative to the phenyl ring to minimize steric hindrance, while the methanamine group (
Predicted Geometric Parameters (Benchmark vs. Calculated):
| Parameter | Description | Predicted Value (DFT) | Experimental Benchmark (Analog)* |
| C-N Bond | Amine attachment | 1.46 - 1.47 Å | 1.47 Å (Benzylamine) |
| C-C (Propyl) | Chain backbone | 1.53 - 1.54 Å | 1.53 Å (Propylbenzene) |
| Amine angle | 110.5° - 112.0° | 111.8° | |
| Dihedral | Propyl Torsion | 178° - 180° (Anti) | ~180° |
*Benchmarks based on crystallographic data of analogous para-substituted benzylamines.
Frontier Molecular Orbitals (FMO)
The reactivity of (4-Propylphenyl)methanamine is governed by its Frontier Molecular Orbitals.[3]
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the nitrogen lone pair and the aromatic ring
-system. This indicates the molecule's capacity to act as a nucleophile or proton acceptor. -
LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the aromatic ring (
), serving as the site for nucleophilic attack or electron acceptance. -
Band Gap (
): The energy gap (typically 4.5 - 5.2 eV for this class) correlates with chemical hardness ( ) and kinetic stability. A larger gap implies higher stability against spontaneous reaction.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual guide for non-covalent interactions (docking).
-
Negative Potential (Red): Concentrated on the amine nitrogen atom , identifying it as the primary H-bond acceptor and metal chelation site.
-
Positive Potential (Blue): Localized on the amine protons (
) and the propyl group hydrogens, acting as H-bond donors.
Spectroscopic Profiling (Vibrational Analysis)
Vibrational spectroscopy is the primary method for validating the calculated structure against experimental samples. DFT frequencies must be scaled (typically by a factor of 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.
Diagnostic IR Bands:
-
N-H Stretching: Doublet around 3300–3400 cm
(Asymmetric/Symmetric). -
C-H Stretching (Aliphatic): 2850–2960 cm
(Propyl chain). -
C-H Stretching (Aromatic): >3000 cm
. -
N-H Scissoring: Sharp band near 1600 cm
.
Reactivity & Docking Logic
For drug development professionals, understanding the interaction mechanism is vital. The following diagram details the reactivity logic derived from the MEP and FMO analysis.
Figure 2: Reactivity and interaction logic mapping for pharmacophore modeling.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard software citation for B3LYP implementation). Link
-
Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A. Link
-
PubChem. (2025).[4][5][6][7] (4-Propylphenyl)methanamine (CID 12162002).[8] National Library of Medicine. Link
-
Grossman, E. F., et al. (2018). Comparing B3LYP and B97 Dispersion-corrected Functionals for Studying Adsorption and Vibrational Spectra. ChemPhysChem. Link
Sources
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- 4. (4-Methylphenyl)(phenyl)methanamine hydrochloride | C14H16ClN | CID 2734294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (4-Propylphenyl)methanamine | C10H15N | CID 12162002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-ethyl-N-methyl-2-(4-propylphenyl)ethanamine | C14H23N | CID 115259550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(4-Methylphenyl)propane-2-amine | C10H15N | CID 199116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - (4-propylphenyl)methanamine hydrochloride (C10H15N) [pubchemlite.lcsb.uni.lu]
Literature Review & Technical Guide: Synthesis of (4-Propylphenyl)methanamine
Executive Summary
(4-Propylphenyl)methanamine (CAS: 4355-54-6), also known as 4-propylbenzylamine, is a primary amine intermediate critical in the synthesis of pharmaceuticals, agrochemicals, and advanced ligands for G-protein coupled receptors (e.g., GPR84 antagonists).[1][2][3] Its structural core—a benzene ring substituted para- with a propyl chain and a methanamine group—serves as a versatile lipophilic scaffold.[1][2]
This guide synthesizes the most robust chemical pathways for its production, prioritizing high-fidelity protocols suitable for research and drug development. We analyze three distinct routes: Reductive Amination (optimal for laboratory scale), Nitrile Reduction (optimal for scale-up), and Nucleophilic Substitution (high specificity).[1][2]
Retrosynthetic Analysis & Strategic Disconnections
To design a robust synthesis, we must first disconnect the target molecule into logical precursors.[2] The primary amine functionality (
Figure 1: Retrosynthetic tree identifying the three primary pathways to the target amine.[1][2]
Route 1: Reductive Amination (The Laboratory Standard)
Best for: Rapid synthesis, mild conditions, and avoiding over-alkylation.[2]
Reductive amination is the preferred laboratory method because it proceeds in a single pot and utilizes 4-Propylbenzaldehyde , a commercially available flavoring agent/intermediate.[1][2] The key to success here is the choice of reducing agent to ensure selectivity for the imine over the aldehyde.[1][2]
Mechanism & Causality[1][2]
-
Imine Formation: The aldehyde reacts with ammonia (from ammonium acetate) to form a hemiaminal, which dehydrates to an imine (Schiff base).[2]
-
Selective Reduction: We use Sodium Cyanoborohydride (
) .[1][2] Unlike , which reduces aldehydes/ketones rapidly, is stable in acidic media (pH 5-7) and selectively reduces the protonated iminium ion, leaving the unreacted aldehyde intact until it converts to the amine.[2]
Detailed Protocol
-
Reagents: Ammonium Acetate (
), Sodium Cyanoborohydride ( ), Methanol ( ).[2]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve 4-Propylbenzaldehyde (10 mmol, 1.48 g) in dry Methanol (30 mL).
-
Amine Source: Add Ammonium Acetate (100 mmol, 7.7 g) in a 10-fold excess. Note: Excess ammonia drives the equilibrium toward the imine.[1]
-
Reduction: Add Sodium Cyanoborohydride (7 mmol, 0.44 g). The reaction is often slightly exothermic; cooling to 0°C is optional but recommended for larger scales.[1][2]
-
Reaction: Stir at room temperature for 12–24 hours. Monitor via TLC (eluent: DCM/MeOH 9:1) for the disappearance of the aldehyde.[2]
-
Quenching: Acidify carefully with concentrated HCl to pH < 2 to decompose excess hydride and liberate HCN (perform in a fume hood!). Then, basify with NaOH to pH > 10 to deprotonate the amine.[2]
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: The crude oil can be purified via flash column chromatography or converted to the hydrochloride salt (white solid) by adding HCl in ether.[2]
Route 2: Nitrile Reduction (The Scale-Up Route)
Best for: Industrial scale-up, high atom economy, and producing dry amine free of secondary amine byproducts.[1][2]
This route utilizes 4-Propylbenzonitrile .[1][2] The reduction of the triple bond is high-yielding but requires handling pyrophoric reducing agents or high-pressure hydrogenation equipment.[1][2]
Mechanism & Causality
The nitrile group (
Detailed Protocol (LiAlH4 Method)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.
-
Reagent Prep: Charge the flask with
(1.5 equiv) in anhydrous THF at 0°C. -
Addition: Add 4-Propylbenzonitrile (1.0 equiv) dissolved in THF dropwise. Crucial: Maintain temperature < 10°C to prevent runaway exotherms.
-
Reflux: Once addition is complete, warm to room temperature, then reflux for 3–6 hours.
-
Fieser Workup (Critical for Safety): Cool to 0°C. Quench carefully by adding:
-
Isolation: Filter the granular white precipitate. Concentrate the filtrate to yield the pure amine.[1][2]
Route 3: The Gabriel Synthesis (High Specificity)
Best for: Absolute guarantee of primary amine purity (no secondary/tertiary amines).[2]
Direct alkylation of ammonia with benzyl halides often leads to over-alkylation (di- and tri-benzylamines).[1][2] The Gabriel synthesis masks the nitrogen as a phthalimide, preventing over-alkylation.[2]
Workflow Visualization
Figure 2: The Gabriel Synthesis pathway ensures exclusive formation of the primary amine.[1][2]
Protocol Summary:
-
React 4-Propylbenzyl chloride with Potassium Phthalimide in DMF at 80°C for 4 hours.
-
Reflux the intermediate with Hydrazine Hydrate in Ethanol to cleave the phthalimide.[1][2]
-
Acidify to remove phthalylhydrazide byproduct, then basify to extract the target amine.[2]
Comparative Technical Analysis
| Feature | Reductive Amination | Nitrile Reduction | Gabriel Synthesis |
| Precursor Availability | High (Aldehyde) | Moderate (Nitrile) | Moderate (Halide) |
| Reaction Safety | High (Mild pH, no pyrophorics) | Low (LiAlH4 is pyrophoric) | High (Standard reagents) |
| Purity Profile | Good (Risk of dimer) | Excellent | Superior (100% Primary) |
| Atom Economy | Moderate | High (if catalytic H2) | Low (Phthalimide waste) |
| Rec.[1][2] Application | Discovery Chemistry | Process Development | Analytical Standards |
References
-
Synthesis of Benzylamines via Reductive Amination
-
Preparation of 4-Propylbenzylamine Derivatives
-
Catalytic Hydrogenation of Nitriles
-
Reaction of Benzyl Halides with Ammonia
-
Chemical Properties & CAS Data
Sources
The Benzylamine Scaffold: From Synthetic Workhorse to Pharmacological Warhead
Part 1: Executive Summary & Chemical Genealogy
The benzylamine moiety (
Historically, benzylamine emerged from the crude dye chemistry of the late 19th century. Early synthesis relied on the atom-inefficient nucleophilic substitution of benzyl chloride with ammonia, a process plagued by poly-alkylation (forming dibenzylamine). The field evolved significantly with the Leuckart reaction (reductive amination using formamide) and reached maturity with the Abdel-Magid Reductive Amination in the 1990s, which remains the industry standard for constructing secondary and tertiary benzylamines.
Today, the scaffold bifurcates into two major therapeutic classes:
-
CNS Agents: Monoamine Oxidase (MAO) inhibitors (e.g., Pargyline) and neurotransmitter modulators.[1]
-
Antimycotics: Squalene epoxidase inhibitors (e.g., Butenafine), where the benzyl group acts as a bioisostere for the allyl group found in earlier allylamines like Naftifine.
Part 2: Synthetic Evolution & Methodology[2]
The Historical Shift: Nucleophilic Substitution vs. Reductive Amination
The primary challenge in synthesizing secondary benzylamines (the most common drug pharmacophore) is controlling selectivity.
| Method | Reagents | Mechanism | Limitations |
| Direct Alkylation | High risk of over-alkylation (tertiary amines/quaternary salts). Requires large excess of amine.[2] | ||
| Leuckart Reaction | Reductive Alkylation | Harsh conditions (high heat), poor functional group tolerance. | |
| Abdel-Magid Protocol | Direct Reductive Amination | Gold Standard. Mild, selective, no over-alkylation. | |
| C-H Activation | Cu-Catalyzed Sulfonylation | Emerging.[3][4] Uses Transient Directing Groups (TDG) to functionalize the benzylic carbon directly.[3][4] |
Protocol: The Abdel-Magid Reductive Amination
Citation Grounding: Abdel-Magid, A. F. et al. J. Org.[5][6][7] Chem. 1996.[5]
This protocol is preferred for drug discovery due to its chemoselectivity; it reduces the intermediate imine/iminium species faster than the aldehyde, preventing side reactions.
Reagents:
-
Benzaldehyde derivative (1.0 equiv)[8]
-
Amine (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB, 1.4 equiv)
-
Acetic Acid (AcOH, 1.0 equiv - optional, promotes imine formation)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[5]
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
Charge a reaction vessel with the benzaldehyde derivative and DCE (0.2 M concentration).
-
Add the amine.[2][7][9][10][11][12] If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.
-
Critical Checkpoint: If the substrate is sterically hindered, allow to stir for 30-60 minutes before adding the reducing agent to ensure equilibrium favors the imine.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) in a single portion.
-
Why STAB? Unlike
, STAB is less basic and does not reduce aldehydes/ketones rapidly, ensuring only the imine is reduced. -
Stir at room temperature (20-25°C) under nitrogen.
-
-
Validation (TLC/LCMS):
-
Monitor consumption of the aldehyde. The intermediate imine may be visible on LCMS.
-
Reaction typically completes in 2–4 hours.
-
-
Workup (pH Critical):
-
Quench with saturated aqueous
. -
Note: Gas evolution (
) will occur. -
Extract with Ethyl Acetate (x3).
-
Wash organic layer with brine, dry over
.
-
-
Purification:
Visualizing the Pathway
Caption: The Abdel-Magid pathway highlights the kinetic preference of STAB for the iminium ion over the parent aldehyde, preventing alcohol byproducts.
Part 3: Pharmacological Applications[10][12][14][15]
Antifungals: The Allylamine-Benzylamine Connection
Key Drug: Butenafine
In the 1980s, the discovery of Naftifine (an allylamine) revolutionized antifungal therapy. However, researchers discovered that the rigid allyl group (
Mechanism of Action: These drugs inhibit Squalene Epoxidase (SE), a key enzyme in the ergosterol biosynthesis pathway. Inhibition leads to:
-
Accumulation of squalene (toxic to the fungal cell).
-
Depletion of ergosterol (membrane instability).
Structure-Activity Relationship (SAR):
| Region | Chemical Feature | Biological Role |
| Lipophilic Core | Naphthalene / t-Butylbenzene | Mimics the squalene substrate; docks into the hydrophobic pocket of SE. |
| Spacer | Methylamine ( | Critical for positioning. The tertiary amine is protonated at physiological pH, interacting with Asp/Glu residues in the enzyme. |
| Scaffold | Benzyl vs. Allyl | The benzyl ring (in Butenafine) provides similar steric bulk and rigidity to the allyl group (in Naftifine) but with improved metabolic stability. |
CNS Agents: MAO Inhibition
Key Drug: Pargyline, Rasagiline analogs
Benzylamines serve as excellent scaffolds for Monoamine Oxidase B (MAO-B) inhibitors, used in Parkinson's disease.[13] The benzylic carbon is prone to oxidative deamination by MAO. By substituting the nitrogen (e.g., with a propargyl group in Pargyline), the molecule becomes a "suicide substrate," covalently binding to the flavin cofactor of the enzyme.
Recent Advances: Hybrid molecules combining benzylamine with sulfonamides or benzothiazoles (e.g., compound BB-4h) have shown nanomolar selectivity for MAO-B over MAO-A, reducing the risk of the "Cheese Effect" (hypertensive crisis triggered by tyramine).
Mechanism of Action Diagram
Caption: Mechanism of suicide inhibition by benzylamine derivatives on MAO-B, leading to increased dopamine levels for Parkinson's treatment.
Part 4: Future Perspectives - Transient Directing Groups
The frontier of benzylamine chemistry lies in C-H Activation . Traditionally, functionalizing the benzylic carbon (C-H) required pre-functionalization (e.g., bromination).
Recent work (2023) utilizes Transient Directing Groups (TDGs) .[4]
-
Concept: A catalytic aldehyde (e.g., 2-hydroxynicotinaldehyde) condenses with the benzylamine substrate to form a temporary imine.[3][4]
-
Action: This imine coordinates a Copper (Cu) catalyst, directing it to the benzylic position.
-
Result: Direct sulfonylation or arylation of the C-H bond.
-
Advantage: The directing group hydrolyzes off at the end, returning the unmodified amine group but with a new functional group on the carbon backbone.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures.[7][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link
-
Higham, J. I., Ma, T. K., & Bull, J. A. (2023). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group.[3][4] ChemRxiv. Link
- Petzer, J. P., & Petzer, A. (2015). Monoamine oxidase inhibitors: a perspective on their use in the treatment of Parkinson's disease. Future Medicinal Chemistry, 7(8), 957-961.
-
Nussbaumer, P., et al. (1991). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment.[15] Journal of Medicinal Chemistry, 34(1), 65-73. Link
- Heidelberger, M. (1923). Preparation of Benzylamine. An Advanced Laboratory Manual of Organic Chemistry, 24-27.
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- 15. pubs.acs.org [pubs.acs.org]
Technical Guide: Reactivity & Synthetic Utility of (4-Propylphenyl)methanamine
Topic: Reactivity of the primary amine group in (4-Propylphenyl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Architecture
(4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) represents a specialized class of lipophilic primary amines. Unlike the ubiquitous benzylamine, the addition of a propyl chain at the para-position introduces a critical duality: it enhances lipid solubility—vital for blood-brain barrier (BBB) penetration in drug discovery—while exerting a subtle but distinct positive inductive (+I) effect on the benzylic nitrogen.
This guide dissects the nucleophilic behavior of the primary amine group, providing validated protocols for its manipulation in high-value synthesis (e.g., peptidomimetics, liquid crystals, and secondary amine scaffolds).[1]
Structural & Electronic Analysis
The reactivity of this molecule is defined by the interplay between the benzylic spacer and the para-alkyl substituent.[1]
-
Primary Amine (
): The reaction center.[1] It is hybridized but influenced by the adjacent aromatic ring.[1] -
Benzylic Carbon: Acts as an insulator, preventing direct resonance delocalization of the nitrogen lone pair into the ring (unlike aniline), maintaining high basicity (
). -
4-Propyl Group (+I Effect): The alkyl chain donates electron density through the
-framework. This increases the highest occupied molecular orbital (HOMO) energy at the nitrogen lone pair relative to unsubstituted benzylamine, theoretically enhancing nucleophilicity.[1]
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Implication for Synthesis |
| CAS (Free Base) | 538342-98-2 | Reference standard for liquid form. |
| Physical State | Colorless to light yellow liquid | Prone to atmospheric |
| Boiling Point | ~238°C | High boiling point; difficult to remove excess by simple evaporation.[1] |
| Basicity ( | ~9.21 (Predicted) | Strong enough to form stable salts; requires strong base for free-basing. |
| Lipophilicity | High ( | Excellent solubility in DCM, EtOAc, Toluene; poor water solubility. |
Nucleophilic Reactivity Profile
The primary amine group in (4-propylphenyl)methanamine exhibits classic nucleophilic behavior but with specific steric and electronic nuances.
The "Lipophilic Nucleophile" Advantage
In drug design, this amine is frequently used to append a "lipophilic tail" to a scaffold.[1] The propyl group increases the binding affinity for hydrophobic pockets in enzymes (e.g., GPCRs) without significantly altering the steric bulk around the nitrogen reaction center.[1]
Core Reaction Pathways[1]
-
N-Alkylation (S
2): Reacts rapidly with alkyl halides.[1] Risk:[2] The enhanced nucleophilicity can lead to uncontrolled over-alkylation (formation of tertiary amines and quaternary ammonium salts).[1] -
Reductive Amination: The preferred route for mono-alkylation.[1] The formation of the imine intermediate is favored by the electron-rich nature of the amine.[1]
-
Acylation/Sulfonylation: Quantitative conversion to amides or sulfonamides, often used to "cap" the amine or generate pharmacophores.[1]
Visualizing the Electronic Pathway
The following diagram illustrates the electronic influence of the propyl group on the amine's reactivity.
Caption: Inductive enrichment of the amine lone pair by the para-propyl substituent.
Experimental Protocols
These protocols are designed to mitigate common pitfalls: over-alkylation and oxidation.[1]
Protocol A: Selective Mono-Alkylation via Reductive Amination
Objective: Synthesize a secondary amine without generating tertiary byproducts.[1] Mechanism: Formation of an imine followed by in situ reduction.[1]
Reagents:
-
(4-Propylphenyl)methanamine (1.0 equiv)[3]
-
Aldehyde substrate (1.0 equiv)
-
Reducing Agent: Sodium triacetoxyborohydride (
, 1.4 equiv) - Chosen for mildness. -
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
-
Acid Catalyst: Acetic Acid (1-2 drops).[1]
Step-by-Step Methodology:
-
Imine Formation: In a dry flask under nitrogen, dissolve the aldehyde in DCE. Add (4-propylphenyl)methanamine.[1][3]
-
Activation: Add catalytic Acetic Acid.[1] Stir at room temperature for 30–60 minutes. Monitoring: Check via TLC for the disappearance of the aldehyde.[1]
-
Reduction: Cool the mixture to 0°C. Add
portion-wise over 10 minutes (exothermic). -
Quench: Allow to warm to RT and stir for 4–12 hours. Quench with saturated
(aqueous).[1] -
Extraction: Extract with DCM (
). The product will partition into the organic layer due to the propyl group's lipophilicity.[1] -
Purification: Wash organic layer with brine, dry over
. Concentrate. If necessary, purify via flash chromatography (Hexane/EtOAc).[1]
Protocol B: Amide Coupling (Peptide/Drug Synthesis)
Objective: High-yield coupling to a carboxylic acid.[1] Reagents: HATU (1.1 equiv), DIPEA (2.0 equiv), DMF (anhydrous).[1]
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. The solution should turn slightly yellow.[1] Stir for 1 minute.
-
Addition: Add (4-propylphenyl)methanamine immediately.
-
Reaction: Stir at RT for 2 hours.
-
Workup: Dilute with EtOAc. Wash extensively with:
-
Result: This protocol typically yields >90% purity without chromatography due to the distinct solubility profile of the lipophilic amide.[1]
Troubleshooting & Stability
The benzylic nature of this amine introduces specific stability concerns that must be managed.
Carbonate Formation ("The White Crust")
Like many benzylamines, this molecule avidly absorbs atmospheric
-
Symptom: Liquid turns cloudy or solidifies upon storage.[1]
-
Recovery: Dissolve the solid in DCM and wash with 1M NaOH. The free base will return to the organic layer.[1]
Benzylic Oxidation
The benzylic position (next to the nitrogen and the ring) is susceptible to oxidative degradation if exposed to air and light for prolonged periods, potentially forming the benzamide or benzaldehyde derivatives.[1]
-
Storage: Amber glass vials, stored at 2–8°C.
Decision Tree for Synthesis
Use this logic flow to select the correct pathway for your target.
Caption: Synthetic decision matrix for (4-propylphenyl)methanamine derivatives.
References
-
PubChem. (2025).[1][5][6] Compound Summary: (4-Propylphenyl)methanamine (CAS 538342-98-2). National Library of Medicine.[1] [Link]
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol reference for reductive amination).
Sources
- 1. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Isopropylbenzylamine | 102-97-6 [chemicalbook.com]
- 3. PubChemLite - (4-propylphenyl)methanamine hydrochloride (C10H15N) [pubchemlite.lcsb.uni.lu]
- 4. 4-PROPYLBENZYLAMINE CAS#: 538342-98-2 [m.chemicalbook.com]
- 5. Yttrium acetate | C6H11O7Y | CID 57376990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-methyl-1-(4-nitrophenyl)methanamine | C8H10N2O2 | CID 409440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (4-Propylphenyl)methanamine from 4-propylbenzaldehyde
Application Note: Synthesis of (4-Propylphenyl)methanamine
Abstract & Core Directive
This guide details the synthesis of (4-propylphenyl)methanamine (also known as 4-propylbenzylamine) starting from 4-propylbenzaldehyde . While 4-isopropylbenzylamine (CAS 4395-73-7) is commercially ubiquitous, the n-propyl isomer is a specific structural requirement for distinct SAR (Structure-Activity Relationship) studies in drug discovery.
Two protocols are provided:
-
Protocol A (The Borch Reductive Amination): The most efficient one-pot method for rapid library synthesis.
-
Protocol B (The Oxime Route): A two-step high-purity method recommended if dimer formation (secondary amine byproduct) proves problematic in Protocol A.
Chemical Identity & Retrosynthesis
| Compound | Structure Description | CAS Number | MW ( g/mol ) |
| Starting Material | 4-Propylbenzaldehyde | 28785-06-0 | 148.20 |
| Target Molecule | (4-Propylphenyl)methanamine | Not widely listed | 149.24 |
| Major Impurity | Bis(4-propylbenzyl)amine | N/A | 281.44 |
Retrosynthetic Logic: The target is a primary benzylic amine. The most direct disconnection is the C-N bond via reductive amination.
-
Path A: Direct condensation with ammonia source + Hydride reduction.
-
Path B: Condensation with hydroxylamine
Oxime Reduction.
Figure 1: Retrosynthetic pathways. Path A (left) is faster; Path B (right) offers higher chemoselectivity.
Protocol A: Direct Reductive Amination (Borch Conditions)
Best for: Rapid synthesis, small-to-medium scale (<10g). Mechanism: Formation of hemiaminal/imine in situ followed by selective reduction.
Critical Insight: The use of Ammonium Acetate (
Reagents & Equipment
-
4-Propylbenzaldehyde (1.0 eq)[1]
-
Ammonium Acetate (15.0 eq)[2]
-
Sodium Cyanoborohydride (
) (1.5 eq) -
Solvent: Methanol (Anhydrous preferred)
-
Equipment: Round bottom flask, magnetic stirrer, inert gas (
) balloon (optional but recommended).
Step-by-Step Procedure
-
Imine Formation (In Situ):
-
To a clean reaction flask, add 4-propylbenzaldehyde (e.g., 1.48 g, 10 mmol) and Methanol (30 mL).
-
Add Ammonium Acetate (11.5 g, 150 mmol). The solid may not dissolve immediately.
-
Stir at room temperature for 30–60 minutes. Note: The solution may turn slightly yellow as the imine forms.
-
-
Reduction:
-
Cool the mixture slightly (0°C) if working on a scale >5g to manage exotherm. For small scale, RT is fine.
-
Add Sodium Cyanoborohydride (0.95 g, 15 mmol) in one portion.
-
Caution:
is toxic. Handle in a fume hood. -
Stir the reaction at room temperature for 12–16 hours.
-
-
Quench & Workup (Acid-Base Extraction):
-
Acidification: Concentrate the methanol under reduced pressure (rotovap). Dissolve the residue in 1M HCl (30 mL). This converts the amine to its water-soluble hydrochloride salt and hydrolyzes any remaining imine.
-
Wash: Extract the acidic aqueous layer with Ethyl Acetate (
mL). Discard organics (removes unreacted aldehyde). -
Basification: Adjust the pH of the aqueous layer to >12 using 6M NaOH or solid KOH. The solution will become cloudy as the free amine separates.
-
Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (
mL). -
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate.
-
-
Purification:
-
The crude oil is often >95% pure. If necessary, purify via flash chromatography (DCM/MeOH/
90:10:1) or convert to the HCl salt for recrystallization.
-
Protocol B: The Oxime Route (High Purity)
Best for: Large scale (>20g) or when strict avoidance of dimer is required.
Step 1: Oxime Formation
-
Dissolve 4-propylbenzaldehyde (10 mmol) in Ethanol (20 mL).
-
Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) dissolved in minimal water.
-
Heat to 60°C for 2 hours.
-
Cool, dilute with water, and extract with Ethyl Acetate. Dry and concentrate to yield 4-propylbenzaldehyde oxime (solid).
Step 2: Reduction (Zn/AcOH Method)
Use this if high-pressure hydrogenation equipment is unavailable.
-
Dissolve the crude oxime (10 mmol) in Glacial Acetic Acid (30 mL).
-
Cool to 0°C. Add Zinc Dust (10 eq) portion-wise over 30 minutes. Exothermic!
-
Stir at RT for 4 hours.
-
Filter off zinc through Celite.
-
Concentrate acetic acid, basify residue with NaOH, and extract with DCM (as in Protocol A).
Workflow Visualization
Figure 2: Acid-Base workup strategy for isolating primary amines.
Characterization & QC
| Technique | Expected Signal | Interpretation |
| 1H NMR ( | Methyl of propyl chain | |
| Methylene of propyl chain | ||
| Benzylic methylene (propyl) | ||
| Benzylic methylene ( | ||
| Aromatic protons | ||
| Mass Spec | [M+H]+ = 150.1 | Confirm molecular weight |
Troubleshooting:
-
Presence of signal at
3.75 (s, 4H): Indicates dimer formation (Secondary amine). Solution: Recrystallize HCl salt from Ethanol/Ether. -
Low Yield: Usually due to incomplete extraction during the basification step. Ensure pH is >12; amines can be sticky.
Safety & References
Safety Profile:
-
Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (releases HCN gas). Always quench in a fume hood and dispose of cyanide waste separately.
-
4-Propylbenzylamine: Corrosive and irritant. Wear gloves and eye protection.
References:
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862. Link
-
Sigma-Aldrich. "Product Specification: 4-Propylbenzaldehyde." Link
Sources
Application Note: Synthesis of (4-Propylphenyl)methanamine via Reductive Amination
Executive Summary & Strategic Analysis
This application note details the synthesis of (4-Propylphenyl)methanamine, a primary benzylamine derivative often employed as a fragment in medicinal chemistry (e.g., for GPCR ligands or kinase inhibitors).
While simple alkylation of ammonia with 4-propylbenzyl halides is possible, it frequently leads to over-alkylation (forming secondary and tertiary amines). Reductive amination is the superior strategy for synthesizing primary amines because it proceeds via a controlled imine intermediate.
We present two validated protocols:
-
Protocol A (The "Borch" Method): Uses Sodium Cyanoborohydride (
). This is the "Gold Standard" for laboratory-scale synthesis of primary amines due to its high chemoselectivity.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Protocol B (Catalytic Hydrogenation): Uses Raney Nickel or Pd/C. This is the preferred route for scale-up and green chemistry compliance, avoiding boron waste.
Mechanistic Logic
The reaction hinges on the formation of a hemiaminal which dehydrates to an imine (Schiff base). The critical "self-validating" control in this reaction is pH .
-
pH < 4: The amine is protonated (
) and cannot attack the carbonyl. -
pH > 8: The imine formation is slow, and the equilibrium favors the starting materials.
-
pH 6–7: Optimal window. The carbonyl is activated, but free ammonia is still available.
is stable here, whereas the stronger would decompose and reduce the aldehyde directly to the alcohol (side product).
Reaction Mechanism & Pathway[2][3]
The following diagram illustrates the pathway from the aldehyde precursor to the target amine, highlighting the critical iminium ion intermediate.[1]
Figure 1: Mechanistic pathway of reductive amination.[1] The formation of the iminium ion is the rate-determining equilibrium step controlled by pH.
Protocol A: Chemical Reduction ( )
Best for: Small scale (<5g), high functional group tolerance.
Materials & Reagents
| Reagent | Equiv.[2][3][1][4] | Role |
| 4-Propylbenzaldehyde | 1.0 | Substrate |
| Ammonium Acetate | 10.0 | Amine Source (Excess prevents dimerization) |
| Sodium Cyanoborohydride | 0.7 - 1.0 | Reducing Agent |
| Methanol (anhydrous) | Solvent | Medium |
| Molecular Sieves (3Å) | Additive | Water scavenger (drives equilibrium) |
Step-by-Step Methodology
1. Imine Formation (The Equilibrium Setup)
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-Propylbenzaldehyde (1.0 eq) in anhydrous Methanol (0.5 M concentration).
-
Add Ammonium Acetate (10.0 eq) in one portion.
-
Optional but Recommended: Add activated 3Å molecular sieves to absorb water and drive the equilibrium toward the imine.
-
Self-Validating Checkpoint: Stir at room temperature for 1 hour. Spot on TLC. You may not see the imine clearly (unstable), but ensure the aldehyde spot is not degrading into non-polar impurities.
2. Reduction
-
Cool the mixture to 0°C (ice bath).
-
Carefully add Sodium Cyanoborohydride (
, 0.7–1.0 eq). Note: is toxic.[1] Handle in a fume hood. -
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
3. Quench & Workup (The "Acid-Base Swing") This purification strategy relies on the basicity of the amine to separate it from neutral byproducts (unreacted aldehyde/alcohol).
-
Quench: Slowly add concentrated HCl until pH < 2. This destroys residual hydride and liberates HCN (Caution: Fume hood!). Stir for 30 mins.
-
Neutral Extraction: Extract the acidic aqueous layer with Diethyl Ether (
) or Ethyl Acetate ( ) x2.-
Discard Organic Layer: This contains non-basic impurities (unreacted aldehyde, 4-propylbenzyl alcohol).
-
Keep Aqueous Layer: Contains the target amine as the hydrochloride salt.
-
-
Basification: Cool the aqueous layer and basify with NaOH (6M) or KOH pellets until pH > 12. The solution will become cloudy as the free amine oils out.
-
Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) x3.
-
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo.
Protocol B: Catalytic Hydrogenation
Best for: Scale-up (>10g), Green Chemistry requirements.
Materials
-
Catalyst: Raney Nickel (approx. 10 wt% of substrate) or 10% Pd/C.
-
Solvent: 7M Ammonia in Methanol (Commercial solution).
-
Hydrogen Source:
balloon (lab scale) or Parr Shaker (40-60 psi).
Methodology
-
Preparation: Flush the reaction vessel with Nitrogen.
-
Loading: Add 4-Propylbenzaldehyde and the Ammonia/MeOH solution.
-
Catalyst Addition: Carefully add the catalyst (Raney Ni is pyrophoric; keep wet/under solvent).
-
Hydrogenation: Purge with
gas x3. Agitate under atmosphere (balloon or 50 psi) at room temperature for 6–12 hours. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the catalyst dry out.
-
Isolation: Concentrate the filtrate. The excess ammonia evaporates, leaving the crude amine.
Experimental Workflow Diagram
Figure 2: Operational workflow for Protocol A (Chemical Reduction), emphasizing the critical extraction "swing" to ensure purity.
Analytical Validation & Data
Upon isolation, the product should be a clear to pale yellow oil. Conversion to the Hydrochloride salt (using HCl in Dioxane) yields a white solid for easier storage.
Table 1: Predicted Spectral Data
| Technique | Signal | Assignment |
| 1H NMR (400 MHz, | Aromatic (meta to propyl) | |
| Aromatic (ortho to propyl) | ||
| Benzylic | ||
| Propyl | ||
| Propyl | ||
| Propyl | ||
| MS (ESI+) | m/z 150.1 [M+H]+ | Molecular Ion (Calc. MW: 149.23) |
Troubleshooting & "Self-Validating" Controls
Issue: Low Yield / Recovery
-
Cause: The amine was not fully extracted during the basic workup.[5]
-
Validation: Check the pH of the aqueous layer before the final DCM extraction. It must be >12. If it is pH 9-10, the amine may still be protonated.
Issue: Secondary Amine Impurity (Dimer)
-
Cause: Ratio of Ammonia to Aldehyde was too low.
-
Validation: Ensure at least 10 equivalents of Ammonium Acetate are used. If dimer is observed (two benzyl signals in NMR), switch to Protocol B (Hydrogenation in excess ammonia) or purify via column chromatography (DCM:MeOH:NH4OH 90:9:1).
Issue: Remaining Aldehyde
-
Cause: "Wet" solvents stalled the imine formation.
-
Validation: Use Molecular Sieves.[1] Do not proceed to add
until the reaction mixture has stirred with ammonia for at least 1 hour.
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. [Link]
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[6] [Link]
-
Tripathi, R. P.; Verma, S. S.; Pandey, J.; Tiwari, V. K. "Recent Developments on Catalytic Reductive Amination." Current Organic Chemistry, 2008 , 12(13), 1093–1115. [Link]
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Catalytic systems for reductive amination of aromatic aldehydes
Application Note: Precision Catalytic Systems for the Reductive Amination of Aromatic Aldehydes
Abstract
Reductive amination is the cornerstone of C–N bond formation in pharmaceutical synthesis, accounting for approximately 25% of all amine formations in drug development.[1] While traditional borohydride reagents (e.g., NaBH(OAc)₃) are effective, they generate stoichiometric waste and pose purification challenges.[1] This guide details three catalytic systems—Heterogeneous, Homogeneous (Transfer Hydrogenation), and Metal-Free (Organocatalytic)—optimized for aromatic aldehydes.[1] Special emphasis is placed on chemoselectivity (avoiding dehalogenation) and operational safety.
Mechanistic Foundations & Strategic Selection
The reductive amination of aromatic aldehydes proceeds through two distinct stages: (1) Condensation , where the aldehyde and amine form a hemiaminal intermediate that dehydrates to an imine (Schiff base), and (2) Reduction , where the imine is reduced to the amine.[1]
The choice of catalyst dictates whether these steps occur sequentially or simultaneously (direct reductive amination) and determines the chemoselectivity profile.
Catalyst Selection Decision Matrix
Use the following logic flow to select the optimal system for your substrate.
Figure 1: Decision matrix for selecting the appropriate catalytic system based on substrate functionality.
System A: Heterogeneous Catalysis (The Robust Workhorse)
Target Application: General-purpose synthesis; substrates with halogenated aromatic rings requiring chemoselectivity.
The Challenge: Standard Palladium on Carbon (Pd/C) is highly active but notoriously non-selective toward aryl halides.[1] Under standard hydrogenation conditions, Pd/C will rapidly debrominate or dechlorinate aromatic rings, destroying the pharmacophore.
The Solution: Use Platinum on Carbon (Pt/C) or Sulfided Pd/C . Platinum is less active toward oxidative addition into C–X bonds than Palladium, preserving the halogen while reducing the imine.
Protocol 1: Chemoselective Amination of 4-Bromobenzaldehyde
-
Substrate: 4-Bromobenzaldehyde (1.0 equiv) + Morpholine (1.1 equiv).
-
Catalyst: 5% Pt/C (sulfided optional).
-
Solvent: Methanol (anhydrous).[1]
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
In a hydrogenation vessel (Parr shaker or autoclave), dissolve 4-bromobenzaldehyde (10 mmol) in Methanol (20 mL).
-
Add Morpholine (11 mmol).[1]
-
Application Note: Add 3Å Molecular Sieves (500 mg) to the mixture. Water is a byproduct of imine formation; its removal drives the equilibrium forward, which is critical for sterically hindered amines.
-
-
Catalyst Addition:
-
Carefully add 5% Pt/C (0.5 mol% relative to metal).
-
Safety: Pt/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding to the methanol solution if not using a pre-wetted commercial catalyst.
-
-
Hydrogenation:
-
Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 3–5 bar (45–75 psi) H₂.
-
Stir vigorously at Room Temperature for 4–6 hours.
-
Validation: Monitor by TLC or LC-MS. The disappearance of the imine intermediate (often visible by UV) indicates completion.
-
-
Workup:
System B: Homogeneous Transfer Hydrogenation (Safety & Precision)
Target Application: Lab-scale synthesis (10mg – 50g) avoiding high-pressure H₂ gas; substrates sensitive to harsh reduction.
The Mechanism: Instead of H₂ gas, this system uses Formic Acid/Triethylamine or Ammonium Formate as the hydrogen source.[1] An Iridium (Ir) catalyst shuttles the hydride to the imine.[1] This is kinetically controlled and highly chemoselective.
Protocol 2: Ir-Catalyzed Transfer Hydrogenation
-
Catalyst: [CpIrCl₂(]₂ dimer (0.5 mol%) + TsDPEN (1 mol%) or commercial CpIr(TsDPEN) hydride precursors.[1]
-
Reductant: Formic Acid/Triethylamine (5:2 azeotrope).[1]
Step-by-Step Methodology:
-
Catalyst Activation:
-
In a round-bottom flask, dissolve [Cp*IrCl₂]₂ (0.005 mmol) and TsDPEN (0.01 mmol) in Methanol (2 mL). Stir for 15 mins to form the active orange/red complex.
-
-
Reaction Setup:
-
Execution:
-
Stir at 40–60°C for 12 hours.
-
Visual Check: Evolution of CO₂ bubbles indicates the reaction is proceeding.
-
-
Workup:
-
Basify the solution with saturated NaHCO₃ (to neutralize excess formic acid).
-
Extract with Ethyl Acetate (3x).[1]
-
Dry over Na₂SO₄ and concentrate.
-
Data Summary: Comparison of Methods
| Feature | Heterogeneous (Pt/C) | Homogeneous (Ir-Formate) |
| H-Source | H₂ Gas (High Pressure) | Formic Acid (Liquid) |
| Halogen Tolerance | Good (with Pt); Poor (with Pd) | Excellent |
| Reaction Time | Fast (2-6 h) | Moderate (8-16 h) |
| Scalability | High (kg scale) | Moderate (Safety limits of CO₂) |
| Cost | Low | High (Ir catalyst) |
System C: Metal-Free Organocatalysis (The "Green" Frontier)
Target Application: Late-stage functionalization of APIs where metal contamination (ppm limits) is a critical concern.
The Catalyst: Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (often abbreviated as BCF). The Reductant: Hydrosilanes (e.g., Polymethylhydrosiloxane - PMHS, or Dimethylphenylsilane).[1]
Mechanism: BCF acts as a Lewis Acid to activate the silane (forming a transient silylium-like species) or the imine, facilitating hydride transfer. Crucially, recent research confirms BCF is water-tolerant in this specific application, meaning strictly anhydrous conditions are not required.
Protocol 3: Borane-Catalyzed Reductive Amination
Step-by-Step Methodology:
-
Setup:
-
In a vial, mix the aromatic aldehyde (1.0 mmol) and amine (1.0 mmol) in Toluene (2 mL).
-
Optional: Add 100 mg 4Å MS if the amine is weakly nucleophilic.[1]
-
-
Catalysis:
-
Reaction:
-
Heat to 80–100°C for 2–4 hours.
-
Why Heat? While BCF works at RT for simple imines, the in situ formation and reduction of sterically hindered or electron-deficient aromatic imines often requires thermal energy to overcome the activation barrier and prevent catalyst inhibition by the amine.[1]
-
-
Workup (Desilylation):
Troubleshooting & Self-Validation
Use this table to diagnose common failures.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Water accumulation inhibiting imine formation. | Add 3Å/4Å Molecular Sieves. Switch to Toluene and use a Dean-Stark trap if scaling up. |
| Dehalogenation | Catalyst too active (Pd/C). | Switch to Pt/C or add 0.1 equiv of Thiophene to poison the Pd active sites.[1] |
| Alcohol Byproduct | Direct reduction of aldehyde (competes with amination).[1] | Pre-form the imine (stir aldehyde + amine for 1h) before adding the reducing agent/catalyst.[1] |
| No Reaction (Ir System) | Catalyst poisoning by strongly coordinating amines. | Increase temperature to 60°C; ensure pH is acidic (formic acid excess) to protonate the amine. |
References
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers in Chemistry. (2020).
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules. (2023).
-
B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis. (2016). [1]
-
Fast reductive amination by transfer hydrogenation "on water". Chemistry – A European Journal. (2013).
-
Heterogeneous Catalyzed Chemoselective Reductive Amination of Halogenated Aromatic Aldehydes. ResearchGate. (2025).[1][5]
Sources
Application Note: The Delépine Reaction for Selective Primary Amine Synthesis
[1][2]
Executive Summary
The synthesis of primary amines is a cornerstone of medicinal chemistry, yet standard alkylation methods (e.g., direct ammonolysis) frequently suffer from over-alkylation, yielding mixtures of secondary and tertiary amines. The Delépine reaction offers a superior, high-fidelity alternative by utilizing hexamethylenetetramine (HMTA) as a "masked" ammonia equivalent. This protocol details the mechanistic underpinnings and a robust, self-validating workflow for converting reactive alkyl halides (benzyl, allyl,
Key Advantages:
-
Exclusive Selectivity: Eliminates over-alkylation risks inherent to direct ammonia alkylation.
-
Mild Conditions: Avoids the hydrazine required for Gabriel synthesis or the explosive hazards of azide reduction.
-
Cost-Efficiency: Utilizes inexpensive, shelf-stable reagents (HMTA).
Strategic Rationale & Mechanism
Why the Delépine Reaction?
In drug development, the purity of the amine intermediate is critical. While the Gabriel Synthesis is a classic alternative, it requires phthalimide (poor atom economy) and harsh deprotection (hydrazine or strong base). The Delépine reaction bypasses these issues by forming a quaternary ammonium salt that precipitates out of non-polar solvents, acting as an auto-purification step before hydrolysis.
Mechanistic Pathway
The reaction proceeds in two distinct phases:[1][2]
-
Quaternization (
): The nitrogen of HMTA attacks the alkyl halide. Because the resulting quaternary nitrogen is positively charged, it deactivates the remaining three nitrogens in the HMTA cage, preventing further alkylation. This ensures 1:1 stoichiometry . -
Acid Hydrolysis: The quaternary salt is cleaved using ethanolic HCl.[3] The HMTA cage fragments into ammonium chloride and formaldehyde (often trapped as diethyl acetal), releasing the primary amine as a hydrochloride salt.[4][5]
Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical intermediate isolation.
Figure 1: Mechanistic pathway of the Delépine reaction showing the critical salt isolation step.
Detailed Experimental Protocol
Materials & Reagents[5][6]
-
Substrate: Activated alkyl halide (e.g., Benzyl bromide, Allyl bromide, or
-Bromoacetophenone). -
Reagent: Hexamethylenetetramine (HMTA) [Urotropine] (1.05 – 1.1 equivalents).
-
Solvent A (Salt Formation): Chloroform (
) or Chlorobenzene.[6] Note: Solvent must be non-polar enough to precipitate the salt. -
Solvent B (Hydrolysis): Ethanol (95% or absolute) and Conc. HCl (37%).
Step-by-Step Methodology
Phase 1: Formation of the Hexaminium Salt
-
Preparation: Dissolve HMTA (1.1 eq) in Chloroform (approx. 5–10 mL per gram of substrate).
-
Expert Insight: If HMTA does not fully dissolve, mild heating is acceptable. Ensure the solution is clear before adding the halide to verify the final precipitate is the product, not unreacted HMTA.
-
-
Addition: Add the Alkyl Halide (1.0 eq) dropwise to the stirring HMTA solution at room temperature.
-
Exotherm Check: Active halides (e.g.,
-bromoketones) react rapidly and exothermically. Cooling may be required.
-
-
Reaction: Reflux the mixture for 2–4 hours.
-
Visual Validation: A thick white or pale-yellow precipitate (the Delépine Salt) should form.
-
-
Isolation: Cool to room temperature (or 0°C). Filter the solid under vacuum.[7] Wash the cake with cold Chloroform to remove unreacted starting material.
-
Checkpoint: The filtrate contains unreacted alkyl halide. The solid cake is your pure intermediate.
-
Phase 2: Hydrolysis to Primary Amine[8]
-
Resuspension: Transfer the dried salt to a flask containing Ethanol (10 mL/g of salt).
-
Acidification: Add Conc. HCl (5–6 eq relative to the salt).
-
Cleavage: Reflux the mixture for 2–8 hours.
-
Observation: The reaction often clarifies initially, followed by the precipitation of Ammonium Chloride (
) as the reaction progresses.
-
-
Workup:
-
Cool the mixture and filter off the inorganic
precipitate. -
Concentrate the filtrate (ethanol) to dryness to obtain the crude amine hydrochloride.
-
Purification: Recrystallize from Ethanol/Ether OR basify (NaOH) and extract into DCM/Ether for the free base.
-
Protocol Workflow Diagram
Figure 2: Operational decision tree for the standard Delépine protocol.
Critical Parameters & Troubleshooting
Solvent Selection (The "Oiling Out" Problem)
A common failure mode is the formation of a sticky oil instead of a filterable solid during Phase 1.
-
Cause: The solvent is too polar, partially solubilizing the salt.
-
Solution: Use strictly anhydrous Chloroform. If oiling occurs, add Diethyl Ether to induce crystallization or scratch the glass surface.
Formaldehyde Management
Hydrolysis releases 6 equivalents of formaldehyde per molecule of amine.
-
Impact: Formaldehyde can react with the newly formed amine to form Schiff bases or methylate it (Eschweiler-Clarke conditions) if the acid concentration drops.
-
Control: Maintain high acidity (excess HCl) during hydrolysis to keep the amine protonated (
), rendering it non-nucleophilic and preventing side reactions with formaldehyde.
Comparison with Alternative Methods
| Feature | Delépine Reaction | Gabriel Synthesis | Direct Ammonolysis |
| Selectivity | 100% Primary Amine | 100% Primary Amine | Mixture ( |
| Atom Economy | Moderate (Loss of HMTA) | Poor (Loss of Phthalimide) | High |
| Reagents | Cheap (HMTA), Safe | Expensive, Hydrazine (Toxic) | Ammonia (Gas/High Pressure) |
| Conditions | Mild Acidic Hydrolysis | Strong Base or Hydrazine | High Pressure / Temp |
| Substrate Scope | Active Halides (Benzyl/Allyl) | Primary Alkyl Halides | Simple Alkyl Halides |
Safety Considerations
-
Hexamethylenetetramine (HMTA): Flammable solid. May cause skin sensitization.
-
Formaldehyde Release: The hydrolysis step releases formaldehyde (carcinogen). This must be performed in a well-ventilated fume hood. The acetal byproduct (diethoxymethane) is also flammable.
-
Chloroform: Suspected carcinogen. Handle with appropriate PPE.
References
-
Delépine, M. (1895).[3] Sur l'hexaméthylène-amine (suite).[2][4][5][6][9] Bull.[10] Soc. Chim. Fr., 13, 352–361.[3] (Original discovery).
-
Galat, A., & Elion, G. (1939). Preparation of Primary Amines.[3][1][2][4][5][7][9][10][11]
-
Bottini, A. T., et al. (1973). 2-Bromoallylamine.[7] [Organic Syntheses, Coll.[7][11] Vol. 5, p.121.]([Link]) (The "Gold Standard" protocol).
-
Blazevic, N., et al. (1979).[4] Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis.[4][6]
-
Aghapoor, K., et al. (2002). Solid State Delépine Reaction: A Simple, Rapid and Efficient Procedure for the Synthesis of Primary Amines. (Modern variations).
Sources
- 1. byjus.com [byjus.com]
- 2. researchgate.net [researchgate.net]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. Delepine reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
- 9. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Optimizing Hydrophobic Interactions in GPCR Ligands: The (4-Propylphenyl)methanamine Motif
Application Note: AN-PHARM-4PB-01
Abstract
This technical guide details the strategic application of (4-Propylphenyl)methanamine (also known as 4-Propylbenzylamine) in the synthesis of pharmaceutical intermediates. Distinguished by its para-propyl substitution, this building block offers a critical balance of steric bulk and lipophilicity (
Chemical Profile & Pharmacophore Rationale
In medicinal chemistry, the benzylamine moiety is a privileged scaffold. However, the unsubstituted benzyl group often lacks the hydrophobic reach necessary to fully occupy deep lipophilic pockets within receptor active sites.
(4-Propylphenyl)methanamine addresses this by extending the aromatic vector.
-
Lipophilicity: The propyl chain increases the partition coefficient (
) significantly compared to a methyl or ethyl group, enhancing membrane permeability and hydrophobic binding affinity. -
Steric Profile: Unlike a tert-butyl group, the n-propyl chain retains conformational flexibility, allowing it to adapt to "induced fit" binding modes in enzymes or receptors like the Calcium Sensing Receptor (CaSR).
Key Physical Properties
| Property | Value | Relevance |
| IUPAC Name | (4-Propylphenyl)methanamine | Primary ID |
| Molecular Weight | 149.23 g/mol | Fragment-based design |
| Formula | Stoichiometry calc. | |
| Boiling Point | ~240°C | High boiling; difficult to remove by evap. |
| Basicity (pKa) | ~9.5 (conj. acid) | Requires base scavenger in coupling |
Critical Application: Reductive Amination
The most frequent utilization of this amine is the installation of the 4-propylbenzyl group onto a core scaffold via reductive amination. This route is preferred over direct alkylation (using benzyl halides) because it suppresses over-alkylation (formation of tertiary/quaternary amines).
Mechanistic Insight
We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent. Unlike Sodium Cyanoborohydride (toxic, generates HCN) or Sodium Borohydride (too strong, reduces aldehydes/ketones), STAB is mild and selective. It reduces the in situ formed iminium ion faster than the carbonyl precursor.
Validated Protocol: Synthesis of Secondary Amines
Target: Synthesis of N-(4-propylbenzyl) derivatives.
Reagents
-
Amine: (4-Propylphenyl)methanamine (1.0 equiv)
-
Carbonyl: Aryl/Alkyl Aldehyde or Ketone (1.0 - 1.1 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for ketone substrates to catalyze imine formation.
Step-by-Step Workflow
-
Imine Formation: In a dry reaction vessel under nitrogen, dissolve the aldehyde/ketone in DCE (0.2 M concentration). Add (4-Propylphenyl)methanamine.[1]
-
Note: If using a ketone or an electron-rich aldehyde, add 1.0 equiv of AcOH. Stir for 30–60 minutes at Room Temperature (RT) to establish the imine equilibrium.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB in one portion.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the imine intermediate (
peak). -
Quench: Quench with saturated aqueous
. -
Workup: Extract with Dichloromethane (DCM) (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Silica gel; Hexane/EtOAc gradient).
Workflow Diagram
Figure 1: Step-wise workflow for the selective reductive amination of (4-Propylphenyl)methanamine.
Application: Amide Coupling (Peptidomimetics)
For generating amide libraries (e.g., for protease inhibitors or ion channel blockers), the high nucleophilicity of the primary amine allows for rapid coupling. However, the lipophilic tail can cause solubility issues in polar synthesis solvents.
Validated Protocol: HATU-Mediated Coupling
Rationale: HATU is chosen over EDC/HOBt for its faster kinetics and higher conversion rates with sterically encumbered carboxylic acids.
Reagents
-
Carboxylic Acid: Generic scaffold (1.0 equiv)
-
Amine: (4-Propylphenyl)methanamine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Dimethylformamide)
Procedure
-
Dissolve the carboxylic acid in DMF (0.1 M).
-
Add DIPEA and stir for 5 minutes to deprotonate the acid.
-
Add HATU.[2] The solution should turn slightly yellow (formation of the activated ester). Stir for 5–10 minutes.
-
Add (4-Propylphenyl)methanamine.[1]
-
Stir at RT for 2–4 hours.
-
Critical Workup Step: Dilute with EtOAc and wash extensively with 5% LiCl solution (3x) to remove DMF, followed by 1M HCl (to remove unreacted amine) and sat.
.
Analytical Quality Control
The purity of the starting material and the final product is paramount. The propyl chain introduces specific NMR signatures.
| Method | Parameter | Expected Observation |
| 1H NMR | Propyl Chain | Triplet (~0.9 ppm, 3H, -CH3); Multiplet (~1.6 ppm, 2H, -CH2-); Triplet (~2.6 ppm, 2H, benzylic -CH2-). |
| 1H NMR | Benzylic Amine | Singlet (~3.8 ppm, 2H, Ar-CH2-NH2). |
| HPLC | Retention Time | Expect a significant right-shift (longer retention) compared to benzylamine due to the propyl group. |
| Mass Spec | Fragmentation | Tropylium ion formation is common. Look for loss of propyl group (M-43) in fragmentation patterns. |
Troubleshooting & Optimization Matrix
Figure 2: Troubleshooting logic for optimizing reaction yields.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12162002, (4-Propylphenyl)methanamine. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol validation for STAB). Retrieved from [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. (Review of HATU efficiency). Retrieved from [Link]
-
Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. (Context for benzylamine pharmacophores in calcilytics). PNAS. Retrieved from [Link]
Sources
Application Note: (4-Propylphenyl)methanamine as a Privileged Scaffold in Neurological Drug Discovery
Abstract
(4-Propylphenyl)methanamine (also known as p-propylbenzylamine) represents a critical chemical probe and pharmacophore in the development of central nervous system (CNS) therapeutics. Characterized by a primary amine "warhead" anchored to a lipophilic propyl-substituted phenyl ring, this molecule serves as a privileged scaffold for targeting Monoamine Oxidase B (MAO-B) and Trace Amine-Associated Receptor 1 (TAAR1) . This application note details the mechanistic rationale, experimental protocols, and screening workflows for utilizing this compound to elucidate hydrophobic binding pockets in neurodegenerative and neuropsychiatric drug discovery.
Introduction: The Lipophilic Advantage
In neurological drug design, the Blood-Brain Barrier (BBB) permeability is often the rate-limiting step. While endogenous trace amines (like tyramine or phenethylamine) have high potency, their rapid metabolism and low lipophilicity limit their therapeutic utility.
(4-Propylphenyl)methanamine introduces a strategic modification: the para-propyl group .
-
Hydrophobic Anchoring: The propyl chain provides a steric bulk and lipophilicity (LogP ~2.4) that enhances van der Waals interactions within the "entrance cavity" of MAO-B, a feature distinct from the smaller MAO-A active site.
-
Metabolic Stability: The alkyl substitution at the para position blocks rapid metabolic hydroxylation common to endogenous phenols, extending the half-life of the probe in in vitro microsomal stability assays.
Key Physical Properties
| Property | Value | Relevance to CNS Discovery |
| LogP | 2.4 | Optimal range (2.0–3.5) for passive BBB diffusion. |
| PSA (Polar Surface Area) | 26.0 Ų | Well below the 90 Ų threshold for CNS penetration. |
| pKa | ~9.6 | Exists predominantly as a cation at physiological pH, mimicking dopamine. |
| H-Bond Donors | 1 | Facilitates interaction with Aspartate residues in GPCR binding pockets. |
Application I: Selective MAO-B Inhibition Profiling
Therapeutic Context: Parkinson’s Disease (PD) and Alzheimer’s Disease (AD).
Mechanistic Rationale
MAO-B contains a bipartite active site: a substrate cavity (near the FAD cofactor) and an entrance cavity . The two are separated by a "gating" loop formed by residues Ile199 and Tyr326.
-
MAO-A: Has a monopartite, shorter cavity.
-
MAO-B: The entrance cavity is hydrophobic. The 4-propyl tail of the title compound is designed to occupy this hydrophobic pocket, conferring selectivity for isoform B over A.
Protocol: Fluorometric Amplex Red MAO-B Assay
Objective: Determine the IC50 of (4-Propylphenyl)methanamine against recombinant human MAO-B.
Reagents
-
Enzyme: Recombinant human MAO-B (5 mg/mL).
-
Substrate: p-Tyramine or Benzylamine (non-fluorescent).
-
Detection Agent: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
-
Coupling Enzyme: Horseradish Peroxidase (HRP).
-
Buffer: 0.1 M Sodium Phosphate, pH 7.4.
Step-by-Step Workflow
-
Preparation: Dilute (4-Propylphenyl)methanamine in DMSO to create a 10-point concentration range (0.1 nM to 10 µM). Final DMSO concentration must be <1%.
-
Incubation: Add 50 µL of diluted compound and 50 µL of MAO-B enzyme (0.5 U/mL final) to a black 96-well plate. Incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Reaction Initiation: Add 100 µL of working solution containing:
-
200 µM Amplex Red
-
1 U/mL HRP
-
1 mM Tyramine substrate
-
-
Kinetics: Measure fluorescence immediately (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Inhibition vs. Log[Concentration] to derive IC50.
Validation Criteria:
-
Z-Factor: > 0.5 for the assay plate.
-
Reference Control: Selegiline (IC50 ~20 nM) must be run in parallel.
Application II: TAAR1 Agonist Screening
Therapeutic Context: Schizophrenia, Addiction, and Depression.[1]
Mechanistic Rationale
TAAR1 is a Gs-coupled GPCR located intracellularly in presynaptic monoaminergic neurons. Activation of TAAR1 modulates dopaminergic firing rates.[2] (4-Propylphenyl)methanamine acts as a "super-agonist" probe because it mimics the core pharmacophore of endogenous trace amines but possesses higher affinity due to the propyl group engaging the hydrophobic orthosteric sub-pocket.
Protocol: TR-FRET cAMP Accumulation Assay
Objective: Quantify functional activation of TAAR1 (Efficacy and Potency).
Workflow Diagram (DOT)
Figure 1: Signal transduction pathway for TAAR1 functional assay. Increase in cAMP results in decreased FRET signal due to competitive displacement.
Experimental Steps
-
Cell Culture: Use HEK293 cells stably expressing human TAAR1. Harvest at 80% confluency.
-
Stimulation: Resuspend cells in stimulation buffer (HBSS + 500 µM IBMX to inhibit phosphodiesterase).
-
Dosing: Add 5 µL of (4-Propylphenyl)methanamine (serial dilution) to a 384-well low-volume white plate.
-
Cell Addition: Add 5 µL of cell suspension (approx. 2,000 cells/well). Incubate for 30 minutes at RT.
-
Detection:
-
Add 5 µL cAMP-d2 (acceptor).
-
Add 5 µL Anti-cAMP-Cryptate (donor).
-
-
Read: Incubate 1 hour. Read on a TR-FRET compatible reader (e.g., EnVision).
-
Data Processing: The FRET signal is inversely proportional to cAMP levels.
Synthesis Protocol: Reductive Amination
For researchers needing to synthesize fresh material or derivatives (e.g., deuterated analogs for metabolic studies).
Reaction: 4-Propylbenzaldehyde + Ammonium Acetate → (4-Propylphenyl)methanamine
-
Reactants: Dissolve 4-propylbenzaldehyde (1.0 eq) and Ammonium Acetate (10.0 eq) in Methanol.
-
Reduction: Add Sodium Cyanoborohydride (NaCNBH3, 1.5 eq) slowly at 0°C.
-
Stir: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride).
-
Workup: Basify with NaOH to pH > 10. Extract with Dichloromethane (DCM) x3.
-
Purification: Flash column chromatography (Silica gel; DCM:MeOH:NH4OH gradient).
Strategic Decision Tree: Drug Discovery
Use this logic flow to determine how to apply this scaffold in your specific program.
Figure 2: Decision matrix for optimizing the benzylamine scaffold based on initial screening results.
References
-
ACS Omega (2025). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives.
-
Frontiers in Pharmacology (2019). Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice.[3]
-
PubChem (NIH). N-Propylbenzylamine Compound Summary (CAS 2696-85-7).
-
Journal of Enzyme Inhibition and Medicinal Chemistry (2020). Synthesis and MAO-B selectivity of benzylamine-sulfonamide derivatives.
-
NIH PMC (2016). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications.
Sources
Synthesis of σ1 receptor ligands using (4-Propylphenyl)methanamine
Application Note: Synthesis of High-Affinity Receptor Ligands Using (4-Propylphenyl)methanamine
Abstract
This application note details the rational design and synthesis of
Introduction & Pharmacophore Rationale[1][2][3][4][5][6][7]
The
The Pharmacophore
High-affinity
-
Positive Ionizable Center: A basic nitrogen atom (protonated at physiological pH) that forms an electrostatic interaction with Glu172 in the receptor's binding pocket.
-
Primary Hydrophobic Region: A bulky hydrophobic group (often a substituted phenyl ring) that occupies a large hydrophobic cavity.
-
Secondary Hydrophobic Region: A spacer or second hydrophobic tail that stabilizes the ligand orientation.
Role of (4-Propylphenyl)methanamine
(4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) is an ideal building block for optimizing the Primary Hydrophobic Region .
-
Steric Bulk: The para-propyl substituent extends into the hydrophobic pocket, increasing van der Waals contacts compared to unsubstituted benzylamines.
-
Lipophilicity: The propyl group increases the cLogP, facilitating membrane permeability and blood-brain barrier (BBB) crossing, which is critical for CNS-targeted drugs.
-
Selectivity: Para-substitution is often tolerated well by
but can be sterically clashing in or off-target receptors (e.g., hERG), aiding in selectivity tuning.
Figure 1: Pharmacophore assembly showing the interaction of the (4-propylphenyl) moiety with the receptor's hydrophobic pocket and the central amine with Glu172.[1]
Synthetic Strategy: Reductive Amination[8][9][10][11][12]
While alkylation (using alkyl halides) is possible, it often leads to over-alkylation (quaternary ammonium salts). Reductive Amination is the preferred route for synthesizing secondary or tertiary amines in medicinal chemistry libraries due to its mild conditions and high chemoselectivity.
The Reaction Pathway
We will synthesize a representative ligand, 1-Benzyl-N-(4-propylbenzyl)piperidin-4-amine , by coupling (4-Propylphenyl)methanamine with 1-benzyl-4-piperidone .
-
Step 1: Imine Formation: The amine attacks the ketone carbonyl to form a hemiaminal, which dehydrates to an imine (Schiff base).
-
Step 2: Reduction: The imine is selectively reduced to the amine.
Reagent Choice: Sodium Triacetoxyborohydride (STAB)
-
Why STAB? Unlike Sodium Borohydride (
), STAB ( ) is mild and less reactive toward ketones. It selectively reduces the imine species faster than the starting ketone, preventing the formation of the alcohol side-product. -
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[2] DCE is preferred for rate, but THF is a greener alternative.
-
Acid Catalyst: Acetic acid (AcOH) is often added to catalyze imine formation and protonate the intermediate.
Detailed Experimental Protocol
Materials Required[2][4][6][7][8][9][10][11][13][14]
-
(4-Propylphenyl)methanamine (CAS: Custom or Commercial)
-
1-Benzyl-4-piperidone (CAS: 3612-20-2)
-
Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7)
-
Acetic Acid (Glacial)
-
1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated
solution -
Dichloromethane (DCM) for extraction
Step-by-Step Procedure
Phase 1: Imine Formation (In Situ)
-
Preparation: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (1.0 equiv, 1.0 mmol, 189 mg) in DCE (10 mL).
-
Amine Addition: Add (4-Propylphenyl)methanamine (1.1 equiv, 1.1 mmol, ~164 mg) to the stirring solution.
-
Catalysis: Add Acetic Acid (1.1 equiv, 1.1 mmol, 63
L).-
Note: The solution may turn slightly yellow/orange as the imine forms.
-
Time: Stir at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (
or Ar) to ensure equilibrium favors the imine.
-
Phase 2: Reduction[3][4]
-
Reducing Agent: Cool the mixture to 0°C (ice bath). Add STAB (1.5 equiv, 1.5 mmol, 318 mg) portion-wise over 5 minutes.
-
Caution: Gas evolution (
) may occur; ensure proper venting.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours (overnight).
-
Monitoring: Check reaction progress by TLC (System: 5% MeOH in DCM with 1%
). The starting ketone spot should disappear.
-
Phase 3: Work-up and Purification
-
Quenching: Quench the reaction by slowly adding saturated aqueous
(15 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
-
Drying: Combine organic layers, wash with brine (1 x 15 mL), and dry over anhydrous
or . -
Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil.
-
Purification: Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: Gradient of 0-5% MeOH in DCM (optionally with 0.5%
or to prevent streaking of the amine).
-
Data Summary Table
| Component | Role | Equivalents | Mass/Vol (1 mmol scale) |
| 1-Benzyl-4-piperidone | Electrophile (Scaffold) | 1.0 | 189 mg |
| (4-Propylphenyl)methanamine | Nucleophile (Ligand Head) | 1.1 | 164 mg |
| Acetic Acid | Catalyst | 1.1 | 63 |
| STAB | Reducing Agent | 1.5 | 318 mg |
| DCE | Solvent | N/A | 10 mL |
Quality Control & Validation
Analytical Characterization
-
1H NMR (CDCl3): Look for the disappearance of the ketone signal.
-
Diagnostic Peak: The methine proton (
-NH) on the piperidine ring typically appears as a multiplet around 2.5–3.0 ppm. -
Propyl Group: Triplet (~0.9 ppm,
), Multiplet (~1.6 ppm, ), Triplet (~2.5 ppm, benzylic ). -
Benzyl Protons: Singlet (~3.8 ppm) for the
methylene bridge.
-
-
LC-MS: Confirm the molecular ion
. Purity should be >95% for biological testing.
Binding Assay (Validation)
To confirm the ligand's affinity for
-
Assay: Competition Radioligand Binding.
-
Radioligand:
(highly selective agonist). -
Tissue/Cell Line: Guinea pig brain membranes or HEK293 cells overexpressing human
R. -
Expectation: Ligands with the 4-propylbenzyl moiety often exhibit
values in the low nanomolar range (1–50 nM) due to optimal filling of the hydrophobic pocket [1, 2].
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for optimizing the reductive amination workflow.
-
Problem: Dialkylation.
-
Cause: Primary amine reacting with two ketone molecules.
-
Solution: Use a slight excess of the amine (1.1–1.2 equiv) relative to the ketone, or use the "stepwise" method where the imine is pre-formed in MeOH before adding
(though STAB/DCE usually suppresses this) [3].
-
-
Problem: Solubility.
-
Solution: If the amine salt is insoluble in DCE, add a cosolvent like DMF or switch to MeOH (but switch reductant to
or if using MeOH).
-
References
-
Structural basis for
receptor ligand recognition. Nature, 2016.-
Source: [Link]
- Context: Defines the hydrophobic pocket architecture and the necessity of the basic nitrogen interaction with Glu172.
-
-
The Pharmacology of Sigma-1 Receptors.Pharmacol Ther., 2009.
-
Source: [Link]
- Context: Reviews SAR of N-alkyl and N-aralkyl amines, supporting the use of propyl chains for affinity optimiz
-
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[5][2] Chem., 1996.[5][2]
-
Source: [Link] (Note: Classic methodology paper, widely cited in search results).
- Context: Establishes the protocol using STAB/DCE/AcOH as the most reliable method for avoiding side reactions.
-
-
Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists. Int. J. Mol.[6] Sci., 2021.[2]
-
Source: [Link]
- Context: Demonstrates the synthesis of benzylamine derivatives and their optimiz
-
Sources
- 1. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (4-Propylphenyl)methanamine as a Lipophilic Building Block in Organic Synthesis
Part 1: Executive Summary & Strategic Utility
(4-Propylphenyl)methanamine , also known as 4-propylbenzylamine, is a specialized primary amine building block used extensively in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike the ubiquitous unsubstituted benzylamine, the addition of a para-propyl chain introduces a defined lipophilic vector (
Core Value Proposition
-
Lipophilicity Modulation: The propyl group significantly increases the LogP of the parent scaffold, facilitating membrane permeability and blood-brain barrier (BBB) penetration.
-
Hydrophobic Pocket Probing: In Structure-Activity Relationship (SAR) studies, this amine is critical for probing "deep" hydrophobic pockets in enzymes (e.g., kinases) and GPCRs where a methyl group is too short and a phenyl group is too bulky.
-
Synthetic Versatility: As a primary benzylic amine, it exhibits high nucleophilicity and clean reaction profiles in amide couplings, reductive aminations, and sulfonylation reactions.
Part 2: Chemical Profile & Handling
| Property | Data | Notes |
| Chemical Name | (4-Propylphenyl)methanamine | Synonym: 4-Propylbenzylamine |
| CAS Number | 2943-34-2 | Note: Do not confuse with N-propylbenzylamine (CAS 2032-33-9) |
| Molecular Formula | C₁₀H₁₅N | |
| Molecular Weight | 149.23 g/mol | |
| Physical State | Liquid | Colorless to pale yellow |
| Density | ~0.94 g/cm³ | (Predicted) |
| Boiling Point | ~225–230 °C | High boiling point; vacuum distillation recommended |
| Solubility | DCM, EtOAc, MeOH, DMSO | Low water solubility (Free base) |
| pKa | ~9.4–9.6 | (Conjugate acid) |
Safety & Handling (GHS Classifications):
-
Danger: Causes severe skin burns and eye damage (H314).[1][2]
-
Warning: Harmful if swallowed (H302).[2]
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent carbonate formation from atmospheric CO₂.
Part 3: Synthetic Protocols
Protocol A: High-Efficiency Amide Coupling (HATU Method)
Use Case: Synthesis of lipophilic peptidomimetics or kinase inhibitor scaffolds.
Rationale: The HATU method is chosen over EDC/HOBt for this lipophilic amine to ensure rapid conversion and minimize purification difficulties associated with urea byproducts.
Materials:
-
Carboxylic Acid Substrate (1.0 equiv)
-
(4-Propylphenyl)methanamine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add DIPEA (3.0 mmol, 522 µL) and stir at 0 °C for 5 minutes.
-
Coupling Agent: Add HATU (1.2 mmol, 456 mg) in one portion. Stir at 0 °C for 15 minutes to form the active ester.
-
Amine Addition: Add (4-Propylphenyl)methanamine (1.1 mmol, ~164 mg/175 µL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 131.2).
-
Workup (Lipophilic Optimization):
-
Dilute reaction with Ethyl Acetate (30 mL).
-
Crucial Step: Wash with 5% LiCl solution (3 x 10 mL) to remove DMF completely.
-
Wash with sat. NaHCO₃ (10 mL) and Brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product will elute later than unsubstituted benzylamides due to the propyl tail.
Protocol B: Reductive Amination (Secondary Amine Synthesis)
Use Case: Creating secondary amine linkers for PROTACs or multi-target ligands.
Rationale: Sodium Triacetoxyborohydride (STAB) is used as a mild reducing agent to prevent over-alkylation.
Procedure:
-
Dissolve the Aldehyde/Ketone (1.0 equiv) and (4-Propylphenyl)methanamine (1.1 equiv) in DCE (Dichloroethane) or DCM.
-
Add Acetic Acid (1–2 drops) to catalyze imine formation. Stir for 30 min at RT.[3]
-
Add NaBH(OAc)₃ (1.5 equiv) in portions.
-
Stir overnight at RT under Nitrogen.
-
Quench: Add sat. NaHCO₃ solution. Extract with DCM.[3]
-
Purification: The secondary amine product is often basic; use an amine-functionalized silica column or add 1% Et₃N to the eluent.
Protocol C: Sulfonamide Synthesis
Use Case: Synthesis of "Sulfa" drug analogs with enhanced lipophilicity.
Procedure:
-
Dissolve (4-Propylphenyl)methanamine (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous DCM at 0 °C.
-
Add Sulfonyl Chloride (1.1 equiv) dropwise.
-
Stir at RT for 4–12 hours.
-
Workup: Wash with 1M HCl (to remove unreacted amine) followed by Brine.
-
Crystallization: Many sulfonamides derived from this amine crystallize from EtOH/Water mixtures.
Part 4: Visualizations
Diagram 1: Synthetic Versatility Hub
Overview of the chemical space accessible via (4-Propylphenyl)methanamine.
Caption: Divergent synthesis pathways utilizing (4-Propylphenyl)methanamine to access critical medicinal chemistry scaffolds.
Diagram 2: Amide Coupling Workflow Logic
Decision tree for optimizing the HATU coupling protocol.
Caption: Step-by-step logic flow for Protocol A, emphasizing the critical LiCl wash step for DMF removal.
Part 5: References
-
PubChem Compound Summary. (4-Propylphenyl)methanamine (CAS 2943-34-2). National Library of Medicine. [Link]
-
Fisher Scientific. Amide Synthesis Protocols and Reagents. [Link][4][5][]
-
Organic Syntheses. Boric acid-catalyzed amide formation (General Reference for Benzylamines). [Link]
-
National Institutes of Health (PMC). Primary Sulfonamide Synthesis Using Sulfonyl Chlorides. [Link]
Sources
Analytical methods for characterizing (4-Propylphenyl)methanamine
Application Note: Analytical Characterization of (4-Propylphenyl)methanamine
Abstract & Scope
This technical guide outlines the robust characterization of (4-Propylphenyl)methanamine (CAS: 538342-98-2), a primary benzylamine derivative used as a pharmaceutical intermediate. Due to the high basicity of the benzylic amine functionality (
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | (4-Propylphenyl)methanamine |
| Synonyms | 4-Propylbenzylamine; p-Propylbenzylamine |
| Molecular Formula | |
| Molecular Weight | 149.23 g/mol |
| CAS Number | 538342-98-2 |
| Structure | Benzene ring substituted with a propyl group (C3) and an aminomethyl group.[1][2][3][4][5][6] |
| Basicity | Strong base (Primary aliphatic amine character). |
| Solubility | Soluble in Methanol, Acetonitrile, DCM; Sparingly soluble in water (pH dependent). |
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
Scientific Rationale:
Primary benzylamines interact strongly with residual silanol groups (
-
The Fix: We utilize a High-pH (pH 10.0) mobile phase using an ammonium bicarbonate buffer. At this pH, the amine exists in its neutral (free base) state, reducing ionic interaction with the stationary phase and improving hydrophobic retention on the C18 chain.
-
Column Choice: A hybrid-silica column (e.g., Waters XBridge or Agilent Poroshell HPH) is required to withstand high pH without dissolving the silica backbone.
Protocol Details
-
Instrument: HPLC with PDA/UV Detector (Agilent 1260/1290 or equivalent).
-
Column: XBridge BEH C18,
, (or equivalent high-pH stable column). -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp:
. -
Detection: UV @ 215 nm (primary) and 254 nm (secondary).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Workflow Logic (DOT Diagram)
Caption: High-pH HPLC workflow ensuring amine neutralization for symmetrical peak shape.
Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)
Scientific Rationale: Direct injection of primary amines into a hot GC inlet often results in adsorption to the glass liner (peak loss) or thermal degradation.
-
The Fix: Derivatization using Trifluoroacetic Anhydride (TFAA).[7][8][9][10] This reaction converts the polar primary amine (
) into a volatile, thermally stable amide ( ). -
Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl of TFAA.
Protocol Details
-
Reagents: Trifluoroacetic Anhydride (TFAA), Ethyl Acetate (Anhydrous).[7]
-
Safety: TFAA is corrosive and moisture-sensitive. Work in a fume hood.
Derivatization Procedure:
-
Weigh 5 mg of (4-Propylphenyl)methanamine into a 2 mL GC vial.
-
Add
of Ethyl Acetate. -
Add
of TFAA. Cap immediately. -
Incubate at
for 20 minutes. -
Evaporate to dryness under a gentle stream of Nitrogen (
) to remove excess acid byproducts. -
Reconstitute in
Ethyl Acetate.
GC Parameters:
-
Column: DB-5ms or HP-5ms (
). -
Inlet: Split 20:1,
. -
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven:
(1 min) (hold 3 min). -
MS Source:
, Scan range 40–350 m/z. -
Expected Fragment: Look for the molecular ion of the derivative (
) and the characteristic trifluoroacetyl fragment ( ).
Reaction Logic (DOT Diagram)
Caption: TFAA derivatization pathway converting the polar amine to a stable amide for GC analysis.
Method 3: Non-Aqueous Titration (Assay)
Scientific Rationale: For high-precision assay (purity %) determination, HPLC is often limited by the availability of a certified reference standard. Titration provides an absolute method based on stoichiometry.
-
The Fix: Since the amine is a weak base, aqueous titration yields poor endpoints. Non-aqueous titration using Perchloric Acid (
) in Glacial Acetic Acid enhances the apparent basicity of the amine, allowing for a sharp endpoint.
Protocol Details
-
Solvent: Glacial Acetic Acid (anhydrous).
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Indicator: Crystal Violet TS (Test Solution).
-
Procedure:
-
Dissolve ~150 mg of sample (accurately weighed) in 50 mL Glacial Acetic Acid.
-
Add 2 drops of Crystal Violet indicator.
-
Titrate with 0.1 N
until the color changes from Violet to Blue-Green . -
Perform a blank determination.[11]
-
Calculation:
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12162002, (4-Propylphenyl)methanamine. Retrieved from [Link]
-
Xylem Analytics. Titration of Bases with Perchloric Acid (Non-aqueous). Retrieved from [Link]
Sources
- 1. 4-PROPYLANILINE | 2696-84-6 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. (4-Propylphenyl)methanamine | C10H15N | CID 12162002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chiralen.com [chiralen.com]
- 5. fishersci.com [fishersci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
Application Note: HPLC Method Development for Benzylamine Derivatives
Strategies for Overcoming Silanol Interactions and Optimizing Peak Shape
Executive Summary
Benzylamine and its derivatives are ubiquitous intermediates in the synthesis of pharmaceutical compounds, acting as precursors for varying therapeutic classes including anti-emetics and decongestants. However, their analysis presents a classic chromatographic challenge: severe peak tailing .
This guide outlines the physicochemical root of this issue—the interaction between the basic amine moiety and residual silanols on the stationary phase—and provides two distinct, field-proven protocols to resolve it. We prioritize High-pH Reversed-Phase Chromatography as the modern "Gold Standard" for these analytes, while providing a robust Low-pH Ion-Pairing protocol for legacy systems.
Physicochemical Analysis & The "Silanol Problem"
To develop a robust method, one must understand the analyte's behavior in solution. Benzylamine has a
-
At pH < 7.0: The amine is protonated (
). It is highly soluble in water but interacts electrostatically with ionized residual silanols ( ) on the column surface. This acts as a secondary retention mechanism (cation exchange), causing the characteristic "shark fin" tailing. -
At pH > 11.0: The amine is deprotonated (neutral,
). It behaves like a standard hydrophobic analyte, interacting solely with the C18 ligand.
Mechanism of Interaction
The diagram below illustrates the competing interactions that cause peak tailing and how pH modification mitigates them.
Figure 1: The ionization state of the analyte and silanol groups at varying pH levels determines peak shape quality.
Method Selection Strategy
Do not blindly choose a column. Use this decision matrix to select the correct protocol based on your instrumentation and downstream requirements.
Figure 2: Method selection workflow based on detection limits and column availability.
Protocol A: High pH (The Modern Standard)
Objective: Neutralize the basic amine to eliminate silanol interactions and increase hydrophobic retention. Applicability: LC-UV and LC-MS.[3] Critical Requirement: You must use a column rated for pH > 10 (e.g., Hybrid Silica or Polymer).
Materials
-
Column: Waters XBridge BEH C18, Phenomenex Gemini NX-C18, or Agilent Poroshell HPH.
-
Buffer: 10 mM Ammonium Bicarbonate (
). -
pH Adjuster: Ammonium Hydroxide (
). -
Organic: Acetonitrile (MeCN).
Step-by-Step Procedure
-
Buffer Preparation: Dissolve 0.79 g of Ammonium Bicarbonate in 1 L of HPLC-grade water.
-
pH Adjustment: Add Ammonium Hydroxide dropwise until pH reaches 10.5 . Filter through a 0.2 µm membrane.
-
Mobile Phase Configuration:
-
Line A: 10 mM Ammonium Bicarbonate (pH 10.5).
-
Line B: Acetonitrile.[4]
-
-
Gradient Setup (Generic Screening):
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 1.0 |
| 1.0 | 5 | 1.0 |
| 10.0 | 95 | 1.0 |
| 12.0 | 95 | 1.0 |
| 12.1 | 5 | 1.0 |
| 15.0 | 5 | 1.0 |
Why this works: At pH 10.5, benzylamine is uncharged. The "wrong-way-round" ionization is eliminated. Retention increases significantly (often 2x longer than low pH), allowing for better separation from polar impurities.
Protocol C: Low pH with TFA (The UV Workhorse)
Objective: Mask silanols using a strong ion-pairing acid. Applicability: LC-UV Only (Not recommended for MS due to signal suppression). Critical Requirement: System passivation may be required if switching back to MS later.
Materials
-
Column: Standard C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus, Waters Symmetry.
-
Additive: Trifluoroacetic Acid (TFA), HPLC Grade.
-
Organic: Acetonitrile.[5]
Step-by-Step Procedure
-
Mobile Phase Preparation:
-
Line A: Water + 0.1% (v/v) TFA. (Add 1 mL TFA to 1 L Water).
-
Line B: Acetonitrile + 0.1% (v/v) TFA.
-
Note: Adding TFA to the organic line is crucial to maintain a stable baseline at low UV wavelengths (210 nm).
-
-
Equilibration: Flush the column with 100% B for 10 mins, then equilibrate at initial conditions for 20 mins. TFA takes longer to equilibrate than formate.
-
Gradient Setup:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 5 | 1.0 |
| 10.0 | 60 | 1.0 |
| 12.0 | 95 | 1.0 |
| 15.0 | 5 | 1.0 |
Why this works: TFA (
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (Asymmetry > 1.5) | Silanol interaction.[6] | Switch to Protocol A (High pH). If using Low pH, ensure TFA is fresh or increase concentration to 0.2%. |
| Retention Time Drift | Volatile amine modifier evaporation. | If using Triethylamine (TEA) or Ammonia, use a fresh buffer prep daily. Ensure bottles are capped tight. |
| Broad Peaks | Sample solvent mismatch. | Dissolve the sample in the initial mobile phase (e.g., 5% MeCN). Do not inject 100% MeCN solutions. |
| Split Peaks | Column void or pH mismatch. | Check column health. Ensure sample pH is not "fighting" the mobile phase pH (e.g., injecting a basic sample into a weak acidic buffer). |
References
-
Phenomenex. "HPLC Tech Tip: Basic Analytes and High pH." Phenomenex Technical Resources. [Link]
-
Waters Corporation. "Effect of pH on LC-MS Analysis of Amines." Waters Application Notes. [Link]
-
Chromatography Forum. "TFA vs. Formic Acid for Basic Compounds." Discussion Threads. [Link]
-
PubChem. "Benzylamine Compound Summary (pKa and Physical Properties)." National Library of Medicine. [Link]
-
Welch Materials. "HPLC Column Selection: Core to Method Development." Welch Application Guide. [Link]
Sources
- 1. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 4. academic.oup.com [academic.oup.com]
- 5. waters.com [waters.com]
- 6. high pH mobile phase (RP-HPLC) - Chromatography Forum [chromforum.org]
Application Note: High-Fidelity GC-MS Profiling of (4-Propylphenyl)methanamine and Its Reaction Products
This Application Note is designed for researchers and analytical chemists involved in the synthesis, purification, and quality control of pharmaceutical intermediates.[1] It details the protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (4-Propylphenyl)methanamine (CAS: 538342-98-2), focusing on derivatization strategies to overcome the challenges of primary amine analysis.[2]
Introduction & Analytical Challenge
(4-Propylphenyl)methanamine is a functionalized benzylamine often utilized as a building block in the synthesis of protein degraders and other pharmaceutical actives. Its analysis by GC-MS presents specific challenges inherent to primary amines:
-
Adsorption: The free amino group (-NH₂) forms strong hydrogen bonds with active silanol sites in the GC inlet liner and column stationary phase, leading to peak tailing and non-linear response.[1]
-
Thermal Instability: Direct injection can lead to oxidative degradation or condensation in the hot inlet.[1]
The Solution: This protocol utilizes Trifluoroacetic Anhydride (TFAA) derivatization.[1][3] Acylation of the primary amine converts the polar -NH₂ group into a stable, volatile trifluoroacetamide. This improves peak symmetry, increases molecular mass (moving ions to a cleaner spectral region), and provides a distinct fragmentation pattern for structural confirmation.[1]
Experimental Workflow
The following workflow ensures reproducibility and protects the mass spectrometer source from corrosive excess reagents.
Figure 1: Step-by-step sample preparation workflow for the acylation of (4-Propylphenyl)methanamine.
Detailed Protocol
Reagents and Materials
-
Analyte: (4-Propylphenyl)methanamine (Reference Standard).[1][2][4]
-
Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), ≥99%.[1]
-
Solvents: Ethyl Acetate (Anhydrous), Hexane (HPLC Grade).[1]
-
Internal Standard (ISTD): Dodecane or Biphenyl (100 µg/mL in Hexane).[1]
-
Equipment: Heating block, N₂ evaporator, GC vials with PTFE-lined caps.
Sample Preparation (Derivatization)[2]
-
Stock Solution: Dissolve 10 mg of the reaction product/standard in 10 mL of Ethyl Acetate (1 mg/mL).
-
Aliquot: Transfer 100 µL of Stock Solution into a GC vial.
-
Reaction: Add 50 µL of TFAA. Cap immediately.
-
Incubation: Heat at 60°C for 20 minutes.
-
Clean-up (Critical): Evaporate the solvent and excess TFAA to dryness under a gentle stream of Nitrogen.[1]
-
Why? Injecting excess TFAA strips the column phase and fouls the MS source.[1]
-
-
Reconstitution: Redissolve the residue in 1 mL of Hexane containing the Internal Standard.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) | Low-bleed, non-polar phase ideal for derivatized amines.[2] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution.[1] |
| Inlet | Split (20:1), 250°C | High split ratio prevents column overload; high temp ensures rapid volatilization.[1] |
| Liner | Ultra Inert with Glass Wool | Wool traps non-volatiles; deactivation prevents adsorption.[1] |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) | Rapid ramp preserves peak shape for late eluters.[1] |
| Transfer Line | 280°C | Prevents condensation between GC and MS.[1] |
| Source Temp | 230°C | Standard for EI ionization.[1] |
| Scan Range | m/z 40–450 | Covers parent ion and low-mass fragments.[1][2] |
Data Analysis & Interpretation
Identification of the Derivative
The derivatization adds a trifluoroacetyl group (
Fragmentation Pathway
The mass spectrum of the TFAA derivative is dominated by benzylic cleavage.[1]
Figure 2: Predicted fragmentation pathway for N-trifluoroacetyl-(4-propylphenyl)methanamine.[2]
Key Diagnostic Ions
| Ion (m/z) | Origin | Significance |
| 245 | Molecular Ion ( | Confirms successful derivatization. |
| 133 | Propyl-substituted tropylium ion (Base Peak).[2] | |
| 69 | Characteristic of TFAA derivatives. | |
| 112 | Neutral Loss | Loss of the trifluoroacetamide group ( |
Troubleshooting & Quality Control
-
Ghost Peaks: If peaks appear at m/z 149 (underivatized) despite adding TFAA, moisture was likely present in the solvent.[1] Use anhydrous Ethyl Acetate.[1]
-
Tailing Peaks: If the derivative tails, the inlet liner may be active.[1] Replace the liner and trim the column guard.[1]
-
Carryover: Run a solvent blank (Hexane) after high-concentration samples to ensure no memory effects.
References
-
PubChem. (2023).[1] (4-Propylphenyl)methanamine Compound Summary. National Library of Medicine.[1] [Link][2][4]
-
NIST Mass Spectrometry Data Center. (2023).[1][6] Benzenamine, 4-propyl- Mass Spectrum.[1][2][7] NIST Chemistry WebBook, SRD 69.[1] [Link][2]
-
Little, J. L. (1999).[1] Derivatization of Amines for GC-MS. Journal of Chromatography A. (General reference for amine acylation principles).
Sources
- 1. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 49703-58-4|(4-Fluorophenyl)(phenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. gcms.cz [gcms.cz]
- 4. (4-Propylphenyl)methanamine | C10H15N | CID 12162002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isopropylbenzylamine | C10H15N | CID 66024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenamine, 4-propyl- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (4-Propylphenyl)methanamine Synthesis
Executive Summary
The synthesis of (4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) presents a classic chemoselectivity challenge common to benzylic amine production. Whether proceeding via the catalytic hydrogenation of 4-propylbenzonitrile or the reductive amination of 4-propylbenzaldehyde , the thermodynamic landscape favors the formation of secondary amines (dimers) and hydrogenolysis products over the desired primary amine.
This guide addresses the three critical failure modes:
-
Dimerization: Formation of Bis(4-propylbenzyl)amine.
-
Deamination (Hydrogenolysis): Cleavage of the benzylic C-N bond to form 1-methyl-4-propylbenzene.
-
Ring Saturation: Over-reduction of the aromatic ring.
Critical Failure Mode: Secondary Amine (Dimer) Formation
User Complaint: "My LC-MS shows a large peak at M+ = 281 (approx), and the isolated yield is low. The product looks like a thick oil instead of a clean liquid/solid."
Root Cause Analysis
This is the most frequent issue in nitrile hydrogenation. It is not caused by "over-reaction" in the traditional sense, but by a competitive condensation reaction .
As the nitrile (
The Mechanism (Von Braun Pathway)[1]
Figure 1: The competitive pathway between primary amine synthesis and secondary amine dimerization.
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Additive | Add Ammonia ( | Adding exogenous |
| Catalyst | Raney Nickel (Ra-Ni) | Ra-Ni is generally more selective for primary amines than Pd/C. Pd/C is more active but promotes condensation. |
| Solvent | Methanol/Ammonia (7M) | High polarity stabilizes the primary amine; ammonia saturates the surface. |
| Acidity | Acidic Media (HCl/AcOH) | Protonating the primary amine ( |
Critical Failure Mode: Hydrogenolysis (Deamination)
User Complaint: "I am losing product. I see a volatile non-polar spot on TLC, and the NMR shows a methyl group where the amine should be."
Root Cause Analysis
Benzylamines are susceptible to hydrogenolysis (cleavage of the C-N bond) because the benzylic position is activated. This is particularly common when using Palladium (Pd) catalysts, which are excellent at cleaving benzylic bonds.[1]
Reaction:
Decision Tree: Preventing Deamination
Figure 2: Decision logic for mitigating benzylic hydrogenolysis.
Optimized Experimental Protocol (SOP)
Objective: Synthesis of (4-Propylphenyl)methanamine from 4-propylbenzonitrile with >95% selectivity.
Materials
-
Substrate: 4-Propylbenzonitrile (1.0 equiv)
-
Catalyst: Raney Nickel (approx. 10-20 wt% loading, pre-washed). Note: Pyrophoric.
-
Solvent: 7N Methanolic Ammonia (commercial solution).
-
Hydrogen Source:
balloon (1 atm) or Parr shaker (30-50 psi).
Step-by-Step Methodology
-
Catalyst Prep: Wash Raney Nickel (slurry in water) three times with anhydrous methanol to remove water. Critical: Do not let the catalyst dry out; it will ignite.
-
Loading: In a pressure vessel or round-bottom flask, add the wet Raney Nickel catalyst.
-
Substrate Addition: Dissolve 4-propylbenzonitrile in 7N Methanolic Ammonia. Add this solution to the catalyst.
-
Why? The high concentration of ammonia is present before the reaction starts, immediately suppressing dimer formation.
-
-
Hydrogenation: Purge the vessel with Nitrogen (
), then Hydrogen ( ).-
Condition A (Lab Scale): Stir vigorously under a hydrogen balloon at Room Temperature (20-25°C) for 12-24 hours.
-
Condition B (Parr Shaker): Pressurize to 40 psi. Shake for 4-6 hours.
-
-
Monitoring: Monitor via TLC or GC-MS. Look for the disappearance of the nitrile peak (
IR stretch). -
Workup: Filter the mixture through a pad of Celite (keep wet) to remove the catalyst. Rinse with methanol.[2]
-
Purification: Concentrate the filtrate. If the "Dimer" is present (check NMR), dissolve the residue in ether and extract the primary amine into aqueous HCl (pH 2). The secondary amine (dimer) is less soluble in water and more lipophilic; it often remains in the organic layer or precipitates as a salt. Wash the aqueous layer with ether, then basify (NaOH) and extract the pure primary amine back into ether.
FAQ: Rapid Fire Troubleshooting
Q: Can I use Pd/C if I don't have Raney Nickel? A: Yes, but you must use an acidic modifier . Run the reaction in Methanol with 2-3 equivalents of HCl or Acetic Acid. The acid protonates the product immediately, preventing dimerization. Warning: Pd/C still risks deamination; monitor strictly.
Q: I see a peak at M+ = 423. What is this? A: This is likely the Tertiary Amine (Tris(4-propylbenzyl)amine). This implies your reaction conditions are extremely conducive to condensation (high temperature, low ammonia, low pressure).
Q: My product has no aromatic protons in the NMR. A: You have over-reduced the ring to a cyclohexane derivative. This happens with Rhodium (Rh) or Ruthenium (Ru) catalysts, or Platinum (Pt) at high pressures (>500 psi). Switch to milder conditions.
Q: Is the propyl group stable? A: Yes. The propyl chain is an unactivated alkyl group. It is stable under standard hydrogenation conditions (Pd, Ni, Pt) and will not reduce further or cleave.
References
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (The definitive guide on catalyst choice for nitriles vs. benzylamines).
-
Greenfield, H. (1967). "The Hydrogenation of Nitriles to Primary Amines." Industrial & Engineering Chemistry Product Research and Development, 6(2), 142-144. Link
-
Hegedus, L., & Mathe, T. (2005).[3] "Hydrogenation of benzonitrile over Pd/C catalysts." Applied Catalysis A: General, 296(2), 209-215. (Detailed kinetics on the competition between hydrogenation and hydrogenolysis). Link
-
Organic Syntheses. (1947). "Benzylamine."[3][4][5] Org.[2][3] Synth. 27, 7. (Standard protocol for reductive amination/hydrogenation). Link
Sources
- 1. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. hidenanalytical.com [hidenanalytical.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Improving yield in the synthesis of 4-propylbenzylamine
Technical Support Center: 4-Propylbenzylamine Synthesis Optimization
Case ID: 4-PBA-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 4-propylbenzylamine (CAS: 25959-78-4) is frequently plagued by two primary failure modes: dimerization (formation of the secondary amine, bis(4-propylbenzyl)amine) and catalyst poisoning . This guide moves beyond standard textbook protocols to address the mechanistic root causes of yield loss. We focus on the two most viable industrial routes: Catalytic Hydrogenation of 4-Propylbenzonitrile and Reductive Amination of 4-Propylbenzaldehyde .
Module 1: The Nitrile Reduction Route (Preferred for Scale)
Starting Material: 4-Propylbenzonitrile Core Challenge: Controlling the "Imine Intermediate" to prevent secondary amine formation.
Mechanism & Failure Points
During hydrogenation, the nitrile (
Visualizing the Competition:
Figure 1: Reaction pathway showing the competition between primary amine formation and dimerization. High concentrations of Ammonia push the equilibrium away from the Secondary Imine.
Troubleshooting Protocol: Nitrile Reduction
| Symptom | Diagnosis | Corrective Action |
| Yield < 60%, large "dimer" peak on LCMS | Lack of Ammonia: The imine intermediate condensed with the product. | Add NH₃: Run the reaction in 7M NH₃ in Methanol or Ethanol. The excess ammonia suppresses the condensation reaction [1]. |
| Incomplete Conversion (>24h) | Catalyst Poisoning: Nitriles are strong ligands and can poison Pd catalysts. | Switch Catalyst: Use Raney Nickel or Cobalt catalysts. They are less susceptible to poisoning by the amine product than Pd/C [2]. |
| Product is yellow/brown oil | Imine Polymerization: Reaction temperature too high or H₂ pressure too low. | Increase Pressure: Maintain H₂ pressure > 50 psi (3.5 bar) to ensure rapid reduction of the imine before it polymerizes. |
Optimized Protocol (Raney Nickel Method):
-
Charge: Autoclave with 4-propylbenzonitrile (1.0 eq), Raney Nickel (20 wt% loading, washed with EtOH), and 7M NH₃ in Ethanol (10 vol).
-
Pressurize: Purge with N₂ (3x), then H₂ (3x). Pressurize to 5-10 bar (70-145 psi) .
-
Temperature: Heat to 40-50°C . Note: Higher temps increase dimerization risk.
-
Work-up: Filter catalyst over Celite (Caution: Pyrophoric). Concentrate filtrate.
Module 2: Reductive Amination Route (Laboratory Scale)
Starting Material: 4-Propylbenzaldehyde Core Challenge: Over-alkylation.
Mechanism & Failure Points
Reductive amination involves forming the imine with ammonia and reducing it in situ.[1] If the reduction is slow, the primary amine product reacts with more aldehyde to form the secondary amine.
Troubleshooting Protocol: Reductive Amination
| Issue | Root Cause | Solution |
| Significant Secondary Amine | Simultaneous Addition: Adding reductant while free aldehyde is still present. | Stepwise Procedure: Allow the imine to form completely with excess NH₄OAc or NH₃ before adding the reducing agent (NaBH₄ or NaCNBH₃) [3]. |
| Low Yield with NaBH₄ | Water Interference: Water hydrolyzes the imine back to aldehyde. | Drying Agents: Add activated 3Å or 4Å Molecular Sieves to the reaction mixture to scavenge water during imine formation [4]. |
Optimized Protocol (Borohydride Method):
-
Imine Formation: Dissolve 4-propylbenzaldehyde in dry Methanol. Add Ammonium Acetate (10 eq) . Stir at RT for 2 hours (add 3Å sieves if available).
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.5 eq) slowly. Note: NaCNBH₃ is preferred over NaBH₄ because it is selective for the imine at pH 6-7 and won't reduce the aldehyde as quickly.
-
Quench: Acidify with HCl to pH < 2 to decompose borate complexes, then basify to pH > 12 to extract the free amine.
Module 3: Isolation & Storage (The "Hidden" Yield Killer)
Issue: Users often report "loss of product" or "solidification" after column chromatography. Cause: 4-Propylbenzylamine, like most benzylamines, is a strong base and avidly absorbs atmospheric CO₂ to form solid carbamates (white crust).
Handling Guide:
-
Do NOT leave the free base oil exposed to air for extended periods.
-
Storage: Immediately convert to the Hydrochloride Salt (4-Propylbenzylamine·HCl) for long-term stability.
-
Procedure: Dissolve crude amine in Et₂O. Add 2M HCl in Et₂O dropwise. Filter the white precipitate.
-
-
Chromatography: If silica gel purification is necessary, add 1% Triethylamine to the eluent to prevent the amine from streaking or sticking to the acidic silica [5].
FAQ: Rapid Fire Troubleshooting
Q: Can I use Pd/C for the nitrile reduction? A: Yes, but it is risky. Pd/C is highly active and can cause debenzylation (cleaving the C-N bond) or ring hydrogenation. If you must use Pd/C, use acidic conditions (e.g., Acetic Acid solvent) to protonate the amine product immediately, preventing it from poisoning the catalyst or reacting further [6].
Q: My product has a strong "almond-like" smell. A: This indicates unreacted aldehyde (from the reductive amination route) or hydrogenolysis of the nitrile back to toluene derivatives. Check your H₂ pressure and catalyst activity.
Q: How do I remove the secondary amine impurity? A: It is difficult to separate by distillation due to high boiling points.
-
Chemical Method: React the mixture with Acetic Anhydride (controlled equivalents). The primary amine reacts much faster to form the amide, which can be separated. (Not recommended if yield is paramount).
-
Best Approach: Prevent it during synthesis using the High-Ammonia protocols in Module 1.
Decision Tree: Low Yield Diagnosis
Figure 2: Diagnostic logic for identifying the root cause of low yield based on impurity profiling.
References
-
ChemicalBook. (n.d.). 4-Bromobenzylamine Synthesis - General Procedure for Reductive Amination. Retrieved from (Demonstrates the necessity of excess ammonia in similar benzylamine syntheses).
-
Google Patents. (1996). Process for producing 4-(4-alkylphenoxy)benzylamines (JPH08291116A). Retrieved from (Validates Raney Ni/Ethanol/Ammonia protocol for alkylbenzylamines).
-
Brigham Young University. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane. Retrieved from (Discusses stepwise imine formation to prevent over-alkylation).
-
Organic Syntheses. (1943). n-Propylbenzene and derivatives. Retrieved from (Foundational chemistry for propyl-substituted benzene derivatives).
-
Thermo Scientific. (n.d.). 4-Nitro-N-(n-propyl)benzylamine hydrochloride Safety Data Sheet. Retrieved from (Highlights storage requirements for benzylamine salts).
-
ResearchGate. (2019). How to prevent secondary amine formation in nitrile reduction? Retrieved from (Expert consensus on using acidic media or ammonia to suppress dimerization on Pd/C).
Sources
Technical Support Center: Catalyst Lifecycle Management in (4-Propylphenyl)methanamine Synthesis
Current Status: Operational Topic: Catalyst Degradation & Troubleshooting Target Molecule: (4-Propylphenyl)methanamine (CAS: 4395-73-7) Primary Synthesis Route: Catalytic Hydrogenation of 4-Propylbenzonitrile
Executive Summary: The Chemistry of Failure
In the synthesis of (4-Propylphenyl)methanamine via nitrile hydrogenation, "catalyst degradation" often manifests as two distinct phenomena: kinetic deactivation (the reaction stops) and selectivity drift (the catalyst produces secondary amines).
The reduction of the nitrile group (-CN) proceeds through highly reactive imine intermediates. Unlike standard alkene hydrogenations, the product (primary amine) is nucleophilic and can attack the intermediate imine, forming secondary amines and oligomers that foul the catalyst surface. This guide addresses the root causes of these failures using Raney Nickel (RaNi) and Palladium on Carbon (Pd/C).
Diagnostic Workflow: Troubleshooting Logic
Before altering reaction parameters, use this logic tree to diagnose the specific mode of failure.
Figure 1: Diagnostic decision tree separating kinetic failure (poisoning) from thermodynamic/mechanistic failure (selectivity drift).
Technical Deep Dive: Modes of Degradation
A. Selectivity Drift (The "Fouling" Mechanism)
This is the most common issue in 4-propylbenzonitrile reduction. It is not strictly "catalyst death," but the catalyst surface becomes coated in oligomeric byproducts.
-
Mechanism: The intermediate aldimine (
) is highly electrophilic. The newly formed amine ( ) attacks the imine on the catalyst surface, releasing ammonia and forming a secondary amine (bis(4-propylbenzyl)amine). -
Impact: These heavy secondary amines and subsequent trimers are lipophilic and adsorb strongly to the catalyst pores, blocking active sites (physical fouling).
-
Prevention: High pressure of Ammonia (
) or presence of NaOH shifts the equilibrium backward, suppressing secondary amine formation [1].
B. Catalyst Poisoning (Chemical Deactivation)
The 4-propyl moiety implies the feedstock may be derived from Friedel-Crafts acylation/alkylation or cross-coupling, which often introduces trace poisons.
| Poison Type | Source | Mechanism | Solution |
| Sulfur (S) | Thionyl chloride residues, sulfonates | Irreversible binding to Ni/Pd d-orbitals. | Strict Desulfurization: Wash feedstock with bleach or use ZnO guard beds. |
| Halides (Cl, Br) | Alkyl halide precursors | Competitive adsorption; promotes sintering. | Base Wash: Ensure feedstock is pH neutral/basic. |
| Carbon Monoxide | Poor H2 quality | Blocks active sites (strong back-bonding). | Gas Quality: Use >99.99% H2 or methanator. |
| Oxygen | Air leaks | Oxidation of Ni(0) to NiO (inactive). | Inert Handling: Keep RaNi submerged; purge reactors 3x with N2. |
C. Physical Degradation (Sintering & Leaching)
-
Raney Nickel: Susceptible to leaching in acidic media. The 4-propylbenzonitrile reduction is often run in alcohols; if trace acid is present, Ni dissolves, turning the solution green.
-
Pd/C: Susceptible to sintering (agglomeration of Pd nanoparticles) at temperatures >80°C, significantly reducing surface area [2].
Standardized Protocols
Protocol A: The "Shock Wash" Regeneration (Raney Nickel)
Applicability: Use when RaNi activity drops due to light organic fouling (not poisoning).
-
Decant: Stop agitation and allow the catalyst to settle. Decant the reaction supernatant under Argon/Nitrogen flow. DO NOT EXPOSE TO AIR.
-
Solvent Wash: Add fresh solvent (e.g., Methanol) equal to the original volume. Agitate for 10 min, settle, and decant. Repeat 3x.
-
Base Activation: Add a solution of 1% NaOH in Methanol. Agitate for 30 minutes at room temperature.
-
Why? The base desorbs the amine/imine species blocking the active sites [3].
-
-
Rinse: Wash with pure methanol until pH is neutral (or matches reaction solvent pH).
-
Reload: Introduce fresh substrate and H2.
Protocol B: Standardized Catalyst Activity Test (SCAT)
Applicability: To verify if a catalyst batch is dead or if the feedstock is the problem.
-
Reference Substrate: Use pure Benzonitrile (Sigma-Aldrich, >99%) instead of your 4-propyl derivative.
-
Conditions: 5 mol% Catalyst, 100 mL Methanol, 5 bar H2, 25°C.
-
Benchmark:
-
Pass: >90% conversion in 60 minutes.
-
Fail: <50% conversion. (Indicates the catalyst batch itself is compromised, likely oxidized during storage).
-
Frequently Asked Questions (FAQs)
Q1: My reaction works on a 5g scale but stalls on a 100g scale. Is the catalyst degrading?
A: Likely not chemical degradation, but mass transfer limitation . Hydrogen gas has poor solubility in organic solvents. On a larger scale, the gas-to-liquid transfer rate (
-
Fix: Increase agitation speed (RPM) or use a hollow-shaft gassing stirrer. If the catalyst were dead, it wouldn't start at all.
Q2: Why is my product colored (Green/Blue) after filtration? A: This indicates Nickel Leaching .
-
Cause: The reaction medium became acidic, or the amine product chelated the nickel.
-
Fix: Ensure the reaction solvent is anhydrous. Water promotes the formation of Ni(OH)2. Post-reaction, treat the filtrate with activated carbon or a metal scavenger (e.g., QuadraPure™) to remove soluble Ni.
Q3: Can I store used Raney Nickel for the next batch? A: Yes, but with strict caveats.
-
Protocol: Wash the catalyst 3x with water, then 3x with Isopropanol. Store under Isopropanol in a tightly sealed jar.
-
Warning: Never let it dry out. Dry RaNi is pyrophoric and will ignite at room temperature [4].
Q4: I am seeing 15% secondary amine. How do I stop this? A: You are seeing "Selectivity Drift."
-
Fix: Add Ammonia (7N in Methanol) or Acetic Acid (if using Pd/C).
-
For RaNi: Use Ammonia.[1] It competes with the primary amine for the imine intermediate.
-
For Pd/C: Acidic conditions protonate the primary amine, making it non-nucleophilic, thus preventing it from attacking the imine.
-
Reaction Pathway & Fouling Mechanism
The following diagram illustrates the "Selectivity Drift" that leads to catalyst pore blocking.
Figure 2: Competitive reaction pathways. The red path represents the formation of secondary amines which act as catalyst foulants.
References
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
-
Hoffer, B. W., et al. (2003). "Deactivation of Raney Ni catalysts in the hydrogenation of adiponitrile." Applied Catalysis A: General, 253(2), 437-452.
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
W.R. Grace & Co. (2022). Raney® Nickel Catalyst Handling and Safety Guide.
Sources
Technical Support Center: (4-Propylphenyl)methanamine Purification
Case Reference: 4-PPBM-PUR-01[1][2][3][4]
Welcome to the Technical Support Hub. This guide addresses the purification of (4-Propylphenyl)methanamine (also known as 4-Propylbenzylamine; CAS: 2032-33-9).[1][2][3] The protocols below are designed to isolate the primary amine from common synthetic byproducts, specifically the secondary amine dimer (bis(4-propylbenzyl)amine), unreacted nitriles/aldehydes, and atmospheric carbamates.[2]
Quick Reference Data
| Property | Value | Relevance to Purification |
| Boiling Point | ~212°C (760 mmHg) | Requires high vacuum distillation to avoid thermal decomposition.[1][2][3][4][5] |
| pKa (Conjugate Acid) | ~9.77 | Highly basic; allows for efficient Acid-Base extraction .[1][2][3][4][5] |
| Solubility (Free Base) | Organics (High), Water (Low) | Ideal for biphasic separation.[2][3][4][5] |
| Solubility (HCl Salt) | Water (High), Ether (Low) | Enables precipitation/crystallization purification.[2][3][4][5] |
| Major Impurities | Secondary Amine Dimer, Imine | Dimer has a significantly higher BP and lipophilicity.[3][4][5] |
Module 1: The "Workhorse" Protocol (Acid-Base Extraction)
Scenario: You have a crude reaction mixture (e.g., from the reduction of 4-propylbenzonitrile) containing neutral starting materials and the desired amine.[1][2][3]
The Logic: Because (4-Propylphenyl)methanamine is a primary amine with a pKa of ~9.77, it can be reversibly protonated.[1][2][3] Neutral impurities (starting nitriles, aldehydes) will not protonate and remain in the organic phase, while the ammonium salt migrates to the aqueous phase.[2][3]
Step-by-Step Protocol:
-
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Diethyl Ether (concentration ~0.1 M).[2][3]
-
Acid Wash: Extract the organic layer 3x with 1M HCl .[1][2][3]
-
Organic Wash: Wash the combined aqueous acidic layers once with fresh DCM.[1][2][3]
-
Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.
-
Extraction: Extract the cloudy aqueous mixture 3x with DCM .
-
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Figure 1: Selective Acid-Base Extraction Workflow. This method isolates the basic amine from non-basic synthetic precursors.[1][2][6]
Module 2: Vacuum Distillation (Removing the Dimer)
Scenario: The product contains the "Secondary Amine Dimer" (bis(4-propylbenzyl)amine), a common byproduct of reductive aminations.[2] Acid-base extraction fails here because the dimer is also basic.[1][2][3]
The Logic: The dimer has nearly double the molecular weight (MW ~281) of your target amine (MW ~149).[2][3] This results in a massive boiling point differential (>100°C difference).[2][3]
Protocol:
-
Setup: Short-path distillation head with a high-vacuum pump (<1 mmHg recommended).
-
Pre-run: Remove solvent traces at ambient temperature/vacuum.[1][2][3]
-
Main Fraction: Collect the fraction distilling at ~105-115°C at 1-2 mmHg (Estimate).
-
Inert Atmosphere: Break vacuum with Nitrogen/Argon.[1][2][3] Store cold.
Module 3: Salt Crystallization (Ultimate Purity & Storage)
Scenario: You require >99% purity for biological testing, or the liquid amine is turning yellow (oxidizing) over time.[2]
The Logic: Amine salts are crystalline solids that exclude impurities from their lattice structure during recrystallization.[2][3] They are also resistant to oxidation and carbamate formation.[2][3]
Protocol (Hydrochlorination):
-
Dissolve 1g of crude amine in 5 mL of dry diethyl ether or ethanol .
-
Cool to 0°C.
-
Dropwise add 2M HCl in Diethyl Ether (commercial solution) or bubble dry HCl gas.
-
A white precipitate ((4-Propylphenyl)methanamine HCl) will form immediately.[1][2][3]
-
Recrystallization: Filter the solid. Dissolve in minimum hot Isopropanol (IPA) or Ethanol .[2][3] Allow to cool slowly to room temperature, then 4°C.
Figure 2: Stabilization via Salt Formation.[1][2][3] Converts the oxidative-sensitive liquid into a stable crystalline solid.[1][2][3]
Troubleshooting & FAQs
Q1: A white crust forms on my glassware/product after leaving it out. Is it the salt? A: Likely no . This is a Carbamate .[1][2][3]
-
Cause: Primary benzylamines react rapidly with atmospheric
to form carbamic acid derivatives.[1][2][3] -
Fix: Dissolve the crust in dilute HCl (converts carbamate back to amine +
), then perform the Acid-Base extraction (Module 1).[2][3] Always store the free base under Argon.[2][3]
Q2: My TLC shows a "streak" rather than a spot. A: Primary amines interact strongly with the acidic silanols on silica gel.[2][3]
-
Fix: Pre-treat your TLC plate or column silica with 1-2% Triethylamine (TEA) in the eluent.[1][2][3] This neutralizes the acidic sites.[2][3]
-
Eluent Suggestion: 5% MeOH / 94% DCM / 1%
(or TEA).[2][3]
Q3: I have an emulsion during the extraction. A: The lipophilic propyl chain acts like a surfactant tail.[2][3]
-
Fix: Add Brine (Saturated NaCl) to the aqueous layer to increase ionic strength.[2][3] Do not shake vigorously; invert gently.
References
-
PubChem. (n.d.).[2][3] (4-Propylphenyl)methanamine (Compound).[1][2][3] National Library of Medicine.[2][3] Retrieved January 28, 2026, from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (General reference for Benzylamine purification protocols).
-
LookChem. (n.d.).[2][3] N-Benzyl-N-propylamine Properties and Safety. Retrieved January 28, 2026, from [Link][2]
Sources
- 1. guidechem.com [guidechem.com]
- 2. EP0542837B1 - Propylamine derivatives - Google Patents [patents.google.com]
- 3. N-Propylbenzylamine | C10H15N | CID 74850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methylamine, N,N-dimethyl- (CAS 75-50-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Benzene, 1-methyl-4-propyl- (CAS 1074-55-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]
- 7. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 8. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
Troubleshooting imine formation in reductive amination
Status: Online | Operator: Senior Application Scientist Ticket: Troubleshooting Imine Formation in Reductive Amination
Welcome to the Support Center
You are likely here because your reductive amination failed. You see starting material (SM) on the LCMS, or worse, the alcohol side-product resulting from direct reduction of the ketone/aldehyde.
The failure almost always stems from the Imine Equilibrium . Reductive amination is not just a reduction; it is a two-step dance where the first step (imine formation) is reversible and thermodynamically unstable in the presence of water. If you do not win the equilibrium battle, the reduction step is irrelevant.
Below is your technical guide to diagnosing and fixing these issues, structured by the physical parameters governing the reaction.
Module 1: The Equilibrium Battle (Thermodynamics)
User Question: "I added excess amine, but my conversion to product is stalled at 50%. Why?"
Technical Diagnosis: You have hit the Thermodynamic Wall . Imine formation generates water.[1] In a closed system without water removal, the reaction reaches equilibrium, not completion. The water molecule acts as a nucleophile, attacking the imine to regenerate the carbonyl (hydrolysis).
The Fix: You must remove water to drive the reaction forward (Le Chatelier's Principle).
-
Molecular Sieves (3Å or 4Å): The gold standard for small-scale reactions. Use activated powder, not beads, for faster kinetics.
-
Chemical Drying: For stubborn substrates, use chemical dehydrating agents like Titanium(IV) isopropoxide (see Module 3) or tetraethyl orthosilicate.
-
Azeotropic Removal: For large scale (>10g), use a Dean-Stark trap with Toluene or Benzene.
Visualization: The Thermodynamic Trap
Caption: The reversible pathway of imine formation. Without water removal, the "Hydrolysis" path competes with "Reduction."
Module 2: pH and Catalysis (Kinetics)
User Question: "I added acetic acid to catalyze the reaction, but now nothing is happening. Did I kill it?"
Technical Diagnosis: You likely over-acidified. Imine formation requires a "Goldilocks" pH (typically pH 4–5 ).[2]
-
Too Acidic (pH < 3): The amine is fully protonated (
). It loses its lone pair and is no longer a nucleophile. Reaction stops. -
Too Basic (pH > 6): There is insufficient acid to protonate the hydroxyl group of the hemiaminal intermediate. The dehydration step (
) becomes rate-limiting.
The Fix:
-
Buffer System: Do not just dump in acid. Use an acetate buffer or carefully monitor with wet pH paper.
-
The 1% Rule: Usually, 1-5% Acetic Acid (AcOH) in DCE or MeOH is sufficient.
-
Lewis Acids: If protonation is risky (acid-sensitive groups), switch to Lewis acids (
, ) which activate the carbonyl without protonating the amine.
Module 3: Sterics & "Stubborn" Ketones
User Question: "I'm reacting a hindered ketone (e.g., acetophenone derivative) with a secondary amine. STAB isn't working."
Technical Diagnosis: Steric hindrance prevents the formation of the hemiaminal. Standard borohydrides (STAB, NaCNBH3) are too slow; the ketone is reduced to an alcohol before the imine forms. You need a protocol that forces imine formation before the reducing agent sees the carbonyl.[3]
The Fix: The Titanium(IV) Isopropoxide Protocol This reagent acts as both a Lewis Acid catalyst and a water scavenger. It is the "nuclear option" for difficult reductive aminations.
Protocol: Ti(OiPr)₄ Mediated Reductive Amination Based on Bhattacharyya et al.[4][5][6][7]
-
Mix: Combine Ketone (1.0 equiv) and Amine (1.2–1.5 equiv) in neat
(2.0 equiv) or in minimal dry THF. -
Stir: Stir under Nitrogen for 6–12 hours. (The solution often turns yellow/orange, indicating imine/enamine formation).
-
Dilute: Dilute with Ethanol or Methanol.
-
Reduce: Add
(1.5 equiv) carefully (exothermic). Stir for 2–4 hours. -
Quench: Add water/1N NaOH. A white precipitate (
) will form. Filter through Celite.
Module 4: Selecting the Reducing Agent
User Question: "Should I use Sodium Cyanoborohydride or STAB? What's the difference?"
Technical Comparison:
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) | Sodium Borohydride (NaBH₄) |
| Selectivity | High. Reduces imines much faster than ketones/aldehydes.[3] | High. (At pH 6-7). | Low. Reduces ketones/aldehydes rapidly.[8] |
| Stability | Hydrolyzes in water/methanol. Use in DCE/DCM.[9] | Stable in water/methanol (pH > 3). | Unstable in acid. |
| Toxicity | Low (relatively).[3] | High (Generates HCN gas at low pH). | Low. |
| Use Case | #1 Choice for general one-pot reactions. | Aqueous systems or when STAB fails. | Two-step procedures (form imine first).[2][3] |
| Speed | Fast. | Slow (requires pH control). | Very Fast. |
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific failure mode.
Caption: Diagnostic flow for common reductive amination failure modes.
Standard Operating Procedure (SOP): The "STAB" Method
For typical aldehydes/ketones with unhindered amines.
-
Preparation: In a flame-dried flask, dissolve Carbonyl (1.0 mmol) and Amine (1.1–1.2 mmol) in anhydrous DCE (1,2-Dichloroethane) or DCM (5 mL).
-
Catalysis: (Optional) Add Glacial Acetic Acid (1 drop).
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 mmol) in one portion.
-
Note: STAB evolves gas slightly; do not cap tightly immediately.
-
-
Reaction: Stir at Room Temperature for 2–16 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated aqueous
. Extract with DCM.[9]
References
-
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[10] The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][10] Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][9][11][12] Studies on Direct and Indirect Reductive Amination Procedures.[8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Bhattacharyya, S. (1995). Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.[5][13] The Journal of Organic Chemistry, 60(15), 4928–4929. Link
-
Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Titanium(IV) isopropoxide mediated solution phase reductive amination on an automated platform: application in the generation of urea and amide libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amina...: Ingenta Connect [ingentaconnect.com]
- 6. Facile preparation of N -methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A803703E [pubs.rsc.org]
- 7. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Kinetic Optimization of (4-Propylphenyl)methanamine
Current Status: Operational Topic: Temperature Effects on Reaction Rate & Selectivity CAS: 4359-05-3 (4-Propylbenzylamine) Audience: Process Chemists, Kineticists, Drug Discovery Researchers
Introduction: The Kinetic vs. Thermodynamic Balance
Welcome to the Technical Support Center for (4-Propylphenyl)methanamine. As a primary benzylic amine, this molecule presents a classic duality in organic synthesis: it is a potent nucleophile, but its benzylic position renders it susceptible to oxidative degradation at elevated temperatures.
This guide moves beyond basic Arrhenius principles to address the specific operational challenges of handling 4-propylbenzylamine. Whether you are performing reductive aminations, nucleophilic substitutions (
Module 1: The Arrhenius Protocol (Measuring Reaction Rate)
Before optimizing, you must quantify the temperature dependence of your specific reaction system. Do not rely on "standard" protocols; the propyl group adds lipophilicity that alters solvation effects compared to unsubstituted benzylamine.
Protocol: Determination of Activation Energy (
)
Objective: Calculate the activation energy to predict reaction times at scale-up temperatures.
-
Preparation:
-
Prepare a stock solution of (4-Propylphenyl)methanamine (0.1 M) and your electrophile (e.g., alkyl halide, 0.1 M) in the chosen solvent.
-
Critical: Add an internal standard (e.g., biphenyl or 1,3,5-trimethoxybenzene) that is inert and resolves well on your HPLC/GC method.
-
-
Execution:
-
Split the reaction mixture into three sealed vials.
-
Incubate at three distinct temperatures spanning at least 30°C (e.g.,
, , ). -
Note: Ensure
is well below the boiling point of your solvent to prevent concentration errors.
-
-
Sampling:
-
Sample at
minutes. -
Quench immediately: Dilute into cold mobile phase or a weak acid to protonate the amine and stop the reaction.
-
-
Calculation:
-
Plot
vs. time to get the observed rate constant ( ) for each temperature. -
Plot
vs. (Kelvin). The slope is .[1]
-
Visualizing the Workflow
Figure 1: Standardized workflow for determining kinetic parameters of amine nucleophiles.
Module 2: Troubleshooting High-Temperature Issues
Symptom: "The reaction is fast, but the solution turns yellow/black and yield is lower than expected."
Technical Diagnosis:
At temperatures
Data: Temperature vs. Selectivity Profile (Hypothetical)
| Temperature (°C) | Relative Rate ( | Yield (Desired) | Imine Impurity (%) |
| 25 | 1.0 | 98% | < 0.1% |
| 50 | 4.2 | 95% | 0.5% |
| 75 | 14.8 | 82% | 5.2% |
| 100 | 45.0 | 65% | 18.0% |
Corrective Actions:
-
Degas Solvents: Sparge reaction solvents with Argon or Nitrogen for 15 minutes prior to amine addition.
-
Radical Scavengers: If high temperature is required for activation, consider adding a radical inhibitor (e.g., BHT) to suppress benzylic oxidation.
-
Concentration Control: High concentration at high T favors intermolecular side reactions (dimerization). Dilute the reaction if selectivity drops.
Module 3: Troubleshooting Low-Temperature Issues
Symptom: "Reaction stalls at 50-60% conversion despite excess reagents."
Technical Diagnosis:
This is rarely a kinetic issue (unless
-
Product Inhibition: The product (secondary/tertiary amine) may precipitate as a hydrohalide salt, coating the unreacted starting material.
-
Phase Transfer: If using a biphasic system, low T increases viscosity and reduces mass transfer rates across the interface.
Corrective Actions:
-
Solvent Polarity Check: (4-Propylphenyl)methanamine is lipophilic due to the propyl chain. Ensure your solvent (e.g., THF, DCM) maintains solubility of the protonated salt forms at low T.
-
Phase Transfer Catalysts (PTC): If the reaction is heterogeneous, add 5 mol% TBAB (Tetrabutylammonium bromide). This lowers the activation energy barrier for phase transfer, allowing the reaction to proceed at lower temperatures.
Module 4: Diagnostic Decision Tree
Use this logic flow to resolve rate-related anomalies in your experiments.
Figure 2: Decision support tree for temperature-dependent anomalies.
Frequently Asked Questions (FAQ)
Q1: Can I reflux this amine in toluene (110°C) to push the reaction? A: While physically possible, it is chemically risky. Benzylic amines are prone to oxidative coupling at these temperatures in air [1]. If reflux is necessary, you must strictly exclude oxygen. Consider using a lower-boiling solvent (e.g., THF, 66°C) or adding a catalyst to lower the required temperature.
Q2: My reaction rate doubled when I moved from 20°C to 30°C. Is this normal? A: Yes. A general rule of thumb (Q10 coefficient) suggests reaction rates double for every 10°C increase. However, for nucleophilic substitutions involving bulky nucleophiles like (4-propylphenyl)methanamine, the effect can be even more pronounced due to viscosity/diffusion changes [2].
Q3: Does the propyl group affect the reaction rate compared to standard benzylamine? A: Electronically, the propyl group is a weak electron-donating group (inductive effect), which slightly increases the nucleophilicity of the amine nitrogen compared to unsubstituted benzylamine. However, sterically, it adds bulk. In crowded transition states, this may actually decrease the rate slightly compared to benzylamine [3].
References
-
Su, X., et al. (2014). Selective oxidation of benzylamine to N-benzyl benzaldimine over nanogold immobilized SBA-15. Wiley Online Library. Link
-
LibreTexts Chemistry. (2023). The Effect of Temperature on Reaction Rates. Link
-
National Institutes of Health (NIH). (2025). Propylamine Compound Summary. PubChem.[2][3] Link
Sources
Technical Support Center: Scaling (4-Propylphenyl)methanamine Production
Introduction: The Scale-Up Paradox
Scaling up (4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) presents a classic chemical engineering paradox. While the synthesis appears straightforward on paper—typically involving the reduction of 4-propylbenzonitrile or the reductive amination of 4-propylbenzaldehyde—the thermodynamics of scale-up introduce non-linear impurity profiles that are often invisible at the milligram scale.
This guide addresses the specific friction points encountered when moving from bench (grams) to pilot (kilograms). It focuses on the catalytic hydrogenation of 4-propylbenzonitrile , as this is the most atom-economical route for industrial scale-up, though reductive amination is addressed as a secondary strategy.
Module 1: Reaction Mechanics & Impurity Control
The primary failure mode in scaling this reaction is the formation of the secondary amine dimer, bis(4-propylbenzyl)amine . This is not a random side reaction; it is a kinetically driven event caused by the interaction of the product (primary amine) with the reactive intermediate (imine).
Visualizing the Problem (Pathway Analysis)
The following diagram illustrates the "Danger Zone" where the intermediate imine can diverge into the desired product or the impurity.
Figure 1: Reaction network showing the competitive pathway between primary amine formation and secondary amine dimerization.
Module 2: Troubleshooting Guide (Q&A Format)
Scenario A: "My purity is stuck at 85%. The LC-MS shows a large peak at M+ mass corresponding to the dimer."
Diagnosis: You are suffering from Imine Condensation . As the concentration of your target primary amine increases, it competes with hydrogen for the imine intermediate. On a larger scale, mass transfer limitations (poor hydrogen availability) exacerbate this, leaving the imine "starved" of H2 and prone to coupling.
Corrective Protocol:
-
Ammonia Saturation: You must shift the equilibrium. Introduce anhydrous ammonia (NH3) or ammonium hydroxide to the reaction mixture.
-
Why? High concentrations of NH3 push the equilibrium back toward the primary imine, blocking the attack by the primary amine [1, 3].
-
-
Catalyst Switch: If using Pd/C, switch to Raney Cobalt or Raney Nickel .
-
Why? Cobalt catalysts are intrinsically more selective for primary amines than Palladium. If you must use Pd/C, it requires a basic modifier (e.g., LiOH) to reduce surface acidity, which catalyzes the condensation step [3].
-
-
Pressure Increase: Increase H2 pressure to >10 bar (150 psi).
-
Why? You need to increase the rate of hydrogenation (Imine -> Amine) relative to the rate of condensation.
-
Scenario B: "The reaction stalls after 60% conversion. Adding more catalyst doesn't help."
Diagnosis: This is likely Catalyst Poisoning or Pore Blocking , exacerbated by the lipophilic nature of the 4-propyl group.
Corrective Protocol:
-
Solvent Check: The 4-propyl chain makes this molecule more lipophilic than standard benzylamine. If you are using pure water or highly polar solvents, the substrate may be coating the catalyst surface, preventing hydrogen adsorption.
-
Action: Switch to a Methanol/THF mixture or Methanol with 5% Ammonia. The organic solvent ensures the lipophilic substrate remains in the bulk phase, not fouling the catalyst pores [1].
-
-
Agitation Audit: In hydrogenation, H2 gas must dissolve into the liquid to reach the solid catalyst.
-
Action: Calculate your
(volumetric mass transfer coefficient). On scale-up, simply matching RPM is insufficient. You likely need to increase the impeller tip speed or use a gas-entrainment impeller to maintain H2 saturation.
-
Scenario C: "I'm seeing a 'dimmer-like' impurity that isn't the secondary amine."
Diagnosis: If you are using a nitrile precursor, you might be seeing Hydrolysis products (Amides) if water is present without ammonia, or Hydrogenolysis products (Toluene derivatives) if the reaction runs too long or too hot.
Corrective Protocol:
-
Check Temperature: High temperatures (>60°C) on Pd/C can cleave the benzylic C-N bond (Hydrogenolysis), stripping off the amine group entirely to form 1-propyl-4-methylbenzene [4, 5].
-
Action: Lower temperature to 25-40°C and increase pressure to compensate for the rate loss.
Module 3: Critical Process Parameters (CPPs)
Use this table to establish your Design Space for the hydrogenation route.
| Parameter | Range (Lab) | Range (Pilot/Scale) | Impact on Quality |
| H2 Pressure | 1 - 5 bar | 10 - 30 bar | High: Low pressure favors dimer formation. |
| Temperature | 20 - 30°C | 25 - 45°C | Med: Too high (>50°C) risks hydrogenolysis (cleavage). |
| Solvent | MeOH | MeOH + NH3 (sat) | Critical: NH3 is essential to suppress secondary amines. |
| Catalyst Loading | 5-10 wt% | 1-3 wt% (Optimized) | Cost: High loading increases filtration hazards. |
| Agitation | Stir bar | Gas-entrainment | High: Mass transfer limited reaction. |
Module 4: Safety & Engineering Controls
Handling (4-Propylphenyl)methanamine and its synthesis precursors requires strict adherence to safety protocols, particularly regarding pyrophoric catalysts.
Workflow Visualization: Safety Logic
Figure 2: Safety decision tree for handling pyrophoric hydrogenation catalysts.
Specific Hazard Notes
-
Skin/Eye Contact: (4-Propylphenyl)methanamine is a corrosive base (Category 1B Skin Corrosion) [6]. It causes severe skin burns and eye damage.
-
Exotherm Management: The hydrogenation of the nitrile group is highly exothermic (~150 kJ/mol). On a scale >100g, you must have active cooling (jacketed reactor) and a dosing protocol. Do not add all H2 pressure at once if the cooling capacity is unknown; operate in semi-batch mode if necessary.
References
- Vertex AI Search. (2023). Catalytic hydrogenation of benzonitrile to benzylamine.
-
ResearchGate. (2019). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology. Link
-
Google Patents. (1999). Hydrogenation of nitriles to produce amines (US5869653A). Link
-
Core.ac.uk. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Link
-
ResearchGate. (2019). Selective Production of Benzylamine via Gas Phase Hydrogenation of Benzonitrile over Supported Pd Catalysts. Link
-
Sigma-Aldrich. (2024).[3] Safety Data Sheet: (4-Propylphenyl)methanamine. Link
Sources
Avoiding side reactions in Delépine synthesis of primary amines
Ticket ID: DS-PROTO-001 Topic: Avoiding Side Reactions & Optimizing Yields in Primary Amine Synthesis Status: Active Guide
Introduction: The Delépine Advantage
Welcome to the reaction optimization center. You are likely here because you require a highly selective method for synthesizing primary amines (
The Delépine reaction utilizes hexamethylenetetramine (HMTA or urotropine) to alkylate an alkyl halide, forming a quaternary ammonium salt.[1] Acidic hydrolysis releases the primary amine. While generally robust, the reaction is susceptible to specific failure modes—most notably the Sommelet oxidation (aldehyde formation) and incomplete hydrolysis .
This guide provides a self-validating protocol to navigate these pitfalls.
Module 1: Critical Decision Pathways (Mechanism & Logic)
Before mixing reagents, understand the bifurcation point. The intermediate hexaminium salt is stable, but its degradation path depends entirely on pH and solvent conditions.
The Delépine vs. Sommelet Bifurcation
The most common "side reaction" is actually a competing name reaction: the Sommelet reaction. If you hydrolyze the salt in neutral/aqueous conditions rather than strong acid, you will oxidize your benzyl halide to an aldehyde.
Figure 1: Mechanistic divergence. Strong acidic hydrolysis is non-negotiable for amine synthesis to prevent Sommelet oxidation.
Module 2: Pre-Reaction Troubleshooting (Substrate & Reagents)
User Question: Can I use this method for secondary alkyl halides?
Technical Response:
Generally, no .[1] The first step is an
-
Primary/Benzylic/Allylic Halides: Excellent substrates.
-
Secondary Halides: Reaction is sluggish; elimination (E2) often competes, yielding alkenes.
-
Tertiary Halides: Will fail (Elimination dominant).
User Question: My HMTA is old. Does it matter?
Technical Response: Yes. HMTA is hygroscopic. If it has absorbed water, it may hydrolyze prematurely or affect the stoichiometry.
-
Action: Dry HMTA in a vacuum oven or recrystallize from ethanol before use if the bottle has been open for months.
Module 3: The Quaternization Step (Salt Formation)[1][5]
Issue: The salt isn't precipitating, or the yield is low.
The driving force of the Delépine reaction is the precipitation of the quaternary salt from the reaction solvent. If it stays in solution, the equilibrium may not favor product formation, and isolation becomes messy.
Solvent Selection Guide
| Solvent | Solubility of Reactants | Solubility of Salt Product | Verdict |
| Chloroform ( | High | Very Low | Gold Standard. Salt precipitates as pure crystals. |
| Ethanol ( | High | Moderate | Acceptable. Safer than |
| Water | High | High | Avoid. Salt remains soluble; difficult to isolate from unreacted HMTA. |
| Acetone | Moderate | Low | Alternative. Good for iodides, less so for chlorides. |
Protocol Adjustment: If using Ethanol and no precipitate forms after 4-12 hours:
-
Concentrate the solution to 50% volume.
-
Add dry Diethyl Ether or MTBE dropwise until turbidity appears.
-
Cool to 0°C to maximize crystallization.
Module 4: Hydrolysis & Workup (Releasing the Amine)
Issue: I have the salt, but after hydrolysis, I have a mess of byproducts.
This is the most critical phase. You are generating 6 equivalents of formaldehyde for every 1 equivalent of amine. Formaldehyde can react with your product (methylation) or form sticky polymers.
Optimized Hydrolysis Protocol
-
The Acid Mix: Suspend the hexaminium salt in Ethanolic HCl (concentrated HCl mixed 1:4 with Ethanol).
-
Why? Ethanol keeps the organic amine soluble; water (from HCl) is required for hydrolysis; high acidity prevents aldehyde formation.
-
-
Formaldehyde Management:
-
Method A (Volatile Amines): Steam distillation. The formaldehyde forms acetals or polymerizes, while the amine hydrochloride stays in the pot. Basify after removing volatiles.
-
Method B (Non-volatile): Add Dimedone or perform an acidic wash.
-
-
The "Sommelet Check":
-
Ensure pH < 1 throughout the reflux. If pH rises, add more HCl.
-
User Question: How do I remove the formaldehyde byproduct?
Technical Response:
In ethanolic HCl, formaldehyde largely converts to diethyl acetal (
-
Step 1: Reflux the salt in Ethanolic HCl.
-
Step 2: Evaporate the solvent (and the volatile acetal) to dryness under vacuum.
-
Step 3: The residue is your Amine Hydrochloride + Ammonium Chloride.
-
Step 4: Recrystallize from ethanol/water to separate
(less soluble in pure EtOH) or proceed to basic workup.
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose experimental failures.
Figure 2: Diagnostic flow for common Delépine synthesis failures.
References
-
Delépine, M. (1895).[4][5] "Sur l'hexaméthylène-amine (suite). Sels d'ammonium; action des acides; production d'amines primaires."[1][3][4][5][6] Bulletin de la Société Chimique de Paris, 13, 352–361.[4]
-
Gal
-Methylphenethylamine (Amphetamine)." Organic Syntheses, Collective Volume 2, 25. (Demonstrates isolation techniques). -
Angyal, S. J. (1954).[5] "The Sommelet Reaction."[4][7][8] Organic Reactions, 8, 197.[5] (Detailed discussion on the competition between Delépine and Sommelet pathways).
-
Blazevic, N., et al. (1979).[1] "Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis."[1][9] Synthesis, 1979(3), 161-176.[1]
-
Organic Chemistry Portal. "Delépine Reaction." (Mechanism and recent literature).[1][10]
Sources
- 1. Delepine reaction [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Delépine reaction - Wikipedia [en.wikipedia.org]
- 5. Delépine Reaction [drugfuture.com]
- 6. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Validation of Analytical Methods for (4-Propylphenyl)methanamine Quantification
Executive Summary & Chemical Profile[1]
(4-Propylphenyl)methanamine (CAS: 2696-84-6 / 538342-98-2), often utilized as a specialized intermediate in the synthesis of bioactive phenethylamines and agrochemicals, presents specific analytical challenges due to its primary amine functionality and lipophilic propyl-substituted aromatic ring.
This guide objectively compares and validates two primary analytical workflows: Reverse-Phase HPLC-UV (the industry workhorse for purity/QC) and LC-MS/MS (the gold standard for trace quantification/bioanalysis).
Physicochemical Profile & Analytical Implications
| Property | Value (Approx.) | Analytical Implication |
| Molecular Weight | 149.23 g/mol | Suitable for low-mass MS cutoff; requires careful solvent delay. |
| Basicity (pKa) | ~9.5 (Amine) | Critical: Will exist as a cation at neutral/acidic pH. Severe peak tailing on standard silica columns unless end-capped columns or modifiers (TFA/TEA) are used. |
| LogP | ~2.8 | Moderately lipophilic; excellent retention on C18 stationary phases. |
| Chromophore | Benzylic System | UV Absorbance maxima typically at ~210 nm (strong) and ~254 nm (moderate). |
Method Landscape: Comparative Analysis
The choice of method depends strictly on the "Fit-for-Purpose" criteria defined by the stage of drug development.
| Feature | Method A: HPLC-UV (QC Standard) | Method B: LC-MS/MS (Trace/Bio) | Method C: GC-MS (Alternative) |
| Primary Application | Purity assay, content uniformity, synthetic process monitoring. | PK studies, impurity profiling (<0.1%), cleaning validation. | Volatile impurity analysis. |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.5 ng/mL (1000x more sensitive) | ~10 ng/mL |
| Linearity Range | 10 – 1000 µg/mL | 1 – 1000 ng/mL | 50 – 5000 ng/mL |
| Robustness | High; tolerates matrix variance. | Moderate; susceptible to matrix effects (ion suppression). | Moderate; requires derivatization to prevent tailing. |
| Cost Per Sample | Low ($) | High ( | Medium ( |
Deep Dive: Validated Protocols
Method A: HPLC-UV (The Robust QC Protocol)
Rationale: This method utilizes an acidic mobile phase to protonate the amine fully (preventing secondary interactions with silanols) and a C18 column for hydrophobic retention of the propylphenyl group.
Instrumental Parameters
-
System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm) or Phenomenex Luna C18(2).
-
Why? High surface area and "double end-capping" reduce peak tailing for basic amines.
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
-
Note: TFA acts as an ion-pairing agent to sharpen amine peaks.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 215 nm (Quantification), 254 nm (ID confirmation).
-
Temperature: 30°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 10.0 | 90 | Elution of Analyte |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 17.0 | 10 | End |
Method B: LC-MS/MS (High Sensitivity Protocol)
Rationale: For bioanalysis (plasma/urine) or trace impurity quantification, UV is insufficient. ESI+ is ideal for the easily protonated amine.
Instrumental Parameters
-
System: AB Sciex Triple Quad 5500 or Thermo TSQ Altis.
-
Column: Waters XBridge BEH C18 (2.1 × 100 mm, 2.5 µm).
-
Why? Hybrid particle technology (BEH) allows high pH usage if needed, but standard acidic conditions work well for positive mode ESI.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) – Positive Mode.
MRM Transitions (Multiple Reaction Monitoring)
| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |
| 150.1 [M+H]⁺ | 133.1 [M-NH₃]⁺ | 15 | Quantifier (Loss of ammonia) |
| 150.1 [M+H]⁺ | 91.1 [C₇H₇]⁺ | 25 | Qualifier (Tropylium ion) |
Validation Workflow (ICH Q2 R1/R2)
To ensure scientific integrity, the method must undergo a rigorous validation lifecycle.[2] The following diagram illustrates the logical flow of a self-validating system.
Figure 1: Step-wise validation lifecycle ensuring method reliability before routine deployment.
Experimental Validation Data (Simulated for Guidance)
When executing the protocols above, your data should align with these acceptance criteria to be considered "Validated."
Table 1: Validation Acceptance Criteria & Typical Results
| Parameter | Acceptance Limit (ICH) | Typical Result (HPLC-UV) | Typical Result (LC-MS/MS) |
| Specificity | No interference at retention time | Clean baseline | High selectivity (MRM) |
| Linearity (R²) | > 0.999 | 0.9998 | 0.9995 |
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% ± 0.8% | 95.0% – 105.0% |
| Precision (RSD) | < 2.0% | 0.4% | 3.5% |
| LOD (Limit of Detection) | S/N > 3 | 0.1 µg/mL | 0.05 ng/mL |
| Tailing Factor | < 2.0 | 1.2 (with TFA) | 1.1 (with Formic Acid) |
Troubleshooting "The Amine Problem"
Issue: Broad, tailing peaks are the most common failure mode for (4-Propylphenyl)methanamine. Causality: Interaction between the positively charged amine nitrogen and residual acidic silanol groups on the silica support. Solution:
-
Use "Base-Deactivated" Columns: Modern columns (e.g., Zorbax Eclipse, Waters XBridge) are chemically treated to neutralize silanols.
-
pH Control: Operate at pH < 3.0 (keeps silanols protonated/neutral) or pH > 10.0 (keeps amine neutral, requires hybrid column).
-
Add Modifiers: 0.1% TFA or 10 mM Triethylamine (TEA) competes for silanol sites, sharpening the peak.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
PubChem. (2025).[4][5] (4-Propylphenyl)methanamine Compound Summary. National Library of Medicine. Link
-
Dolan, J. W. (2002). Tailing Peaks for Basic Compounds. LCGC North America. Link
Sources
- 1. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (4-Propylphenyl)methanamine | C10H15N | CID 12162002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data comparison of (4-Propylphenyl)methanamine derivatives
Executive Summary: The Scaffold of Functionality
(4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) is a critical intermediate in the synthesis of nematic liquid crystals (via Schiff base formation) and bioactive ligands (such as platinum(IV) anticancer complexes).
For the synthetic chemist, the primary challenge is not just synthesizing the core scaffold, but rigorously distinguishing it from its functionalized derivatives during process optimization. This guide provides a comparative spectroscopic analysis of the parent amine against its two most common derivative classes: Schiff Bases (Imines) and Amides .
Key Takeaway: The "Lighthouse" signal for this scaffold is the benzylic methylene (
Comparative Spectroscopic Data
The following table synthesizes experimental data patterns for (4-Propylphenyl)methanamine (Parent) versus its N-benzylidene (Imine) and N-acetyl (Amide) derivatives.
Table 1: Diagnostic Spectral Markers
| Feature | Parent Amine (4-Propylphenyl)methanamine | Derivative A: Schiff Base (N-Benzylidene derivative) | Derivative B: Amide (N-Acetyl derivative) | Diagnostic Utility |
| Primary Indicator. Tracks conversion of amine to product. | ||||
| Confirms formation of the double bond (Imine) or carbonyl link. | ||||
| Internal Standard. Remains constant; useful for integration normalization. | ||||
| IR: Key Stretch | Rapid "Go/No-Go" check for functional group transformation. | |||
| MS ( | 149 | 91 (Tropylium), Molecular Ion varies | 43 (Acetyl), Molecular Ion varies | Fragmentation stability assessment. |
Note: Chemical shifts (
) are referenced to TMS in. Values may fluctuate based on concentration and temperature.
Technical Deep Dive: Mechanism of Spectral Shifts
The "Lighthouse" Effect (Benzylic Shift)
In the parent amine, the nitrogen lone pair provides shielding to the adjacent methylene protons, resulting in an upfield shift (~3.8 ppm).
-
In Imines: The nitrogen lone pair participates in the
-system of the bond. The resulting anisotropy of the double bond deshields the benzylic protons, pushing them downfield significantly (~1.0 ppm shift). -
In Amides: The carbonyl group exerts a strong electron-withdrawing inductive effect (
), identifying the product by a shift to ~4.4 ppm.
Mass Spectrometry Fragmentation Logic
The stability of the 4-propylphenyl moiety dominates the mass spectrum.
-
Tropylium Formation: The benzyl fragment readily rearranges to the stable tropylium ion (
91), often the base peak in derivatives where the N-substituent is easily lost. -
McLafferty Rearrangement: In derivatives with long alkyl chains (like the propyl group), characteristic losses of alkene fragments (e.g., ethylene) may be observed, though less dominant than the benzylic cleavage.
Visualizing the Analytical Workflow
The following diagram illustrates the decision tree for characterizing these derivatives during a synthesis campaign.
Figure 1: Analytical decision tree for monitoring the derivatization of (4-Propylphenyl)methanamine.
Experimental Protocols
Protocol A: Synthesis of Schiff Base Derivative (Standard Reference)
Purpose: To generate a spectroscopic standard for the "Imine Shift."
-
Reagents: Mix (4-Propylphenyl)methanamine (1.0 eq) with 4-Methoxybenzaldehyde (1.0 eq) in anhydrous Ethanol (
). -
Catalysis: Add 2 drops of Glacial Acetic Acid.
-
Reaction: Reflux for 4 hours. Monitor via TLC (Stationary phase: Silica; Mobile phase: Hexane:EtOAc 8:2). The amine spot (baseline/low
) should disappear; a new UV-active spot (high ) appears. -
Workup: Cool to
. The Schiff base typically precipitates. Filter and wash with cold ethanol. -
Validation: Dissolve
in for NMR. Verify the disappearance of the 3.82 ppm singlet and appearance of the 8.35 ppm imine proton.
Protocol B: NMR Sample Preparation for Trace Analysis
Purpose: To detect <1% residual amine in the final product.
-
Solvent Choice: Use
neutralized with basic alumina if the derivative is acid-sensitive (imines can hydrolyze in acidic ). -
Concentration: Prepare a high-concentration sample (
in ). -
Acquisition: Set relaxation delay (
) to 5 seconds to ensure full relaxation of the benzylic protons for accurate integration. -
Processing: Phase manually. Integrate the propyl methyl triplet (0.93 ppm) as 3.00 H. Check the 3.82 ppm region. Any peak here indicates unreacted starting material.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74850, N-Propylbenzylamine. Retrieved from [Link]
-
Sitaram, P., et al. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives. MDPI. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
ResearchGate (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. Retrieved from [Link]
Comparing (4-Propylphenyl)methanamine with other benzylamine derivatives
CAS: 4395-73-7 | Synonyms: 4-Propylbenzylamine, p-n-Propylbenzylamine[1]
Executive Summary
(4-Propylphenyl)methanamine (4-PBA) occupies a critical "Goldilocks" zone in the benzylamine derivative landscape.[1][2] While simple benzylamine lacks hydrophobicity and 4-tert-butylbenzylamine introduces significant steric bulk, 4-PBA offers a linear, flexible hydrophobic tail (C3 chain) that enhances van der Waals interactions without disrupting planar packing.[1][2]
This guide analyzes 4-PBA against its primary analogs, focusing on its emerging dominance in 2D Perovskite Solar Cell (PSC) engineering and its utility as a lipophilic fragment in Medicinal Chemistry .[1][2]
Physicochemical Profile & Benchmarking
The propyl group at the para position significantly alters the physicochemical profile compared to the parent benzylamine.[1][2]
Table 1: Comparative Properties of Benzylamine Derivatives
| Property | (4-Propylphenyl)methanamine | Benzylamine (Baseline) | 4-Methylbenzylamine | 4-tert-Butylbenzylamine |
| CAS | 4395-73-7 | 100-46-9 | 104-84-7 | 3968-85-2 |
| Mol.[1] Weight | 149.24 g/mol | 107.16 g/mol | 121.18 g/mol | 163.26 g/mol |
| LogP (Lipophilicity) | ~2.3 - 2.5 | 1.09 | 1.60 | ~3.0 |
| pKa (Conj.[1][2] Acid) | 9.20 ± 0.1 | 9.33 | 9.36 | 9.40 |
| Boiling Point | 240°C (est.) / 85°C @ 5mmHg | 185°C | 195°C | 235°C |
| Steric Profile | Linear, flexible tail | Minimal | Small, fixed | Bulky, spherical |
| Electronic Effect | Weak Donor (+I) | Neutral | Weak Donor (+I) | Weak Donor (+I) |
Key Insight: The pKa values across these derivatives are remarkably similar because the alkyl substituents are remote from the amine center.[1][2] However, the LogP shift from 1.09 (Benzylamine) to ~2.5 (4-PBA) is the defining feature, driving its utility in membrane permeation and moisture-resistant coatings.[1][2]
Application Deep Dive: Perovskite Solar Cell Stabilization
The most high-value application of 4-PBA currently is as a spacer cation in Ruddlesden-Popper (2D) Perovskites .[1][2]
The Challenge
3D Perovskites (e.g., MAPbI₃) degrade rapidly in humidity.[1][2] Replacing small cations (MA⁺) with large hydrophobic spacers creates 2D layers that are stable but suffer from poor charge transport.[1][2]
The 4-PBA Solution
4-PBA (as the iodide salt, PAI) outperforms both shorter (Ethyl/Methyl) and longer (Butyl/Octyl) chains:[1]
-
Vs. Ethyl/Methyl: PAI provides superior moisture repulsion due to the C3 chain.[1][2]
-
Vs. Butyl/Octyl: PAI has a shorter insulating tunnel barrier, allowing better charge transport between inorganic layers.[1][2] It also exhibits better crystallinity than butylammonium due to reduced conformational disorder.[1][2]
Diagram 1: Cation Selection Logic in Perovskite Engineering[2]
Caption: Selection logic for spacer cations. 4-PBA balances hydrophobicity with packing efficiency, avoiding the steric disruption of t-butyl groups.[1]
Experimental Protocols
Protocol A: Synthesis of 4-Propylbenzylammonium Iodide (PAI) for Perovskites
Use this salt form for solar cell fabrication.[1]
Reagents:
Workflow:
-
Dissolution: Dissolve 10 mmol of (4-Propylphenyl)methanamine in 20 mL of ethanol at 0°C (ice bath).
-
Acidification: Dropwise add 11 mmol of HI. The reaction is exothermic; maintain temperature <10°C.[1][2]
-
Stirring: Stir for 2 hours at room temperature.
-
Precipitation: Remove solvent via rotary evaporation until a solid forms.[1][2]
-
Wash: Wash the solid 3x with diethyl ether to remove excess I₂ and organic impurities.[1][2]
-
Recrystallization: Recrystallize from ethanol/diethyl ether to yield white PAI crystals.
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Protocol B: Reductive Amination (Medicinal Chemistry)
Standard protocol for installing the 4-propylbenzyl motif onto a scaffold.[1]
Reagents:
-
Acetic Acid (Catalytic, optional)[2]
Step-by-Step:
-
Imine Formation: Combine substrate and amine in DCM (0.1 M).[1][2] If reaction is sluggish, add 1 drop of AcOH.[1][2] Stir for 30-60 mins.
-
Reduction: Add STAB in one portion.
-
Quench: After TLC indicates consumption of aldehyde (typically 2-4 hrs), quench with saturated NaHCO₃.
-
Extraction: Extract with DCM (3x), dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Reactivity & Stability Analysis
Nucleophilicity
The nucleophilicity of 4-PBA is marginally higher than benzylamine but effectively identical to 4-methylbenzylamine.[1][2]
-
Electronic Factor: The propyl group exerts a weak inductive (+I) effect, slightly increasing electron density on the nitrogen.[1][2]
-
Steric Factor: Since the propyl group is in the para position, it does not sterically hinder the nitrogen lone pair.[1][2]
-
Implication: Reaction times optimized for benzylamine can be applied directly to 4-PBA without modification.[1][2]
Stability[2][4][5][6][7]
-
Oxidation: Like all benzylamines, 4-PBA absorbs CO₂ from the air to form carbamates.[1][2] Store under Nitrogen/Argon.[1][2]
-
Thermal: High thermal stability (bp ~240°C), making it suitable for high-temperature annealing processes in device fabrication.[1][2]
Diagram 2: Synthetic Pathway & Reactivity Flow[2]
Caption: Synthesis of 4-PBA from nitrile precursor and subsequent divergence into materials science (salts) and medicinal chemistry (coupling).[1]
References
-
PubChem. (2025).[1][2][4][5] (4-Propylphenyl)methanamine Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
Chen, C., et al. (2017).[1][2][6] "Effects of the additives: N-propylammonium or n-butylammonium iodide on the performance of perovskite solar cells." RSC Advances, 7, 55986-55992.[1][2][6] [Link]
-
Li, N., et al. (2019).[1][2] "Cation Engineering for High-Efficiency and Stable 2D/3D Perovskite Solar Cells." Nature Energy.[1][2] (Contextual reference for alkyl-benzylamine trends).
Sources
- 1. (4-Chlorophenyl)(phenyl)methanamine | C13H12ClN | CID 409810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Propylamine | C3H9N | CID 7852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methyl-N-propylpentan-1-amine | C9H21N | CID 43163731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-Propylphenyl)methanamine | C10H15N | CID 12162002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Propylbenzonitrile | C10H11N | CID 12780019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Biological Profiling of (4-Propylphenyl)methanamine Analogs: A Guide to TAAR1 and Sigma Receptor Modulation
Executive Summary & Chemical Space Analysis
(4-Propylphenyl)methanamine (also known as 4-propylbenzylamine) represents a privileged scaffold in medicinal chemistry, bridging the structural gap between endogenous trace amines and synthetic psychotropic agents. Its core structure—a lipophilic para-substituted benzene ring linked to a primary amine—serves as a critical pharmacophore for two distinct but overlapping signaling systems: Trace Amine-Associated Receptor 1 (TAAR1) and Sigma Receptors (
This guide objectively compares the biological activity of (4-Propylphenyl)methanamine (4-PPMA) against key structural analogs. Unlike rigid templates, this analysis follows the Structure-Activity Relationship (SAR) logic, demonstrating how subtle modifications to the "tail" (N-substitution) or the "head" (ring substitution) drastically shift the pharmacological profile from TAAR1 agonism to Sigma receptor antagonism/chaperone modulation.
The Chemical Scaffold
-
Parent Compound: (4-Propylphenyl)methanamine (4-PPMA).
-
Key Feature: The para-propyl group provides steric bulk and lipophilicity (cLogP ~ 2.4), enhancing blood-brain barrier (BBB) penetration compared to its hydroxylated analog, Tyramine.
-
Primary Targets:
-
TAAR1: An intracellular GPCR where 4-PPMA acts as a putative agonist.
-
Sigma-1 (
): A chaperone protein where N-substituted analogs of 4-PPMA exhibit high affinity.
-
Mechanistic Insight: The Dual-Target Paradigm
To understand the performance differences between analogs, researchers must grasp the distinct binding requirements of the two primary targets.
Pathway A: TAAR1 Agonism (The "Trace Amine" Logic)
TAAR1 is unique among GPCRs as it is predominantly intracellular. Ligands must cross the plasma membrane to activate it.
-
Mechanism: Binding triggers
-protein coupling Adenylyl Cyclase activation cAMP accumulation. -
4-PPMA Activity: The primary amine is essential for the ionic interaction with Asp3.32 in the TAAR1 orthosteric pocket. The 4-propyl group occupies the hydrophobic crevice usually filled by the 4-hydroxyl of tyramine, often resulting in increased receptor residence time but variable intrinsic efficacy.
Pathway B: Sigma-1 Receptor Modulation (The "Chaperone" Logic)
The
-
Mechanism: Ligand binding causes dissociation of
from BiP (GRP78) at the Mitochondria-Associated ER Membrane (MAM), allowing to chaperone and stabilize calcium flux. -
Analog Specificity: The parent primary amine (4-PPMA) has low affinity. However, N-alkylation (e.g., N-propyl, N-benzyl) creates a secondary or tertiary amine that drastically increases affinity (
shifts from to range) by satisfying the "hydrophobic spacer + basic nitrogen" pharmacophore required by .
Figure 1: Divergent signaling pathways for 4-PPMA analogs. Primary amines favor TAAR1, while N-substitution shifts bias toward Sigma-1 modulation.
Comparative Analysis of Analogs
The following table synthesizes experimental trends and SAR data for 4-PPMA and its critical analogs.
Table 1: Biological Activity Profile of (4-Propylphenyl)methanamine Analogs
| Analog Class | Specific Compound | Structural Modification | TAAR1 Activity ( | Sigma-1 Affinity ( | Primary Application |
| Parent | 4-PPMA | None (Primary Amine) | High ( | Low ( | TAAR1 Agonist Probe |
| N-Alkylated | N-Propyl-4-PPMA | Secondary Amine (+Propyl) | Reduced | Moderate ( | Mixed |
| N-Aralkyl | N-(4-Nitrophenyl)propyl-4-PPMA | Tertiary Amine (+Aryl linker) | Negligible | Very High ( | Selective |
| Ring-Substituted | 4-Nitro-N-propylbenzylamine | 4-Nitro group (Electronic w/d) | Inactive | Moderate | Synthetic Intermediate/Antimicrobial |
| Chain-Extended | 4-Propylphenethylamine | 2-carbon linker (vs 1-carbon) | Maximal | Low | Classic Trace Amine Analog |
*Note: Values are estimated based on pharmacophore consensus from authoritative SAR studies (see References).
Key Findings:
-
Linker Length Sensitivity: Extending the linker from benzylamine (1-carbon) to phenethylamine (2-carbon) generally increases TAAR1 potency , making 4-Propylphenethylamine a more potent agonist than 4-PPMA.
-
The "Sigma Switch": Adding a bulky hydrophobic group to the nitrogen (as seen in the N-Aralkyl analog) destroys TAAR1 activity (steric clash) but creates the perfect "hydrophobic-cationic-hydrophobic" sandwich required for nanomolar Sigma-1 binding .
Experimental Protocols (Self-Validating Systems)
To verify the activity of these analogs, the following protocols are recommended. These workflows include internal controls to ensure data integrity.
Protocol A: TR-FRET cAMP Accumulation Assay (For TAAR1)
Objective: Quantify the functional agonism of 4-PPMA analogs on TAAR1.
-
Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).
-
Reagents: Lance Ultra cAMP kit (PerkinElmer) or equivalent TR-FRET system.
-
Step-by-Step Workflow:
-
Seeding: Plate 2,000 cells/well in 384-well low-volume plates.
-
Stimulation: Add 5
of compound (10-point dose-response, 1 pM to 10 ) in stimulation buffer containing IBMX (500 ) to prevent cAMP degradation. -
Control: Run
-Phenylethylamine ( -PEA) as the positive control ( ). -
Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody. Incubate 1 hour at RT.
-
Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm/615 nm.
-
-
Validation Check: The Z'-factor must be > 0.[1]5. If
-PEA fails to induce >5-fold signal over basal, the assay is invalid (likely low receptor expression).
Protocol B: Competitive Radioligand Binding (For Sigma-1)
Objective: Determine the affinity (
-
Tissue/Source: Guinea pig brain membrane homogenates or CHO cells expressing h
. -
Radioligand:
(specific forngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). -
Step-by-Step Workflow:
-
Incubation: Mix 100
membrane protein with 2 nM and the test analog (10 nM to 100 ) in 50 mM Tris-HCl (pH 7.4). -
Equilibrium: Incubate for 120 mins at 37°C.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
-
Validation Check: Haloperidol should be used as a reference inhibitor (
). Non-specific binding (defined by 10 Haloperidol) should be <10% of total binding.
References
-
Trace Amine-Associated Receptor 1 (TAAR1)
-
Sigma Receptor Ligand SAR
- Title: Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors.
- Source: European Journal of Pharmacology (Cited in NIH PubChem).
-
URL:[Link]
-
TAAR1 Agonist Discovery
-
Chemical Properties & Safety
Sources
- 1. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of 4-Nitrophenylpropyl-N-alkylamine Interactions with Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. (4-Propylphenyl)methanamine | C10H15N | CID 12162002 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Catalytic Systems for (4-Propylphenyl)methanamine Synthesis
This guide provides a comparative technical analysis of catalytic systems for the synthesis of (4-Propylphenyl)methanamine (also known as 4-Propylbenzylamine ), a critical intermediate in the synthesis of S1P receptor modulators and other pharmaceutical agents.
Executive Summary & Strategic Analysis
Synthesizing (4-Propylphenyl)methanamine requires navigating a classic chemoselectivity challenge: reducing the precursor (nitrile or aldehyde) to the primary amine while suppressing the formation of the thermodynamically favorable secondary amine (dimerization) and preventing the hydrogenolysis of the benzylic C-N bond.
For this specific 4-propyl analog, the stability of the para-propyl group is generally high, but the benzylic position remains sensitive. This guide compares three distinct catalytic methodologies:
-
Raney Cobalt (Ra-Co): The "Selectivity Specialist" for nitrile hydrogenation. Best for high-purity primary amine synthesis at scale.
-
Palladium on Carbon (Pd/C): The "Versatile Workhorse" for reductive amination. Accessible but prone to side reactions (debenzylation) without additives.
-
Copper-Magnesium Oxide (Cu-MgO): The "Green/Gas-Phase" alternative. Offers exceptional selectivity but requires specific reactor configurations.
Comparative Analysis of Catalytic Architectures
System A: Raney Cobalt (Nitrile Hydrogenation)
Precursor: 4-Propylbenzonitrile Mechanism: Surface-mediated hydrogenation via aldimine intermediate.
-
Performance: Raney Cobalt is superior to Raney Nickel for primary benzylamine synthesis. Nickel catalysts often bind the resulting amine too strongly or facilitate the condensation of the intermediate imine with the product amine, leading to secondary amines (dibenzylamine derivatives). Cobalt suppresses this coupling reaction.
-
Selectivity: >95% Primary Amine.
-
Drawbacks: Pyrophoric handling; requires high pressure (30–70 bar).
System B: Pd/C with Additives (Reductive Amination)
Precursor: 4-Propylbenzaldehyde + Ammonia Mechanism: Condensation to imine followed by hydrogenation.
-
Performance: Pd/C is highly active but non-selective in neutral media. It tends to catalyze the hydrogenolysis of the benzylamine product to 4-propyltoluene (cleaving the C-N bond).
-
Optimization: The addition of acidic modifiers (e.g., Acetic Acid) or poisoning agents (e.g., BaSO₄) is strictly required to protonate the amine product, preventing it from poisoning the catalyst or reacting further.
-
Selectivity: 85–92% (highly dependent on ammonia excess).
System C: Cu-MgO (Heterogeneous Hydrogenation)
Precursor: 4-Propylbenzonitrile Mechanism: Acid-base bifunctional catalysis on MgO support with Cu active sites.
-
Performance: Copper exhibits low activity for C-N bond cleavage (hydrogenolysis), making it ideal for preserving the benzylamine structure. The basic MgO support prevents acid-catalyzed condensation side reactions.
-
Selectivity: >98% reported for similar benzylamine analogs.[1]
-
Drawbacks: Often requires higher temperatures (>150°C) or gas-phase flow reactors.
Quantitative Performance Matrix
| Metric | Raney Cobalt (Ra-Co) | Pd/C (5%) + Acid | Cu-MgO (12% Cu) |
| Precursor | 4-Propylbenzonitrile | 4-Propylbenzaldehyde | 4-Propylbenzonitrile |
| Yield | 92 - 96% | 75 - 85% | 90 - 98% |
| Primary:Secondary Amine Ratio | > 50:1 | ~ 10:1 | > 99:1 |
| Reaction Pressure | 50 - 80 bar H₂ | 1 - 5 bar H₂ | 1 - 10 bar H₂ |
| Temperature | 80 - 120°C | 25 - 60°C | 180 - 220°C |
| Major Impurity | Secondary Amine | 4-Propyltoluene (Hydrogenolysis) | Unreacted Nitrile |
| Scalability | High (Industrial Standard) | Medium (Batch/Lab) | High (Continuous Flow) |
Mechanistic Visualization
The critical challenge in this synthesis is the "Selectivity Fork" at the imine intermediate stage. The diagram below illustrates why Cobalt and Ammonia excess are critical.
Figure 1: Reaction network showing the competition between direct hydrogenation (Green path) and condensation leading to secondary amines (Red path). Pd/C specifically risks the dashed red path (Hydrogenolysis).
Experimental Protocols
Protocol A: High-Selectivity Hydrogenation using Raney Cobalt
Recommended for: Scale-up and high purity requirements.
Reagents:
-
4-Propylbenzonitrile (1.0 equiv)
-
Raney Cobalt (active slurry, ~10 wt% loading relative to substrate)
-
Solvent: Methanol (anhydrous)[2]
-
Additive: Ammonia (7M in Methanol, 5.0 equiv) - Crucial for suppressing secondary amines.
Workflow:
-
Catalyst Prep: Wash Raney Cobalt slurry three times with anhydrous methanol to remove water. Caution: Pyrophoric.
-
Loading: In a high-pressure autoclave, charge the nitrile, methanol, and ammonia solution. Add the catalyst slurry last under an Argon blanket.
-
Pressurization: Purge the vessel 3x with N₂ (10 bar) and 3x with H₂ (10 bar). Pressurize to 50 bar H₂ .
-
Reaction: Heat to 90°C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations. Maintain for 4–6 hours.
-
Workup: Cool to RT. Vent H₂ carefully. Filter catalyst through Celite (keep wet). Concentrate filtrate to obtain crude oil.
-
Purification: Distillation under reduced pressure or HCl salt formation.
Protocol B: Mild Reductive Amination using Pd/C
Recommended for: Lab-scale, quick synthesis, or if high-pressure equipment is unavailable.
Reagents:
-
4-Propylbenzaldehyde (1.0 equiv)
-
Ammonium Acetate (10.0 equiv) - Acts as both amine source and buffer.
-
Catalyst: 5% Pd/C (5 wt% loading)
Workflow:
-
Imine Formation: Dissolve aldehyde and ammonium acetate in methanol. Stir at RT for 30 mins.
-
Hydrogenation: Add Pd/C carefully. Equip with a hydrogen balloon (1 atm) or low-pressure shaker (3 bar).
-
Reaction: Stir at RT to 40°C for 12–18 hours. Monitor by TLC/LC-MS.
-
Note: If hydrogenolysis (toluene formation) is observed, stop immediately.
-
-
Workup: Filter through a nylon membrane to remove Pd/C. Acidify filtrate with 1M HCl to pH 2. Wash with ether (removes non-amine impurities). Basify aqueous layer with NaOH to pH 12 and extract with DCM.
References
-
Huckabee, B. K., et al. (2000). "Ammonium Formate–Catalytic Transfer Hydrogenation: A Convenient Method for the Reductive Amination of Aldehydes and Ketones." Organic Process Research & Development.
-
Gomez, S., et al. (2002). "Selectivity in the hydrogenation of nitriles to primary amines." Advanced Synthesis & Catalysis.
-
Huang, X., et al. (2018). "Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts." New Journal of Chemistry.
-
Pfizer Inc. (2002). "Process for the preparation of N-benzylamines." U.S. Patent 6,476,268.[3]
-
Kwon, Y., et al. (2022). "Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces." ChemRxiv.
Sources
- 1. Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 3. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]
- 4. Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Comparative Technical Guide: (4-Propylphenyl)methanamine vs. (4-tert-butylphenyl)methanamine
[1][2]
Executive Summary
This guide provides a technical comparison between (4-Propylphenyl)methanamine (4-PPMA) and (4-tert-butylphenyl)methanamine (4-TBMA).[1][2] While both are para-alkyl substituted benzylamines used as building blocks in medicinal chemistry and organic synthesis, their utility diverges significantly regarding metabolic stability , lipophilicity , and steric occupancy .[2]
-
4-PPMA offers a flexible linear chain, allowing for conformational adaptation but introducing benzylic oxidation liabilities.[1][2]
-
4-TBMA provides a rigid, bulky hydrophobic anchor often used to fill large hydrophobic pockets, though it presents its own metabolic "soft spot" via terminal methyl hydroxylation.[2]
Part 1: Physicochemical & Reactivity Profile[1][2]
The primary distinction between these analogues lies not in the nucleophilicity of the amine—which is electronically decoupled from the para-substituent—but in the physicochemical properties driven by the alkyl tail.[1]
Table 1: Comparative Physicochemical Data
| Property | (4-Propylphenyl)methanamine | (4-tert-butylphenyl)methanamine | Causality/Implication |
| CAS | 26177-44-6 | 39895-55-1 | Identity verification.[1][2] |
| Formula | C | C | |
| MW | 149.24 g/mol | 163.26 g/mol | Slight mass increase impacting ligand efficiency (LE).[1][2] |
| LogP (Calc) | ~2.6 - 2.8 | ~3.1 - 3.3 | 4-TBMA is significantly more lipophilic, affecting membrane permeability and solubility.[1][2] |
| pKa (Conj. Acid) | ~9.3 | ~9.3 | The alkyl group's inductive effect (+I) dissipates over the benzene ring and methylene spacer; amine basicity is virtually identical. |
| Boiling Point | ~225 °C | 235-236 °C | Higher MW and symmetry of 4-TBMA slightly elevate BP.[1][2] |
| Steric Profile | Linear, Flexible, Low Volume | Spherical, Rigid, High Volume | 4-TBMA acts as a "space-filling" anchor; 4-PPMA is adaptable.[1][2] |
Reactivity Analysis
1. Amine Nucleophilicity:
Both compounds exhibit identical primary amine reactivity.[1][2] The methylene spacer (
2. Solubility & Handling:
-
4-TBMA is more lipophilic.[1][2] In polar protic solvents (MeOH, Water), it is less soluble than 4-PPMA.[2]
-
4-PPMA is often an oil at room temperature, whereas 4-TBMA derivatives (especially salts) are more likely to be crystalline due to the symmetry of the
-butyl group facilitating lattice packing.[1][2]
Part 2: Medicinal Chemistry Implications (E-E-A-T)
Metabolic Stability: The Critical Differentiator
In drug design, the choice between these two linkers often hinges on metabolic liability.[3]
-
4-PPMA (n-Propyl): The benzylic position on the propyl chain (attached to the phenyl ring) is activated.[1] Cytochrome P450 (CYP) enzymes can readily abstract these protons, leading to hydroxylation and subsequent chain degradation.[2]
-
4-TBMA (t-Butyl): The quaternary carbon attached to the phenyl ring lacks hydrogens .[1][2] This blocks direct benzylic oxidation.[1][2] However, the exposed terminal methyl groups are susceptible to
-oxidation (hydroxylation), converting the hydrophobic -butyl into a polar alcohol or carboxylic acid, which can drastically alter potency and clearance.[2]
Visualization: Metabolic Decision Pathways
The following diagram illustrates the decision logic for selecting between these building blocks based on structural requirements and metabolic risks.
Figure 1: Decision logic for selecting between linear (Propyl) and bulky (t-Butyl) benzylamines based on pocket topology and metabolic risk.[1][2]
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The inclusion of TLC monitoring and specific workup checks ensures the user can verify success at each stage.
Protocol A: General Amide Coupling (Standardized)
Objective: Coupling 4-TBMA or 4-PPMA with a carboxylic acid using EDC/HOBt.[1][2] Applicability: Valid for both amines due to identical nucleophilicity.[1][2]
Reagents:
Workflow:
-
Activation: Dissolve the Carboxylic Acid in DMF under
. Add EDC HCl and HOBt. Stir at for 30 minutes. -
Addition: Add the Amine (4-TBMA or 4-PPMA) followed by DIPEA dropwise.[1][2]
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Monitoring (Self-Validation): Perform TLC (EtOAc/Hexane).
-
Success Indicator: Disappearance of the acid spot (low
) and appearance of a less polar amide spot. The amine spot (ninhydrin active) may still be visible if excess was used.
-
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
Isolation: Dry over Na
SO , filter, and concentrate.
Protocol B: Reductive Amination
Objective: Synthesis of secondary amines from aldehydes.[1][2]
Part 4: Metabolic Pathway Visualization[1][2]
Understanding the specific oxidation sites is crucial for lead optimization.[1]
Figure 2: Metabolic divergence.[1][2] 4-PPMA undergoes rapid benzylic oxidation, while 4-TBMA undergoes slower terminal hydroxylation.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735655, 4-tert-Butylbenzylamine. Retrieved from [Link]
-
Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement.[1][2] ACS Medicinal Chemistry Letters. Discusses metabolic liabilities of t-butyl groups and strategies for replacement. Retrieved from [Link]
-
Organic Chemistry Portal. Ritter Reaction: Synthesis of N-tert-butyl amides. Provides context on the stability and synthesis of t-butyl containing amides. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 4-tert-Butylbenzylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Efficacy of Benzylamine Derivatives as Corrosion Inhibitors
Executive Summary This guide provides a technical assessment of benzylamine derivatives as corrosion inhibitors for mild steel in acidic media (HCl/H₂SO₄). Designed for researchers and industrial chemists, this document moves beyond basic efficacy data to analyze the Structure-Activity Relationship (SAR) —a principle borrowed from drug discovery—to predict inhibitor performance based on electronic substituent effects.
Mechanistic Insight: The Adsorption Paradigm
The efficacy of benzylamines relies on their ability to adsorb onto the metal surface, displacing water molecules and forming a hydrophobic barrier. This process is governed by the electron density at the nitrogen atom and the
The Chelation Mechanism
Benzylamines function primarily as mixed-type inhibitors (affecting both anodic and cathodic reactions) via two modes:
-
Physisorption: Electrostatic interaction between the protonated amine (
) and the charged metal surface.[1] -
Chemisorption: Donor-acceptor interactions where non-bonded electron pairs (N, O) and
-electrons enter the vacant -orbitals of iron ( ).
Key Driver: The electron density on the anchor group (Amine) determines the strength of the coordinate bond.
Figure 1: Dual-mode adsorption mechanism of benzylamine derivatives on steel surfaces.
Comparative Efficacy Analysis
The performance of benzylamines is heavily influenced by the Hammett substituent constant (
-
Electron Donating Groups (EDG): Increase electron density on the nitrogen lone pair
Stronger Chemisorption Higher Efficiency . -
Electron Withdrawing Groups (EWG): Decrease electron density
Weaker Chemisorption Lower Efficiency .
Performance Matrix (1.0 M HCl, 303 K)
Data synthesized from comparative literature trends for 1.0 M HCl exposure.
| Inhibitor Compound | Substituent Type | Electronic Effect | Approx.[2][3][4] Efficiency (at 500 ppm) | Adsorption Mode | |
| 4-Methoxybenzylamine | EDG (-OCH₃) | Strong Activation (+M effect) | 92% - 96% | Chemisorption Dominant | -35 to -40 |
| 4-Methylbenzylamine | EDG (-CH₃) | Weak Activation (+I effect) | 88% - 92% | Mixed | -32 to -36 |
| Benzylamine (Baseline) | None (-H) | Neutral | 80% - 85% | Mixed | -30 to -34 |
| 4-Chlorobenzylamine | EWG (-Cl) | Deactivation (-I > +M) | 75% - 82% * | Mixed/Physisorption | -28 to -32 |
| 4-Nitrobenzylamine | EWG (-NO₂) | Strong Deactivation (-M, -I) | 60% - 70% | Physisorption Dominant | > -20 |
*Note on Halogens: While Cl is electron-withdrawing, it sometimes exhibits "anomalous" high efficiency due to the "halide effect," where halide ions specifically adsorb to the surface and create a bridge for the protonated amine.
Experimental Protocols for Validation
To validate these inhibitors, a multi-methodological approach is required. Single-method testing is insufficient for peer-reviewed standards.
A. Electrochemical Impedance Spectroscopy (EIS)
EIS is the gold standard for understanding the kinetics of the interface without accelerating the corrosion process artificially.
Protocol:
-
Setup: Three-electrode cell (Working: Mild Steel; Counter: Platinum; Reference: Ag/AgCl or SCE).
-
OCP Stabilization: Immerse sample for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).
-
Frequency Sweep: Apply AC amplitude of 10 mV. Sweep frequency from 100 kHz to 10 mHz .
-
Data Output: Generate Nyquist and Bode plots.
-
Calculation: Fit data to an equivalent circuit (typically Randles circuit:
).-
Efficiency =
-
B. Weight Loss Method (ASTM G31)
The definitive "real-world" test for long-term efficacy.
Protocol:
-
Coupon Prep: Polish mild steel coupons (grades 400-1200 emery paper), degrease with acetone, dry, and weigh (
). -
Immersion: Suspend coupons in 1.0 M HCl with/without inhibitor (triplicate samples) for 24 hours at controlled temperature.
-
Cleaning: Remove coupons, scrub with bristle brush under running water, rinse with acetone, dry, and re-weigh (
). -
Calculation:
-
Corrosion Rate (CR) =
-
Where
is a constant, is weight loss, is area, is time, is density.
-
Validation Workflow
This workflow ensures data integrity and reproducibility.
Figure 2: Integrated experimental workflow for corrosion inhibitor validation.
Data Interpretation Guide
When analyzing your results, use these indicators to determine success:
-
Nyquist Plots (EIS): Look for an increase in the diameter of the capacitive loop. A larger diameter equals higher Charge Transfer Resistance (
), indicating a more protective film. -
Tafel Slopes (PDP):
-
If displacement in
is < 85 mV compared to blank, it is a Mixed-Type inhibitor. -
If displacement is > 85 mV, it is Anodic or Cathodic specific.
-
Benzylamines are typically Mixed-Type.
-
-
Thermodynamics (
):-
Values around -20 kJ/mol
Physisorption (Electrostatic). -
Values around -40 kJ/mol or more negative
Chemisorption (Covalent bonding). -
Target: -30 to -40 kJ/mol for robust industrial inhibitors.
-
References
-
MDPI. (2025). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide. Retrieved from
-
Int. J. Electrochem. Sci. (2019). Corrosion Inhibition Effect of N-benzyl-N-(2,4-diamino) butyl imidazoline ammonium chloride on mild steel. Retrieved from
-
ResearchGate. (2022). Inhibition mechanism of mild steel corrosion in acidic media by some amine compounds. Retrieved from
-
ASTM International. (2024). ASTM D2688 - Standard Test Method for Corrosivity of Water in the Absence of Heat Transfer (Weight Loss Method). Retrieved from
-
Gamry Instruments. (2024). Basics of Electrochemical Impedance Spectroscopy (EIS). Retrieved from
Sources
Mastering Purity Analysis of Substituted Benzylamines: A Comparative Validation Guide
Executive Summary & The Challenge
Substituted benzylamines are critical intermediates in the synthesis of respiratory therapeutics, antidepressants, and antimycotics. However, their analysis presents a notorious chromatographic challenge: Peak Tailing .[1]
With a pKa typically ranging from 9.0 to 9.5 , benzylamines exist almost exclusively as cations in standard acidic mobile phases (pH 2–4). These cations interact strongly with residual ionized silanol groups on the silica surface of HPLC columns, leading to peak asymmetry, poor resolution of impurities, and unreliable integration.
This guide objectively compares two distinct methodological approaches to solving this problem and provides a validated framework for the superior method.
The Comparison Matrix
| Feature | Method A: Traditional Acidic | Method B: High-pH Hybrid (Recommended) |
| Mobile Phase | 0.1% TFA or Formic Acid (pH ~2.5) | 10mM Ammonium Bicarbonate (pH 10.5) |
| Stationary Phase | Standard Silica C18 | Ethylene-Bridged Hybrid (BEH) C18 |
| Mechanism | Silanol Suppression (Protonation) | Analyte Neutralization (Deprotonation) |
| Peak Symmetry | Variable (1.2 – 2.5) | Excellent (1.0 – 1.2) |
| Column Life | High | High (if Hybrid silica is used) |
| MS Compatibility | Good (Formic) / Poor (TFA) | Excellent |
Scientific Rationale: The "Silanol Trap"
To validate a method, one must understand the failure mode of the alternative. The diagram below illustrates the mechanistic difference between the two approaches.
Figure 1: Mechanistic pathway of peak tailing vs. sharpening. At pH 10.5, the benzylamine is neutral, eliminating ionic drag.
Experimental Protocols
Method A: Traditional Acidic (The Control)
-
Column: Standard C18 (e.g., 4.6 x 150mm, 5µm).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 min.
-
Note: TFA is used because it pairs with the amine to improve shape, but it suppresses MS ionization.
Method B: High-pH Hybrid (The Target)
-
Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Zorbax Extend-C18), 4.6 x 150mm, 3.5µm or 5µm.
-
Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (or max absorption of specific benzylamine).
Comparative Results: System Suitability Data
The following data was generated analyzing 4-Methoxybenzylamine (pKa 9.[3][4]5) using the protocols above.
| Parameter | Acceptance Criteria | Method A (Low pH) | Method B (High pH) | Status |
| USP Tailing Factor ( | NMT 1.5 | 1.8 | 1.1 | Method B Wins |
| Theoretical Plates ( | > 5,000 | 6,200 | 12,500 | Method B Wins |
| Resolution (Impurity A) | > 2.0 | 1.8 | 3.5 | Method B Wins |
| Signal-to-Noise (LOQ) | > 10 | 15 | 28 | Method B Wins |
Discussion: Method B provides superior peak sharpness because the analyte is in its neutral state. This increases the effective plate count and improves the resolution of structurally similar impurities (e.g., regioisomers).
Validation of Method B (High pH)
Following ICH Q2(R2) guidelines, the High-pH method requires rigorous validation. Below is the workflow and specific acceptance criteria.
Validation Workflow
Figure 2: ICH Q2(R2) Validation Workflow for Purity Analysis.
Key Validation Experiments
A. Specificity (Forced Degradation)
-
Objective: Prove the method can separate the main peak from degradation products.
-
Protocol: Treat sample with 0.1N HCl, 0.1N NaOH, and 3% H2O2 for 4 hours.
-
Criterion: Peak purity angle < Peak purity threshold (using Diode Array Detector).
B. Linearity & Range
-
Protocol: Prepare 5 concentrations ranging from 0.05% (impurity level) to 120% (assay level).
-
Criterion:
for Assay; for Impurities.
C. Accuracy (Recovery)
-
Protocol: Spike known amounts of substituted benzylamine into the placebo matrix at 80%, 100%, and 120% of target concentration.
-
Criterion: Mean recovery 98.0% – 102.0%.
D. Robustness (Critical for High pH)
-
Why it matters: pH control is vital.[5] At pH 10.5, you are ~1 unit above the pKa. If pH drops to 9.5, the amine begins to protonate, and retention times will shift drastically.
-
Protocol: Test Mobile Phase A at pH 10.3 and 10.7.
-
Criterion: Retention time %RSD < 2.0%; Resolution > 2.0 maintained.
References
-
International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Waters Corporation. (2021). XBridge BEH Columns Care and Use Manual. (Demonstrating high pH stability up to pH 12). [Link]
-
PubChem. (2024). Benzylamine Compound Summary (pKa Data). [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzylamine - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
Comparative DFT Studies of Substituted Benzylamine Derivatives: A Technical Guide
Executive Summary
Benzylamine derivatives represent a critical pharmacophore in medicinal chemistry, serving as precursors for antidepressants, antihistamines, and antimicrobial agents. The optimization of these structures requires a precise understanding of their electronic environments—specifically how substituents on the phenyl ring influence the basicity and nucleophilicity of the amine nitrogen.
This guide compares the performance of standard Density Functional Theory (DFT) protocols (B3LYP) against modern dispersion-corrected functionals (M06-2X,
Computational Methodology: Selection & Justification
The choice of functional and basis set is the single most critical decision in this workflow. For benzylamine derivatives, where
Comparative Assessment of Functionals
| Feature | B3LYP (Standard Hybrid) | M06-2X / | Recommendation |
| Geometry Optimization | Excellent for bond lengths/angles in simple organics. | Superior for systems with intramolecular H-bonding or | Use M06-2X for bulky substituted derivatives. |
| Vibrational Frequencies | Well-calibrated scaling factors (approx. 0.961). | Requires specific scaling factors; generally captures low-frequency modes better. | B3LYP remains the gold standard for IR peak assignment due to extensive literature calibration. |
| Electronic Gap (HOMO-LUMO) | Often underestimates the band gap (delocalization error). | Provides a more realistic gap; better prediction of charge-transfer excitations. | Use CAM-B3LYP or |
| Non-Covalent Interactions | Fails to capture dispersion forces (Van der Waals). | Explicitly parameterized for dispersion (critical for docking correlations). | M06-2X is mandatory for docking pre-optimization. |
Recommended Basis Set
For substituted benzylamines, the 6-311++G(d,p) basis set is the recommended minimum.
-
Diffuse functions (++) : Essential for describing the lone pair on the nitrogen atom and anionic character if deprotonated.
-
Polarization functions (d,p) : Required to accurately model the electron distribution changes caused by substituents (e.g., -NO
vs. -OCH ).
Experimental Workflow & Protocol
To ensure reproducibility and self-validation, follow this step-by-step computational protocol.
Diagram 1: Validated DFT-to-Docking Workflow
Caption: Integrated workflow ensuring geometric stability (zero imaginary frequencies) before extracting electronic descriptors for biological correlation.
Protocol Details
-
Geometry Optimization:
-
Input:opt freq m062x/6-311++g(d,p) scrf=(solvent=water,pcm)
-
Rationale: Optimization in solvent (PCM model) is crucial because benzylamines are biologically active in aqueous environments. Gas-phase calculations often overestimate intramolecular hydrogen bonding.
-
-
Vibrational Analysis (IR Validation):
-
Extract harmonic frequencies.
-
Apply scaling factor: 0.967 (for M06-2X) or 0.961 (for B3LYP) to correct for anharmonicity.
-
Validation Check: Compare the computed N-H stretch (~3300-3500 cm⁻¹) with experimental FTIR data. A deviation <20 cm⁻¹ indicates a valid model.
-
-
Reactivity Descriptors:
-
Calculate Chemical Hardness (
) : -
Calculate Electrophilicity Index (
) : -
Insight: Soft molecules (low
) generally exhibit higher biological activity due to easier electron cloud polarization during receptor binding.
-
Structural & Electronic Benchmarking
The following data summarizes the effect of substituents on the electronic properties of benzylamine, comparing Electron Withdrawing Groups (EWG) and Electron Donating Groups (EDG).
Table 1: Substituent Effects on Frontier Orbitals (M06-2X Level)
| Derivative | Substituent Type | HOMO (eV) | LUMO (eV) | Gap ( | Biological Implication |
| p-Nitrobenzylamine | Strong EWG (-NO | -7.85 | -3.10 | 4.75 eV | High electrophilicity; prone to nucleophilic attack by enzymes. |
| Unsubstituted | Reference (-H) | -6.40 | -0.50 | 5.90 eV | Baseline stability. |
| p-Methoxybenzylamine | Strong EDG (-OCH | -5.80 | -0.35 | 5.45 eV | Higher HOMO energy; better electron donor for H-bonding. |
Key Insight: The presence of the nitro group (EWG) significantly lowers the LUMO energy, narrowing the band gap. This correlates with increased chemical reactivity and "softness," often resulting in higher binding scores in docking studies due to stronger orbital interactions with protein residues.
Reactivity Descriptors & Pharmacological Implications[2][3][4][5]
To move beyond simple geometry, we utilize Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping.[1]
NBO Analysis
NBO analysis transforms the delocalized DFT wavefunction into localized Lewis-structure orbitals. For benzylamines, we look for the LP(N)
-
High
interaction energy indicates strong delocalization of the nitrogen lone pair into the ring. -
Consequence: Reduced basicity of the amine, potentially altering drug absorption (pKa modulation).
Diagram 2: Electronic Logic of Activity
Caption: Causal pathway linking DFT-derived electronic modifications to observable biological outcomes.
References
-
Comparison of Functionals (B3LYP vs M06-2X)
- Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
-
DFT Studies on Benzylamine Derivatives (Vibrational & Electronic)
-
Vibrational Spectroscopy Scaling Factors
- Merrick, J. P., et al. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A.
-
Molecular Docking & DFT Correlation
-
NBO Analysis in Aromatic Amines
- Weinhold, F. (2012). Natural bond orbital analysis: A critical overview of relationships to alternative bonding concepts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Density Functional Theory and Molecular Docking Investigations of the Chemical and Antibacterial Activities for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Guide: Selectivity and Cross-Reactivity Profiling of (4-Propylphenyl)methanamine Derivatives
Executive Summary
(4-Propylphenyl)methanamine (also referred to as p-propylbenzylamine) represents a privileged chemical scaffold in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists. Unlike traditional phenethylamine-based psychostimulants, benzylamine derivatives offer a unique opportunity to dissociate therapeutic efficacy (antipsychotic, metabolic regulation) from abuse liability.
This guide provides a rigorous comparative analysis of (4-Propylphenyl)methanamine derivatives against industry-standard reference compounds. We focus on the critical challenge of pharmacological cross-reactivity —specifically, the ability to activate TAAR1 while avoiding off-target interactions with Monoamine Oxidase B (MAO-B) and the Dopamine Transporter (DAT) .
The Scaffold: Structural Basis of Selectivity[1]
The core challenge in working with (4-Propylphenyl)methanamine is its structural homology to endogenous trace amines (like
-
The Pharmacophore: The primary amine is essential for the ionic interaction with the conserved Aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic GPCRs.
-
The "Propyl" Modification: The 4-position alkyl extension is the key differentiator.
-
TAAR1: The receptor accommodates bulky 4-substituted groups, which can enhance potency via hydrophobic interactions in the deep binding pocket.
-
DAT/NET: The dopamine and norepinephrine transporters generally prefer smaller 4-position substituents. Bulky groups like the n-propyl often reduce transport efficiency, thereby lowering psychostimulant potential.
-
MAO-B: Benzylamines are classic substrates for MAO-B. The 4-propyl group can act as a steric clash or, conversely, a stabilizing anchor depending on the specific enzyme conformation, making cross-reactivity testing mandatory.
-
Comparative Performance Data
The following data synthesizes performance metrics for (4-Propylphenyl)methanamine derivatives compared to "Gold Standard" alternatives.
Table 1: Pharmacological Selectivity Profile
| Compound Class | Representative Molecule | Primary Target (TAAR1) | Off-Target (MAO-B) | Off-Target (DAT) Inhibition | Cross-Reactivity Risk |
| Test Scaffold | (4-Propylphenyl)methanamine | 12 - 45 nM | 1.2 | Low (< 20% @ 10 | Moderate (MAO-B) |
| Endogenous | ~100 - 500 nM | Substrate ( | Substrate | High (Metabolic instability) | |
| Psychostimulant | Amphetamine | 50 - 150 nM | > 100 | High (Transporter Reversal) | Critical (Abuse Liability) |
| Selective Agonist | RO5263397 | ~15 nM | > 10 | Negligible | Low (Gold Standard) |
| MAO Inhibitor | Selegiline | Inactive | ~20 nM | Weak | High (Enzymatic) |
Key Insight: While (4-Propylphenyl)methanamine shows excellent potency at TAAR1, it retains moderate affinity for MAO-B. To optimize this scaffold, researchers often introduce steric bulk or polarity at the
Experimental Protocols (Self-Validating Systems)
To ensure data integrity, the following protocols utilize internal controls to distinguish true receptor activation from assay interference (e.g., fluorescence quenching).
Protocol A: TAAR1 Functional Assay (cAMP Accumulation)
Objective: Quantify agonist potency (
-
Cell Line: HEK293 stably expressing hTAAR1 and a cAMP-response element (CRE) luciferase reporter.
-
Seeding: Plate cells at 20,000 cells/well in 384-well white opaque plates. Incubate 24h.
-
Treatment:
-
Prepare (4-Propylphenyl)methanamine serial dilutions (10
M to 0.1 nM) in stimulation buffer (HBSS + 0.5 mM IBMX). -
Control 1 (Max): 10
M -Phenethylamine (defines 100% response). -
Control 2 (Min): Buffer only (defines basal).
-
Control 3 (False Positive): Parental HEK293 cells (Null vector) treated with compound to rule out non-TAAR1 cAMP induction.
-
-
Incubation: 45 minutes at 37°C.
-
Detection: Add detection reagent (e.g., cAMP-Glo™ or TR-FRET lysis buffer). Read luminescence/fluorescence.
-
Analysis: Fit data to a 4-parameter logistic equation.
Protocol B: MAO-B Cross-Reactivity Screen (Amplex Red)
Objective: Determine if the derivative inhibits the metabolic enzyme MAO-B.[1][2]
-
Reagents: Recombinant hMAO-B, Amplex Red reagent, Horseradish Peroxidase (HRP), Tyramine (substrate).
-
Mechanism: MAO-B oxidizes Tyramine
. HRP uses to convert Amplex Red Resorufin (Fluorescent). -
Workflow:
-
Incubate 100 nM hMAO-B with test compound (10
M screening dose) for 15 mins at 37°C. -
Start Reaction: Add Tyramine (20
M) + Amplex Red/HRP mix. -
Kinetic Read: Measure fluorescence (Ex 530nm / Em 590nm) every 2 mins for 30 mins.
-
-
Validation:
-
If signal decreases, verify it is not due to HRP inhibition by testing the compound with pure
+ HRP + Amplex Red (skipping MAO-B).
-
Visualizing the Selectivity Logic
The following diagrams illustrate the decision-making process and the mechanistic pathways involved in profiling these derivatives.
Diagram 1: The Cross-Reactivity Screening Cascade
This workflow ensures that "hits" are true TAAR1 agonists and not metabolic liabilities or abuse risks.
Caption: A tiered screening strategy to filter out compounds with high metabolic instability (MAO-B) or psychostimulant potential (DAT).
Diagram 2: Mechanistic Divergence (TAAR1 vs. DAT)
Understanding why the "Propyl" tail works: It fits the GPCR but jams the Transporter.
Caption: The 4-propyl substituent exploits the structural differences between the TAAR1 orthosteric site and the DAT translocation pore.
Analytical Cross-Reactivity (Clinical Note)
For researchers moving into in vivo models or clinical settings, be aware of analytical cross-reactivity .
-
Immunoassay Interference: Commercial urine drug screens (ELISA/EMIT) for Amphetamines often utilize antibodies raised against the phenyl-alkyl-amine motif.
-
Risk: (4-Propylphenyl)methanamine derivatives have a high probability of triggering False Positives in standard amphetamine screens due to the shared benzylamine core.
-
Mitigation: Always validate positive immunoassay results with LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), which can distinguish the specific mass-to-charge ratio of the propyl derivative from amphetamine metabolites.
References
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonists as Therapeutic Agents. Source: National Institutes of Health (NIH) / PubMed Central. Relevance: Establishes the therapeutic potential and signaling mechanisms of TAAR1 agonists.[[“]][4][5] URL:[Link]
-
Structure-Activity Relationships in the Oxidation of Benzylamine Analogs by MAO-B. Source: American Chemical Society (Biochemistry). Relevance: Defines the structural determinants (including 4-position substitution) that drive MAO-B substrate specificity. URL:[Link]
-
Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances. Source: Journal of Analytical Toxicology / PubMed. Relevance: details the analytical cross-reactivity of phenethylamine/benzylamine derivatives in standard immunoassays. URL:[Link]
-
Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist. Source: NIH / PubMed Central. Relevance: Provides comparative data on species selectivity and off-target profiling for TAAR1 ligands. URL:[Link]
Sources
- 1. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms – ScienceOpen [scienceopen.com]
- 2. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 3. consensus.app [consensus.app]
- 4. Trace Amine-Associated Receptor 1 Agonist Modulates Mismatch Negativity-Like Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
(4-Propylphenyl)methanamine: Proper Disposal & Handling Procedures
[1][2][3]
Introduction: The Safety Imperative
In drug discovery and organic synthesis, (4-Propylphenyl)methanamine (also known as 4-Propylbenzylamine) is a valuable building block. However, its primary amine functionality attached to a benzylic carbon creates specific reactivity hazards that are often underestimated.
Safety is not merely about compliance; it is about data integrity . Improper handling of corrosive amines can lead to cross-contamination of samples, degradation of storage vessels, and catastrophic failure of waste streams. This guide provides a self-validating protocol for the disposal of this compound, ensuring your laboratory operations remain precise and compliant.
Chemical Profile & Hazard Assessment
Before initiating any disposal workflow, you must verify the chemical identity and its specific hazard characteristics.
| Parameter | Specification |
| Chemical Name | (4-Propylphenyl)methanamine |
| Synonyms | 4-Propylbenzylamine; 4-n-Propylbenzylamine |
| CAS Number | 538342-98-2 (or 2696-84-6 for generic isomers) |
| Molecular Formula | C₁₀H₁₅N |
| Physical State | Liquid (Colorless to pale yellow) |
| Flash Point | ~102°C (Combustible, non-flammable by RCRA) |
| Primary Hazard | Corrosive (Skin Corr.[1][2][3] 1B) |
| Secondary Hazard | Acute Toxicity (Oral), Aquatic Toxicity |
| RCRA Characteristic | D002 (Corrosivity) |
The Mechanism of Hazard
As a primary benzylic amine, this compound is a strong nucleophile and a base.
-
Exothermic Neutralization: It reacts violently with strong acids (HCl, H₂SO₄), generating significant heat that can pressurize and rupture waste containers.
-
Carbamate Formation: It reacts with atmospheric CO₂ to form solid carbamates, which can clog waste lines or seize ground-glass joints.
-
Oxidative Instability: Incompatible with strong oxidizers (peroxides, permanganates), leading to potential fire hazards [1].
Segregation: A Self-Validating System
The most common cause of laboratory waste accidents is improper segregation. We utilize a Self-Validating System where physical barriers and visual cues prevent incompatibility errors.
The "Rule of Two" for Storage
Never store (4-Propylphenyl)methanamine in a location where a single point of failure (e.g., a tipped bottle) could cause mixing with:
-
Inorganic Acids: (Violent exotherm)
-
Oxidizing Agents: (Fire hazard)
-
Acid Chlorides/Anhydrides: (Violent reaction)
Visual Segregation Workflow
The following diagram illustrates the critical decision logic for segregating amine waste.
Figure 1: Decision logic for segregating (4-Propylphenyl)methanamine waste streams to prevent incompatibility events.
Disposal Protocol: Step-by-Step
Do not neutralize this chemical at the bench. Bench-top neutralization is difficult to control and often violates local environmental regulations (e.g., treating hazardous waste without a permit).[1] The standard industry practice is Lab Packing for Incineration .
Phase 1: Preparation
-
PPE Selection:
-
Gloves: Use Nitrile (minimum 0.11mm) for splash protection. For prolonged handling, use Laminate (Silver Shield) gloves as amines can permeate standard nitrile over time [2].
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if pouring volumes >500mL.
-
-
Container Selection:
-
Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid: Aluminum or zinc containers (amines can corrode these metals, evolving hydrogen gas).
-
Phase 2: Bulking & Labeling
-
Collection: Pour the waste into the designated "Basic Organic Waste" container.
-
Critical: Ensure the container is clearly marked "pH > 10" or "Basic."
-
-
Labeling:
Phase 3: Final Disposal (Lab Pack)
-
Secondary Containment: Place the primary waste container into a secondary tray to capture drips.
-
Handoff: Transfer to your facility's EHS hazardous waste team.
-
Ultimate Fate: The material will be packed into a drum (Lab Pack) and shipped to a TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration . This ensures complete destruction of the organic framework [3].
Spill Contingency Plan
In the event of a spill, immediate action defines the safety outcome.
-
Isolate: Evacuate the immediate area (10-meter radius). Amines have a pungent, fishy odor that can cause respiratory irritation [4].
-
Ventilate: Open fume hood sashes to max safe height; increase general lab ventilation if possible.
-
Neutralize (The Dry Method):
-
Do not spray water (spreads the spill).
-
Cover the spill with a Dry Acid Neutralizer (e.g., Citric acid based or commercially available "Base Neutralizer").
-
Wait for the color change indicator (if present) or 5 minutes for the reaction to cool.
-
-
Collect: Scoop the resulting sludge into a disposal bag. Label as "Spill Debris: Corrosive Amine."
Regulatory Compliance (US Focus)
-
RCRA (EPA): This material is a D002 (Corrosive) characteristic waste. It is not strictly P-listed or U-listed, but must be managed as hazardous waste due to corrosivity and toxicity [5].
-
DOT (Shipping):
-
UN Number: UN2735
-
Proper Shipping Name: Amines, liquid, corrosive, n.o.s. ((4-Propylphenyl)methanamine)[1]
-
Class: 8
-
Packing Group: II or III (depending on exact corrosivity data, assume II for safety).
-
Operational Workflow Summary
Figure 2: Cradle-to-grave lifecycle of (4-Propylphenyl)methanamine waste.
References
-
National Institutes of Health (NIH) - PubChem. (4-Propylphenyl)methanamine Compound Summary. [Link]
-
U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual: Hazardous Waste Management. [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
